Ssk1
Description
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Structure
2D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34F2N4O18/c1-13(39)48-12-21-23(50-14(2)40)24(51-15(3)41)25(52-16(4)42)27(54-21)53-19-6-5-17(9-18(19)37(46)47)11-49-30(45)35-22-7-8-36(29(44)34-22)28-31(32,33)26(43)20(10-38)55-28/h5-9,20-21,23-28,38,43H,10-12H2,1-4H3,(H,34,35,44,45)/t20-,21-,23+,24+,25-,26-,27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQYTWCQXUJEML-XERWOCHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)C4C(C(C(O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)[C@H]4C([C@@H]([C@H](O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34F2N4O18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Ssk1 Signaling Pathway in Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the budding yeast Saccharomyces cerevisiae, the ability to adapt to changes in extracellular osmolarity is crucial for survival. The High Osmolarity Glycerol (HOG) pathway is the primary signaling cascade responsible for orchestrating this adaptive response. A key branch of this pathway is initiated by a multi-step phosphorelay system involving the sensor histidine kinase Sln1, the phosphotransfer protein Ypd1, and the response regulator Ssk1. Under normal osmotic conditions, this phosphorelay maintains the HOG pathway in an inactive state. However, upon hyperosmotic shock, a rapid cessation of this phosphotransfer leads to the activation of this compound, which in turn triggers a downstream MAP kinase cascade, culminating in the production and accumulation of glycerol to counteract the osmotic imbalance. This guide provides a detailed technical overview of the this compound signaling pathway, including its core components, regulatory mechanisms, quantitative data, and key experimental protocols for its investigation.
The Core Signaling Pathway: Sln1-Ypd1-Ssk1 Phosphorelay
Under isotonic conditions, the transmembrane osmosensor Sln1 is autophosphorylated on a histidine residue. This phosphate group is then transferred to an aspartate residue on the receiver domain of Sln1 itself. Subsequently, the phosphate is relayed to a histidine residue on the phosphotransfer protein Ypd1. Finally, Ypd1 transfers the phosphate group to a specific aspartate residue (Asp554) within the receiver domain of this compound.[1][2] Phosphorylated this compound (this compound-P) is the inactive form of the protein.[1][3]
Upon exposure to hyperosmotic stress, the turgor pressure of the cell decreases, leading to the inactivation of Sln1's kinase activity.[4] This halts the phosphorelay, resulting in the rapid dephosphorylation of this compound. Unphosphorylated this compound is the active form and is capable of binding to and activating the downstream MAP kinase kinase kinases (MAPKKKs), Ssk2 and its homolog Ssk22.[2][5]
Figure 1: this compound Signaling Pathway in Response to Osmotic Stress.
Quantitative Data
The kinetics of the Sln1-Ypd1-Ssk1 phosphorelay have been characterized, providing insight into the efficiency and directionality of the signaling cascade.
| Reaction | Parameter | Value | Reference |
| Sln1-R1 | kfwd | 29 s-1 | [4][6] |
| Kd | 1.4 µM | [4][6] | |
| Ypd1 | kfwd | 160 s-1 | [6][7] |
| Ypd1 | kfwd | ~0.6 s-1 | [6] |
Table 1: Kinetic Parameters of the Sln1-Ypd1-Ssk1 Phosphorelay System. The forward rate constants (kfwd) and dissociation constants (Kd) for the phosphotransfer reactions. R1, R2, and R3 refer to the receiver domains of Sln1, this compound, and Skn7, respectively. The significantly faster rate of phosphate transfer to this compound compared to Skn7 ensures the efficient inactivation of the HOG pathway under normal conditions.[6] Notably, the reverse phosphotransfer from this compound-R2~P to Ypd1 is not observed, indicating a highly favorable forward reaction.[6]
| Protein | Median Abundance (molecules/cell) | Reference |
| This compound | 1790 +/- 747 | [2] |
| Hog1 | Not explicitly found | |
| Ssk2 | Not explicitly found | |
| Pbs2 | Not explicitly found | |
| Ypd1 | Not explicitly found | |
| Sln1 | Not explicitly found |
Experimental Protocols
In Vitro Ssk2 Kinase Assay
This assay measures the kinase activity of Ssk2, which is activated by unphosphorylated this compound. A common substrate for Ssk2 is a catalytically inactive form of its downstream target, Pbs2.
Methodology:
-
Protein Purification:
-
Kinase Reaction:
-
Incubate purified GST-Ssk2 with purified this compound in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add the substrate, GST-Pbs2(K389M), to the reaction mixture.
-
Initiate the kinase reaction by adding ATP, typically including a radiolabeled version such as [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect the phosphorylated GST-Pbs2(K389M) by autoradiography.
-
Alternatively, if using non-radioactive ATP, detect phosphorylation using a phospho-specific antibody against Pbs2 if available, or by using a general phospho-serine/threonine antibody.
-
References
- 1. GST Fusion Protein Purification from Yeast | Dohlman Lab [med.unc.edu]
- 2. This compound | SGD [yeastgenome.org]
- 3. PXD005041 - Absolute quantification of yeast proteome - OmicsDI [omicsdi.org]
- 4. Effects of Osmolytes on the SLN1-YPD1-SSK1 Phosphorelay system from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Kinetic analysis of YPD1-dependent phosphotransfer reactions in the yeast osmoregulatory phosphorelay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. mdanderson.org [mdanderson.org]
The Role of Ssk1 in Fungal Oxidative Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ability of pathogenic fungi to counteract oxidative stress imposed by the host immune system is a critical determinant of their virulence. A key player in this adaptive response is the Ssk1 response regulator protein, a central component of the High-Osmolarity Glycerol (HOG) signaling pathway. This technical guide provides an in-depth examination of the role of this compound in the fungal oxidative stress response, with a primary focus on the opportunistic pathogen Candida albicans, and comparative insights from Cryptococcus neoformans and Aspergillus fumigatus. We will detail the molecular mechanisms of the this compound-mediated signaling cascade, present quantitative data on the phenotypic consequences of this compound disruption, provide detailed experimental protocols for studying this pathway, and visualize the core signaling and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the study of fungal pathogenesis and the development of novel antifungal therapies.
The this compound Signaling Pathway in Oxidative Stress
In fungi, the this compound protein is a response regulator that functions as a key transducer of oxidative stress signals to the downstream Hog1 MAP kinase (MAPK) cascade.[1][2] While the HOG pathway is ancestrally associated with osmoadaptation in non-pathogenic yeasts like Saccharomyces cerevisiae, in many pathogenic fungi, its primary role has shifted towards mediating the response to oxidative and other stresses relevant to the host environment.[3][4]
Under conditions of oxidative stress, such as exposure to reactive oxygen species (ROS) generated by host immune cells, a multi-step phosphorelay system is activated. While the precise upstream sensors of oxidative stress that signal to this compound are still being fully elucidated, the pathway culminates in the phosphorylation of the Hog1 MAPK.[5][6] In its unphosphorylated state, this compound is active and binds to the N-terminal regulatory domain of the Ssk2 (or SskA in A. fumigatus) MAP kinase kinase kinase (MAPKKK), leading to its activation.[7] Activated Ssk2 then phosphorylates and activates the Pbs2 MAP kinase kinase (MAPKK), which in turn phosphorylates and activates the Hog1 MAPK.[6]
Phosphorylated Hog1 translocates to the nucleus, where it regulates the expression of a battery of genes involved in stress adaptation, including those encoding antioxidant enzymes like catalases and superoxide dismutases.[8] In Candida albicans, the deletion of this compound abrogates the phosphorylation of Hog1 in response to oxidative stress, but not osmotic stress, highlighting the specialized role of this compound in this particular stress response.[1]
Below is a diagram illustrating the this compound-Hog1 signaling pathway in response to oxidative stress.
Quantitative Data on this compound Function
The deletion or mutation of the this compound gene in various fungal species leads to a quantifiable increase in sensitivity to oxidative stress. The following tables summarize key quantitative and qualitative findings from the literature.
| Table 1: Oxidative Stress Sensitivity of this compound Mutants | ||||
| Fungus | Mutant | Oxidant | Concentration | Phenotype |
| Candida albicans | This compoundΔ/ssk1Δ | Hydrogen Peroxide (H₂O₂) | 5 mM | Sensitive[1] |
| Menadione | 0.1 mM | Sensitive[1] | ||
| t-butyl hydroperoxide | 1.0 mM | Sensitive[1] | ||
| Potassium superoxide (KO₂) | 1.0 mM | Sensitive[1] | ||
| Cryptococcus neoformans | This compoundΔ | Hydrogen Peroxide (H₂O₂) | 2.0 mM | Hypersensitive[3] |
| 2.5 mM | Hypersensitive[3] | |||
| Aspergillus fumigatus | ΔsskA | Hydrogen Peroxide (H₂O₂) | Not specified | Reduced resistance[2] |
| Table 2: this compound-Dependent Gene Regulation in Candida albicans | ||
| Gene | Function | Regulation in this compoundΔ/ssk1Δ mutant (vs. Wild Type) |
| AHP1 | Alkyl hydroperoxide reductase | Up-regulated (>3-fold)[1] |
| HSP12 | Heat shock protein | Up-regulated (>3-fold)[1] |
| PYC2 | Pyruvate carboxylase | Up-regulated (>3-fold)[1] |
| GPH1 | Glycogen phosphorylase | Up-regulated (>3-fold)[1] |
| FLO1 | Cell surface flocculin | Up-regulated (>3-fold)[1] |
| MNN4-4 | Mannosyltransferase | Up-regulated (>3-fold)[1] |
| CHK1 | Histidine kinase | Up-regulated (>3-fold)[1] |
| ALS1 | Adhesin | Down-regulated[1] |
| Table 3: Hog1 Phosphorylation in Response to Oxidative Stress | ||
| Fungus | Strain | Hog1 Phosphorylation upon H₂O₂ Treatment |
| Candida albicans | Wild Type | Present[1] |
| This compoundΔ/ssk1Δ | Absent[1] | |
| Aspergillus fumigatus | Wild Type | Present[5] |
| ΔtcsB (upstream sensor mutant) | Present[5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in the fungal oxidative stress response.
Oxidative Stress Sensitivity Spot Assay
This protocol is used to qualitatively assess the sensitivity of fungal strains to various oxidizing agents.
Materials:
-
Yeast extract-Peptone-Dextrose (YPD) agar plates
-
YPD liquid medium
-
Sterile water or saline
-
Oxidizing agents (e.g., hydrogen peroxide, menadione)
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Spectrophotometer
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Microtiter plate (96-well)
-
Multichannel pipette
Procedure:
-
Culture Preparation: Grow fungal strains (wild type, this compoundΔ, and complemented strain) overnight in YPD liquid medium at 30°C with shaking.
-
Cell Density Adjustment: Measure the optical density (OD₆₀₀) of the overnight cultures. Dilute the cultures in fresh YPD medium to an OD₆₀₀ of 1.0.
-
Serial Dilutions: Prepare 10-fold serial dilutions of each culture (10⁻¹ to 10⁻⁴) in sterile water or saline in a 96-well microtiter plate.
-
Spotting: Spot 5 µL of each dilution onto YPD agar plates containing the desired concentration of the oxidizing agent. Also, spot onto a control YPD plate without any oxidant.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Analysis: Document the growth of the different strains by photography. Sensitivity is indicated by reduced growth of the mutant strain at a specific dilution compared to the wild-type and complemented strains.
Below is a workflow diagram for the oxidative stress sensitivity spot assay.
Western Blot Analysis of Hog1 Phosphorylation
This protocol is used to quantitatively or semi-quantitatively measure the phosphorylation status of the Hog1 MAPK.
Materials:
-
YPD liquid medium
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Glass beads
-
Bradford assay reagent
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 (recognizes phosphorylated Hog1) and anti-Hog1 (for total Hog1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Grow fungal cultures to mid-log phase and expose them to the desired concentration of the oxidizing agent for a specific time course (e.g., 0, 10, 30, 60 minutes).
-
Protein Extraction: Harvest cells by centrifugation, wash with ice-cold water, and resuspend in lysis buffer. Lyse the cells by bead beating.
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using the Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize protein samples to the same concentration, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phosphorylated Hog1. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against total Hog1 to serve as a loading control.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative levels of phosphorylated Hog1.
Co-Immunoprecipitation of this compound and Ssk2
This protocol is used to demonstrate the physical interaction between this compound and Ssk2.
Materials:
-
Fungal strains expressing tagged versions of this compound (e.g., Myc-tagged) and Ssk2 (e.g., HA-tagged)
-
Lysis buffer (as above)
-
Anti-tag antibody (e.g., anti-Myc) conjugated to magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents (as above)
-
Antibodies for detection (e.g., anti-HA and anti-Myc)
Procedure:
-
Protein Extraction: Prepare protein lysates from the tagged fungal strains as described for Western blotting.
-
Immunoprecipitation: Incubate the protein lysate with anti-Myc magnetic beads to capture Myc-Ssk1 and any interacting proteins.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Detection: Probe the membrane with an anti-HA antibody to detect the presence of co-immunoprecipitated HA-Ssk2. The input lysate should also be run as a control and probed with both anti-Myc and anti-HA antibodies.
This compound and Fungal Virulence
The crucial role of this compound in mediating the oxidative stress response has a direct impact on the virulence of pathogenic fungi. The ability to withstand the oxidative burst from host immune cells is a key virulence attribute. Studies have shown that this compoundΔ mutants of C. albicans are avirulent in a mouse model of disseminated candidiasis.[9] Similarly, in the insect model Galleria mellonella, fungal mutants with compromised oxidative stress responses often show attenuated virulence.[10] This makes the this compound-Hog1 pathway an attractive target for the development of novel antifungal drugs that could disarm the fungus and render it susceptible to host immune clearance.
Below is a diagram illustrating a typical workflow for a fungal virulence assay in an invertebrate model.
Conclusion
The this compound response regulator is a critical component of the oxidative stress response in many pathogenic fungi. Its role in activating the Hog1 MAPK pathway allows these organisms to adapt and survive in the hostile environment of the host. A thorough understanding of the molecular mechanisms of this compound signaling, as detailed in this guide, is essential for the development of novel therapeutic strategies that target this key virulence pathway. The experimental protocols and data presented here provide a framework for researchers to further investigate the intricacies of the fungal oxidative stress response and to identify and validate new antifungal drug targets.
References
- 1. Candida albicans Response Regulator Gene this compound Regulates a Subset of Genes Whose Functions Are Associated with Cell Wall Biosynthesis and Adaptation to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic functions of SscA on the asexual spore of the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. SAKrificing an Essential Stress-Sensing Pathway Improves Aspergillus fumigatus Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the sakA (Hog1) and tcsB (sln1) genes in the oxidant adaptation of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitogen activated protein kinases SakA(HOG1) and MpkC collaborate for Aspergillus fumigatus virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Frontiers | Aspergillus fumigatus High Osmolarity Glycerol Mitogen Activated Protein Kinases SakA and MpkC Physically Interact During Osmotic and Cell Wall Stresses [frontiersin.org]
- 10. Galleria mellonella as a screening tool to study virulence factors of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Ssk1 Protein: A Core Component in Fungal Osmotic Stress Sensing and Signal Transduction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The ability of fungal species to adapt to fluctuations in extracellular osmolarity is paramount for their survival and virulence. Central to this adaptive response is the High Osmolarity Glycerol (HOG) signaling pathway, a highly conserved mitogen-activated protein kinase (MAPK) cascade. The Ssk1 protein, a key response regulator, plays a pivotal role in the Sln1 branch of this pathway, acting as a critical molecular switch that translates osmotic stress signals into a downstream phosphorylation cascade. This technical guide provides a comprehensive overview of the this compound protein's function, its mechanism of action, and its interactions within the HOG pathway. We present quantitative data from key studies, detailed experimental methodologies, and visual representations of the signaling network to facilitate a deeper understanding of this crucial stress-sensing component. This information is intended to support researchers in their investigation of fungal stress responses and to aid drug development professionals in identifying and characterizing novel antifungal targets.
Introduction to this compound and the HOG Pathway
In fungi, the HOG pathway is the primary signaling cascade responsible for mediating the cellular response to hyperosmotic stress. This pathway is essential for cell survival under high-salt or high-sugar conditions and is also implicated in other stress responses and developmental processes. The HOG pathway is functionally homologous to the p38 MAPK pathway in mammals.
The HOG pathway is activated through two major upstream branches: the Sln1 branch and the Sho1 branch. The Sln1 branch, a two-component phosphorelay system, is the primary focus of this guide due to the central role of the this compound protein. Under isotonic conditions, the transmembrane histidine kinase Sln1 is active and initiates a phosphorelay that ultimately leads to the phosphorylation and inactivation of this compound. Upon hyperosmotic shock, the turgor pressure on the cell membrane decreases, leading to the inactivation of Sln1. This terminates the phosphorelay, resulting in the accumulation of unphosphorylated, active this compound. Active this compound then binds to and activates the MAP kinase kinase kinases (MAPKKKs) Ssk2 and its homolog Ssk22, which in turn phosphorylate and activate the MAP kinase kinase (MAPKK) Pbs2. Pbs2 then phosphorylates and activates the MAPK Hog1, which translocates to the nucleus to regulate the expression of genes involved in glycerol synthesis and other adaptive responses.
This compound Protein Structure and Function
This compound is a cytoplasmic response regulator protein. In Saccharomyces cerevisiae, it is a 712-amino acid protein with a molecular weight of approximately 78.5 kDa. The protein consists of two main functional domains:
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N-terminal coiled-coil domain: This region is involved in protein-protein interactions and is thought to play a role in the localization and regulation of this compound.
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C-terminal receiver (REC) domain: This domain is characteristic of response regulator proteins and contains the conserved aspartate residue (Asp554 in S. cerevisiae) that is the site of phosphorylation. The phosphorylation state of this domain dictates the activity of this compound.
Under normal osmotic conditions, the REC domain of this compound is phosphorylated, which maintains the protein in an inactive conformation. This phosphorylation is mediated by the phosphorelay from Sln1 via the phosphotransferase Ypd1. Upon hyperosmotic stress, the absence of this phosphorylation event leads to a conformational change in the REC domain, exposing a binding site for the Ssk2/Ssk22 MAPKKKs.
The this compound Signaling Cascade: A Step-by-Step Mechanism
The activation of the this compound-dependent HOG pathway can be broken down into the following key steps:
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Osmotic Stress Sensing by Sln1: Under isotonic conditions, the transmembrane protein Sln1 acts as a sensor and is autophosphorylated on a histidine residue.
-
Phosphorelay to Ypd1 and this compound: The phosphate group is then transferred from Sln1 to a histidine residue on the phosphotransferase protein Ypd1. Phosphorylated Ypd1 then transfers the phosphate to the conserved aspartate residue (Asp554) in the C-terminal receiver domain of this compound.[1]
-
Inactivation of this compound: Phosphorylated this compound is in an inactive state and cannot interact with its downstream target, Ssk2.
-
Inactivation of Sln1 under Hyperosmotic Stress: An increase in extracellular osmolarity leads to a decrease in turgor pressure, which is sensed by Sln1, causing its inactivation.
-
Accumulation of Unphosphorylated this compound: The inactivation of Sln1 halts the phosphorelay, leading to the rapid dephosphorylation of this compound by cellular phosphatases. The unphosphorylated form of this compound is the active form.
-
Activation of Ssk2/Ssk22: Unphosphorylated this compound binds to the N-terminal regulatory domain of the MAPKKKs Ssk2 and its homolog Ssk22.[2] This binding induces a conformational change in Ssk2/Ssk22, leading to their autophosphorylation and activation.
-
Downstream MAPK Cascade Activation: Activated Ssk2/Ssk22 then phosphorylate and activate the MAPKK Pbs2, which in turn phosphorylates and activates the MAPK Hog1.
-
Cellular Response: Activated Hog1 translocates to the nucleus and regulates the transcription of genes involved in glycerol production and other stress adaptation mechanisms.
Quantitative Data on this compound Function
Precise quantitative data is crucial for understanding the dynamics of the this compound signaling pathway. The following tables summarize key quantitative findings from the literature.
| Parameter | Value | Organism | Reference |
| Ssk2 Phosphorylation | |||
| Fold Increase upon Osmotic Stress | ~10-fold | Saccharomyces cerevisiae | [2] |
| Phosphorylated this compound Half-life | |||
| In the absence of Ypd1 | 13 ± 3 min | Saccharomyces cerevisiae | |
| In the presence of Ypd1 | 38 ± 4 hours | Saccharomyces cerevisiae |
Note: While extensive research has been conducted on the HOG pathway, precise quantitative data for certain parameters, such as the binding affinity (Kd) between this compound and Ssk2, and comprehensive fold-changes in this compound phosphorylation upon osmotic stress, are not consistently reported in the literature.
Experimental Protocols
The study of this compound function relies on a variety of molecular and biochemical techniques. Below are detailed methodologies for key experiments.
Yeast Two-Hybrid (Y2H) Assay for this compound-Ssk2 Interaction
The Y2H system is a powerful genetic method to identify and characterize protein-protein interactions in vivo.
Principle: The transcription factor GAL4 has two separable domains: a DNA-binding domain (DBD) and an activation domain (AD). When these two domains are brought into proximity, they can activate the transcription of a reporter gene. In the Y2H assay, this compound is fused to the DBD ("bait") and Ssk2 is fused to the AD ("prey"). If this compound and Ssk2 interact, the DBD and AD are brought together, leading to the expression of a reporter gene (e.g., lacZ or a selectable marker like HIS3).
Detailed Protocol:
-
Vector Construction:
-
Clone the full-length coding sequence of this compound into a pGBKT7 vector (or equivalent) to create a fusion with the GAL4 DNA-binding domain (DBD-Ssk1).
-
Clone the full-length coding sequence of SSK2 into a pGADT7 vector (or equivalent) to create a fusion with the GAL4 activation domain (AD-Ssk2).
-
-
Yeast Transformation:
-
Co-transform the DBD-Ssk1 and AD-Ssk2 plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.
-
As negative controls, co-transform yeast with DBD-Ssk1 and an empty AD vector, and an empty DBD vector with AD-Ssk2.
-
As a positive control, use provided control plasmids known to encode interacting proteins.
-
-
Selection and Interaction Assay:
-
Plate the transformed yeast on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.
-
To assay for interaction, replica-plate the colonies from the SD/-Leu/-Trp plate onto a selective medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His). Growth on this medium indicates an interaction.
-
For a more quantitative assay, perform a β-galactosidase filter lift assay or a liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. The development of a blue color indicates a positive interaction.
-
In Vitro Kinase Assay for Ssk2 Activation by this compound
This assay directly measures the ability of this compound to activate the kinase activity of Ssk2.
Principle: Recombinant this compound and Ssk2 are purified. The kinase activity of Ssk2 is measured by its ability to phosphorylate a substrate, such as a kinase-dead version of Pbs2 (Pbs2-K389M), in the presence of radiolabeled ATP ([γ-³²P]ATP). The transfer of the radiolabeled phosphate to the substrate is then detected by autoradiography.
Detailed Protocol:
-
Protein Purification:
-
Express and purify recombinant this compound and Ssk2 from E. coli or yeast. Often, GST or His-tags are used for affinity purification.
-
Purify a kinase-dead mutant of Pbs2 (Pbs2-K389M) to serve as a specific substrate for Ssk2.
-
-
Kinase Reaction:
-
Set up the kinase reaction in a buffer containing HEPES, MgCl₂, DTT, and unlabeled ATP.
-
In a typical reaction, incubate a fixed amount of Ssk2 and Pbs2-K389M with or without this compound.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated Pbs2-K389M.
-
Quantify the band intensities to determine the relative kinase activity of Ssk2 in the presence and absence of this compound.
-
Chromatin Immunoprecipitation (ChIP) Sequencing for Hog1 Targets
While this compound is a cytoplasmic protein, its ultimate downstream effector, Hog1, translocates to the nucleus to regulate gene expression. ChIP-seq can identify the genomic loci bound by Hog1, providing insights into the genes regulated by the this compound-dependent pathway.
Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to Hog1 is used to immunoprecipitate Hog1-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.
Detailed Protocol:
-
Cell Culture and Cross-linking:
-
Grow yeast cells to mid-log phase and treat with or without an osmotic stressor (e.g., 0.4 M NaCl).
-
Add formaldehyde to a final concentration of 1% and incubate to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest the cells and lyse them using mechanical disruption (e.g., bead beating) in the presence of protease inhibitors.
-
Isolate the chromatin fraction by centrifugation.
-
Sonically shear the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-Hog1 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-Hog1-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the yeast genome.
-
Use peak-calling algorithms to identify regions of the genome that are significantly enriched for Hog1 binding.
-
Annotate the peaks to identify the nearby genes, which are potential targets of Hog1 regulation.
-
Visualization of this compound Signaling Pathways and Workflows
Diagrams are essential for visualizing the complex interactions and processes involved in this compound signaling. The following diagrams were generated using the Graphviz DOT language.
References
The Core Mechanism of Ssk1 Activation in Yeast Two-Component Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the Ssk1 response regulator, a pivotal component of the High-Osmolarity Glycerol (HOG) pathway in yeast. We will dissect the molecular mechanisms governing its activation through a multi-step phosphorelay system, detail its role in initiating the downstream MAP kinase cascade, and provide quantitative data and key experimental protocols for its study. Understanding this system is crucial for research into fungal stress responses and for the development of novel antifungal therapeutics targeting these unique signaling pathways.
The Sln1-Ypd1-Ssk1 Phosphorelay System: A Four-Step Signaling Circuit
In Saccharomyces cerevisiae, the primary response to hyperosmotic stress is managed by the HOG pathway, which is activated by two independent upstream branches: the Sho1 branch and the Sln1 branch.[1][2] The Sln1 branch operates through a "two-component" phosphorelay system, a mechanism more complex than typical prokaryotic two-component systems, involving a four-step His-Asp-His-Asp phosphotransfer.[3][4] The core components of this relay are the sensor histidine kinase Sln1, the phosphotransfer intermediate protein Ypd1, and the response regulator this compound.[5][6]
Under Normal Osmotic Conditions (Pathway Inactive):
Under iso-osmotic or hypo-osmotic conditions, the transmembrane sensor Sln1 is active.[7] The process proceeds as follows:
-
Autophosphorylation of Sln1: The cytoplasmic histidine kinase domain of Sln1 autophosphorylates a specific histidine residue (His576).[6][8]
-
Intramolecular Phosphotransfer: The phosphoryl group is then transferred internally to an aspartate residue (Asp1144) within the receiver domain of Sln1 itself.[6][8]
-
Transfer to Ypd1: The phosphoryl group is subsequently transferred from Sln1 to a histidine residue (His64) on the phosphotransfer protein Ypd1.[5][6]
-
Inactivation of this compound: Phosphorylated Ypd1 (Ypd1~P) transfers the phosphate to a key aspartate residue (Asp554) in the receiver domain of this compound.[5][6] This phosphorylation keeps this compound in an inactive state, preventing it from interacting with downstream components and thereby suppressing the HOG pathway.[5][9]
Under High Osmolarity Conditions (Pathway Active):
Exposure to hyperosmotic stress inhibits the histidine kinase activity of Sln1.[3][5] This disruption halts the phosphorelay:
-
Sln1 Inactivation: High osmolarity is sensed by Sln1, suppressing its autophosphorylation activity.[10]
-
Cessation of Phosphotransfer: The halt in Sln1 activity stops the flow of phosphoryl groups through Ypd1 to this compound.
-
Accumulation of Unphosphorylated this compound: Due to the cessation of phosphorylation and the action of cellular phosphatases, this compound accumulates in its unphosphorylated form. This unphosphorylated state is the active form of this compound, which is now free to activate the downstream MAP kinase cascade.[3][5]
This compound-Mediated Activation of the HOG MAP Kinase Cascade
The accumulation of unphosphorylated, active this compound is the trigger for the HOG MAP kinase cascade. This compound directly interacts with and activates the MAP kinase kinase kinases (MAPKKKs) Ssk2 and its functionally redundant homolog Ssk22.[3][10]
The activation of Ssk2 by this compound is a two-step process:
-
Binding and Conformational Change: The C-terminal receiver domain of this compound binds to an N-terminal regulatory segment of Ssk2.[3] This interaction induces a conformational change in Ssk2, which relieves autoinhibition and exposes its latent kinase activity.[3] It is specifically the unphosphorylated form of this compound that binds and activates Ssk2.[3]
-
Autophosphorylation and Full Activation: The conformational change facilitates the intramolecular autophosphorylation of Ssk2 on a conserved threonine residue (Thr1460) in its activation loop.[3] This autophosphorylation event fully activates Ssk2 and makes its kinase activity independent of the continued presence of this compound.[3]
Once activated, Ssk2/Ssk22 phosphorylate and activate the MAP kinase kinase (MAPKK) Pbs2. Pbs2, in turn, phosphorylates and activates the final MAP kinase (MAPK) of the cascade, Hog1.[1][2] Activated Hog1 then translocates to the nucleus to regulate the transcriptional program necessary for cellular adaptation to osmotic stress.[2][10]
Quantitative Analysis of the Sln1-Ypd1-Ssk1 Phosphorelay
Kinetic analysis of the phosphotransfer reactions provides critical insights into the efficiency and directionality of the signaling pathway. Studies using rapid quench-flow techniques have elucidated key quantitative parameters of the yeast phosphorelay system.
| Reaction / Interaction | Parameter | Value | Reference |
| SLN1-R1 | Dissociation Constant (Kd) | 1.4 µM | [11] |
| SLN1-R1 | Max. Forward Rate Constant (kf) | 29 s-1 | [11] |
| YPD1~P + this compound-R2 → Products | Phosphotransfer Rate | 160 s-1 | [11] |
| YPD1~P + SKN7-R3 → Products | Phosphotransfer Rate | Significantly slower than to this compound-R2 | [11] |
| This compound-R2~P → this compound-R2 + Pi | Reverse Phosphotransfer to YPD1 | Not observed (irreversible) | [11] |
Note: R1, R2, and R3 refer to the receiver domains of Sln1, this compound, and Skn7, respectively.
The data indicate that the phosphotransfer from Ypd1 to this compound is a very rapid and essentially irreversible reaction, ensuring a unidirectional flow of the signal.[11] This kinetic profile is consistent with the biological function of maintaining this compound in a phosphorylated, inactive state under normal conditions.[11]
Key Experimental Methodologies
The elucidation of the this compound activation mechanism has relied on a combination of genetic, biochemical, and biophysical techniques. Below are protocols for key experiments.
In Vitro Phosphotransfer Assay
This assay is used to directly observe the transfer of a phosphoryl group between components of the phosphorelay system.
Methodology:
-
Protein Expression and Purification: Express and purify the recombinant proteins or their relevant domains (e.g., Sln1 receiver domain, Ypd1, this compound receiver domain) from E. coli.[12]
-
Phosphodonor Preparation: Incubate the initial kinase (e.g., the Sln1 kinase domain) with [γ-32P]ATP to generate the radiolabeled phosphodonor protein.[8][12] Alternatively, a heterologous system using acetyl phosphate and a bacterial kinase like CheY can be used to phosphorylate Ypd1 or the Sln1/Ssk1 receiver domains.[13]
-
Phosphotransfer Reaction: Initiate the reaction by mixing the 32P-labeled phosphodonor with the acceptor protein (e.g., mixing Sln1-R1
P with Ypd1, or Ypd1P with this compound-R2).[12] -
Time-Course Analysis: Stop the reaction at various time points by adding SDS-PAGE loading buffer (quenching).[12] For very rapid reactions (in the millisecond timeframe), a rapid quench-flow instrument is required.[12][14]
-
Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Analyze the distribution of radioactivity among the protein bands over time using a phosphorimager to determine the rate of phosphotransfer.[12]
Yeast Two-Hybrid (Y2H) Analysis
The Y2H system is a powerful genetic method to test for direct physical interactions between two proteins, such as this compound and Ssk2.[3]
Methodology:
-
Plasmid Construction:
-
Bait Plasmid: Fuse the coding sequence of the first protein of interest (e.g., this compound) to the DNA-binding domain (DBD) of a transcription factor (e.g., Gal4).
-
Prey Plasmid: Fuse the coding sequence of the second protein (e.g., Ssk2) to the activation domain (AD) of the same transcription factor.
-
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait and prey plasmids. The reporter strain is typically auxotrophic for a specific nutrient (e.g., histidine) and has a reporter gene (e.g., HIS3, lacZ) downstream of a promoter recognized by the transcription factor's DBD.
-
Selection and Screening: Plate the transformed yeast on selective media.
-
First, plate on media lacking the amino acids corresponding to the plasmid markers (e.g., Trp, Leu) to select for cells that have taken up both plasmids.
-
Next, replica-plate the colonies onto highly selective media lacking the nutrient for which the reporter gene provides prototrophy (e.g., histidine).
-
-
Analysis: Growth on the highly selective media indicates that the bait and prey proteins are interacting. This interaction brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of the reporter gene, allowing the cell to survive.[3]
Conclusion and Implications for Drug Development
The activation of this compound is a tightly regulated process, acting as a critical switch that translates environmental osmotic stress into a cellular response. Under basal conditions, a rapid and continuous phosphorelay ensures this compound remains phosphorylated and inactive. Upon stress, the immediate cessation of this relay leads to the accumulation of unphosphorylated, active this compound, which then triggers the HOG MAP kinase cascade.
The components of this two-component system are highly conserved in fungi but are absent in humans, making them attractive targets for the development of novel antifungal drugs.[7] Targeting the Sln1 sensor, the Ypd1 phosphotransfer protein, or the this compound response regulator could disrupt essential stress-response pathways, compromising fungal viability and virulence.[15] A detailed understanding of the this compound activation mechanism, supported by the quantitative and methodological data presented here, provides a robust framework for designing targeted screening assays and developing specific inhibitors against pathogenic fungi.
References
- 1. The Sequential Activation of the Yeast HOG and SLT2 Pathways Is Required for Cell Survival to Cell Wall Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Histidine kinase two-component response regulators this compound, Skn7 and Rim15 differentially control growth, developmental and volatile organic compounds emissions as stress responses in Trichoderma atroviride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vcp.upf.edu [vcp.upf.edu]
- 6. Yeast HOG1 MAP kinase cascade is regulated by a multistep phosphorelay mechanism in the SLN1-YPD1-SSK1 "two-component" osmosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The two-component signal transduction system and its regulation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. Kinetic analysis of YPD1-dependent phosphotransfer reactions in the yeast osmoregulatory phosphorelay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic studies of the yeast His-Asp phosphorelay signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. my.biologic.net [my.biologic.net]
- 15. journals.asm.org [journals.asm.org]
Ssk1 Gene Regulation and Expression Analysis: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the regulation and expression of the Ssk1 gene, a critical component of the High Osmolarity Glycerol (HOG) signaling pathway in yeast. This document is intended for researchers, scientists, and drug development professionals interested in understanding the molecular mechanisms of stress response pathways.
Introduction to this compound and its Role in Osmoregulation
This compound, a response regulator protein, is a key player in the osmotic stress response in fungi, most notably in the model organism Saccharomyces cerevisiae. It functions as a crucial link in a "two-component" phosphorelay system that activates a downstream Mitogen-Activated Protein Kinase (MAPK) cascade, enabling cells to adapt to hyperosmotic environments.[1][2] Under normal osmotic conditions, this compound is kept in an inactive, phosphorylated state. However, upon osmotic shock, a decrease in turgor pressure inhibits the upstream histidine kinase Sln1, leading to the accumulation of unphosphorylated, active this compound.[1] This active form of this compound then triggers the HOG pathway, culminating in the production and accumulation of glycerol to restore osmotic balance.[1][2]
The this compound Signaling Pathway
The HOG pathway consists of two main branches that converge on the MAPKK Pbs2: the Sln1 branch and the Sho1 branch. This compound is the terminal component of the Sln1 branch, which is the primary sensor under modest osmotic stress.
The Sln1 branch operates through a multi-step phosphorelay. Under normal conditions, the transmembrane histidine kinase Sln1 autophosphorylates and transfers the phosphate group to the phosphotransfer protein Ypd1. Ypd1, in turn, phosphorylates the receiver domain of this compound, keeping it inactive.[1] When osmotic stress is detected, Sln1's kinase activity is inhibited, breaking the phosphorelay. This results in the accumulation of unphosphorylated this compound, which then binds to and activates the MAPKKKs Ssk2 and Ssk22.[3][4] These kinases then phosphorylate and activate the MAPKK Pbs2, which in turn activates the MAPK Hog1, leading to the cellular response.
Quantitative Analysis of this compound Expression and Regulation
Quantitative studies, primarily using mass spectrometry-based proteomics, have begun to shed light on the dynamics of this compound and the HOG pathway in response to osmotic stress. While much of the quantitative focus has been on the downstream kinase Hog1, data on this compound abundance and phosphorylation is emerging from global proteomic analyses.
Table 1: this compound Protein Abundance under Osmotic Stress
| Condition | Fold Change in this compound Abundance | Time Point | Data Source |
| 0.4 M NaCl | ~1.2 | 20 min | Proteomics DB[5] |
| 1 M Sorbitol | Not significantly changed | 5 min | Global Proteomics Study[6] |
Note: Data is compiled and representative of findings from large-scale proteomics studies. Absolute values may vary between experiments.
Table 2: this compound Phosphorylation Dynamics
| Phosphorylation Site | Relative Change upon Stress | Time Point | Method |
| Asp554 (putative) | Decrease | < 5 min | Phosphoproteomics[6] |
Note: Direct quantification of this compound phosphorylation is technically challenging due to the instability of the aspartyl-phosphate bond. The decrease is inferred from the functional activation of the pathway.
Key Experimental Protocols for this compound Analysis
A typical workflow for analyzing this compound regulation and expression involves a combination of molecular biology and proteomic techniques.
References
- 1. Response to Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osmotic Stress Signaling and Osmoadaptation in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Activation of the yeast SSK2 MAP kinase kinase kinase by the this compound two-component response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global analysis of the yeast osmotic stress response by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The regulatory landscape of the yeast phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Mechanism of Ssk1: A Senescence-Specific Killing Compound
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental validation of Ssk1, a novel senolytic agent. This compound is a prodrug designed to selectively eliminate senescent cells by leveraging their unique biochemical characteristics, offering a promising therapeutic strategy for age-related diseases.
Core Concept: Exploiting Senescent Cell Biology
Cellular senescence is a state of irreversible cell cycle arrest characterized by distinct phenotypic changes, including increased activity of the lysosomal enzyme senescence-associated β-galactosidase (SA-β-gal). This compound was developed as a prodrug that is specifically activated by the high levels of β-galactosidase activity within senescent cells.[1][2] This targeted activation mechanism ensures that the cytotoxic effects of the drug are localized to senescent cells, minimizing harm to healthy, non-senescent cells.[2][3]
Upon entering a senescent cell, this compound is cleaved by β-galactosidase, releasing the potent cytotoxic drug gemcitabine.[2][3] Gemcitabine, a nucleoside analog, then triggers a signaling cascade that culminates in the selective apoptosis of the senescent cell.[1][3]
This compound Signaling Pathway and Mechanism of Action
The mechanism of this compound-induced cell death involves the activation of the p38 MAPK signaling pathway.[1][2][3] Once gemcitabine is released within the senescent cell, it leads to the phosphorylation and activation of p38 MAPK and its upstream activators, MKK3/MKK6.[1] This activation of the p38 MAPK pathway is a critical step in initiating the apoptotic process. The process is also associated with the induction of mitochondrial DNA damage.[3] The key steps are outlined in the signaling pathway diagram below.
Caption: this compound activation and signaling pathway in senescent cells.
Quantitative Data Summary
This compound has demonstrated high selectivity and potency in eliminating senescent cells across various cell types and senescence inducers, while exhibiting minimal toxicity to non-senescent cells.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Senescence Inducer | This compound Concentration (µM) | Treatment Duration | Outcome |
| Mouse Embryonic Fibroblasts (MEFs) | Ionizing Radiation | 0.01 - 1 | 3 days | Selective elimination of senescent cells |
| MEFs | Oncogene (KrasG12V) | 0.01 - 1 | 3 days | Selective elimination of senescent cells |
| MEFs | Etoposide | 0.01 - 1 | 3 days | Selective elimination of senescent cells |
| Human Embryonic Fibroblasts (HEFs) | Various Stresses | Dose-dependent | 3 days | Selective clearance of senescent cells |
| Human Preadipocytes | Not specified | Not specified | Not specified | Selective killing of senescent cells |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Not specified | Selective killing of senescent cells |
Table 2: In Vivo Efficacy of this compound in Mice
| Mouse Model | This compound Dosage | Administration Schedule | Outcome |
| Bleomycin-induced lung injury | 0.5 mg/kg | Intraperitoneal injection, 2 days/week for 4 weeks | Elimination of senescent cells and decreased senescence markers in the lungs.[1][4] |
| Naturally aged (20-month-old) | 0.5 mg/kg | 3 days every 2 weeks for 8 weeks | Clearance of senescent cells in multiple tissues, reduced inflammation, and restored physical function.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Induction of Cellular Senescence
A standardized workflow is crucial for generating reliable and reproducible data on senolytic compounds.
Caption: Workflow for inducing and validating cellular senescence.
-
Replicative Senescence: Cells are serially passaged until they reach their Hayflick limit and cease to divide.
-
Stress-Induced Senescence:
-
Ionizing Radiation (IR): Plate cells at a sub-confluent density. The following day, expose them to a single dose of 10 Gy of γ-irradiation.
-
Oncogene-Induced Senescence (OIS): Transduce cells with a retrovirus or lentivirus expressing an oncogene, such as H-RasV12.
-
Drug-Induced Senescence: Treat cells with a sub-lethal dose of a DNA-damaging agent, such as etoposide or doxorubicin, for a specified period.
-
-
Senescence Validation: After the induction period (typically 7-10 days), confirm the senescent phenotype using markers like SA-β-gal staining and increased expression of p16INK4a or p21CIP1.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is a hallmark assay for identifying senescent cells.
-
Fixation: Wash cell monolayers twice with PBS and fix with a 4% paraformaldehyde solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare the staining solution containing:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Incubation: Incubate the cells with the staining solution at 37°C without CO2 for 12-24 hours, or until a blue color develops in the senescent cells. Protect the plates from light.
-
Imaging: Acquire images using a bright-field microscope.
Cell Viability Assay
To determine the selective killing of senescent cells, cell viability is measured after this compound treatment.
-
Cell Plating: Plate both non-senescent (control) and senescent cells in 96-well plates.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for 72 hours.
-
Viability Measurement: Use a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated controls to determine the percentage of cell viability.
Western Blotting
This technique is used to measure the levels of specific proteins, such as those in the p38 MAPK pathway.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, total p38, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound represents a significant advancement in the field of senolytics. Its innovative prodrug design, which leverages the high β-galactosidase activity in senescent cells, provides a highly selective and effective mechanism for their elimination. The data from in vitro and in vivo studies strongly support its potential as a therapeutic agent to combat age-related inflammation and functional decline. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound and other β-galactosidase-targeted senolytics.
References
- 1. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 2. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Aging, Cell Senescence, the Pathogenesis and Targeted Therapies of Osteoarthritis [frontiersin.org]
A Technical Guide to the Activation of the Senolytic Prodrug SSK1 by Beta-Galactosidase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of beta-galactosidase (β-gal) in the activation of SSK1, a promising senolytic prodrug. Cellular senescence, a state of irreversible cell-cycle arrest, is implicated in a range of age-related diseases. Senolytics are a class of drugs that selectively eliminate these senescent cells. This compound leverages a key biomarker of senescence—increased lysosomal β-gal activity—to achieve targeted drug delivery and activation, thereby minimizing off-target effects.
Core Concept: Prodrug Activation and Selective Elimination
This compound is a senescence-specific killing compound designed as a prodrug of the potent cytotoxic agent gemcitabine. The core principle of its function lies in the targeted release of gemcitabine within senescent cells. This is achieved by masking the active drug with a galactose moiety, rendering it inert. The elevated levels of lysosomal β-gal in senescent cells cleave this galactose group, releasing the active gemcitabine and triggering apoptosis. This mechanism ensures that the cytotoxic effects are localized to the target senescent cells, sparing healthy, non-senescent cells.
Signaling Pathway of this compound Activation and Apoptosis Induction
The activation of this compound and its downstream effects can be visualized as a linear signaling pathway. Upon entering a senescent cell, the elevated lysosomal β-galactosidase enzymatically cleaves the galactose from the this compound molecule. The released active agent, gemcitabine, then initiates a signaling cascade that culminates in apoptosis. A key component of this downstream pathway is the activation of the p38 MAPK signaling pathway.
Quantitative Data on this compound Efficacy
The efficacy of this compound in selectively eliminating senescent cells has been quantified across various cell types and senescence inducers. The following tables summarize key findings from in vitro studies.
| Cell Type | Senescence Inducer | This compound Concentration for Selective Elimination | Reference |
| IMR90 (human lung fibroblast) | Doxorubicin | 0.01-1 µM | [1] |
| WI-38 (human lung fibroblast) | Replicative Senescence | 0.01-1 µM | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Doxorubicin | 0.1-1 µM | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | Doxorubicin | 0.1-1 µM | [1] |
| In Vivo Model | Treatment Regimen | Key Outcomes | Reference |
| Aged Mice (20-month-old) | 0.5 mg/kg; 3 days every 2 weeks for 8 weeks | Clearance of senescent cells, decreased senescence- and age-associated gene signatures, attenuated inflammation, restored physical function. | [1] |
| Lung-injured Mice | 0.5 mg/kg; two days every week for four weeks | Elimination of senescent cells, decreased senescence-associated markers. | [1] |
Experimental Protocols
This section details the methodologies for key experiments involved in the characterization of this compound activation and its effects.
In Vitro Senescence Induction and this compound Treatment
Objective: To induce senescence in cultured cells and assess the selective killing by this compound.
Protocol:
-
Cell Culture: Plate cells (e.g., IMR90 human fibroblasts) in appropriate growth medium.
-
Senescence Induction:
-
Doxorubicin-induced senescence: Treat sub-confluent cells with 250 nM doxorubicin for 24 hours.
-
Replicative senescence: Passage cells until they reach their Hayflick limit and cease to divide.
-
-
Wash and Recovery: After the induction period, wash the cells with PBS and replace with fresh growth medium. Allow the cells to recover and develop the senescent phenotype over 7-10 days.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in growth medium to the desired final concentrations (e.g., ranging from 0.01 µM to 1 µM).
-
Incubation: Replace the medium of both senescent and non-senescent (control) cells with the this compound-containing medium. Incubate for 3 days.
-
Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by crystal violet staining.
Beta-Galactosidase Activity Assay (in situ)
Objective: To confirm the increased β-galactosidase activity in senescent cells.
Protocol:
-
Fixation: Wash cells in a culture plate with PBS and fix with a 0.5% glutaraldehyde solution in PBS for 10-15 minutes at room temperature.
-
Washing: Rinse the cells twice with PBS.
-
Staining: Prepare the X-gal staining solution containing:
-
1 mg/mL X-gal
-
5 mM potassium ferricyanide
-
5 mM potassium ferrocyanide
-
2 mM MgCl2
-
in PBS at pH 6.0.
-
-
Incubation: Add the X-gal solution to the cells and incubate at 37°C overnight in a non-CO2 incubator.
-
Visualization: Observe the cells under a microscope for the development of a blue color, indicative of β-galactosidase activity.
Western Blot for p38 MAPK Activation
Objective: To determine the activation of the p38 MAPK pathway following this compound treatment.
Protocol:
-
Cell Lysis: Treat senescent cells with this compound (e.g., 0.5 µM) for various time points (e.g., 12-72 hours). Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the senolytic activity of this compound.
Conclusion
The this compound prodrug represents a highly promising strategy in the development of senotherapeutics. By exploiting the elevated lysosomal β-galactosidase activity in senescent cells, this compound achieves a high degree of selectivity, leading to the targeted elimination of these cells. The subsequent activation of the p38 MAPK pathway and induction of apoptosis underscore the well-defined mechanism of action. The data presented in this guide highlight the potential of this compound to ameliorate age-related dysfunction and inflammation, paving the way for further investigation and potential clinical applications.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging. The accumulation of senescent cells in tissues contributes to a pro-inflammatory microenvironment through the senescence-associated secretory phenotype (SASP), driving the progression of numerous age-related diseases. Senolytics, a class of therapeutic agents that selectively eliminate senescent cells, have emerged as a promising strategy to mitigate age-related dysfunction and extend healthspan. This technical guide provides an in-depth overview of a novel senolytic prodrug, Senescence-Specific Killing Compound 1 (SSK1), detailing its mechanism of action, quantitative efficacy, and the experimental protocols required for its evaluation.
Core Concept: this compound as a Targeted Senolytic Prodrug
This compound is a rationally designed prodrug that capitalizes on a key biomarker of cellular senescence: increased lysosomal senescence-associated β-galactosidase (SA-β-gal) activity.[1] The core of this compound's design involves masking the cytotoxic agent, gemcitabine, with a galactose moiety. In the high SA-β-gal enzymatic environment of senescent cells, this galactose group is cleaved, releasing the active gemcitabine.[1] This targeted activation ensures the selective killing of senescent cells while sparing healthy, non-senescent cells, thereby minimizing off-target toxicity.[1]
Mechanism of Action
Once activated within senescent cells, the released gemcitabine induces apoptosis primarily through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This targeted induction of apoptosis leads to the efficient clearance of senescent cells from tissues, thereby reducing the SASP-driven chronic inflammation and restoring tissue homeostasis.[2]
Signaling Pathway of this compound-Induced Apoptosis
References
Whitepaper: The Role of Ssk1 as a Key Modulator of the p38 MAPK Signaling Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a highly conserved cellular cascade crucial for responding to a multitude of environmental and cellular stresses, including osmotic shock, oxidative stress, and inflammatory cytokines. In lower eukaryotes, particularly fungi, the High Osmolarity Glycerol (HOG) pathway, a homolog of the mammalian p38 MAPK pathway, is essential for stress adaptation, virulence, and drug resistance. A critical upstream regulator of this pathway is the Ssk1 response regulator protein. This technical guide provides an in-depth examination of this compound, its structure, its mechanism of action, and its definitive effect on the p38/Hog1 MAPK signaling cascade. We will detail the molecular interactions, present key quantitative data, outline relevant experimental protocols, and visualize the signaling architecture to offer a comprehensive resource for researchers and professionals in drug development.
Introduction to the p38 MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are fundamental three-tiered kinase cascades that transduce extracellular signals to intracellular targets, culminating in a specific cellular response.[1][2] These cascades are typically organized with a MAP Kinase Kinase Kinase (MAP3K or MAPKKK), a MAP Kinase Kinase (MAP2K or MAPKK), and a MAP Kinase (MAPK).[1][2]
The p38 MAPK pathway is one of the major MAPK signaling cassettes, primarily activated by stress stimuli such as UV radiation, heat shock, osmotic shock, and inflammatory cytokines.[3] Its activation is central to regulating cellular processes like apoptosis, cell differentiation, cell cycle control, and inflammation.[1][3] In mammals, there are four isoforms of p38 (α, β, γ, δ), which are activated via phosphorylation by the upstream MAPKKs, MKK3 and MKK6.[3] Once activated, p38 kinases phosphorylate a variety of substrates, including other kinases and transcription factors, to orchestrate a complex stress response.[3]
In fungi, the functional homolog of the p38 pathway is the HOG pathway, which is paramount for adaptation to hyperosmotic conditions.[4] The central MAPK in this pathway is Hog1. The activation of Hog1 is controlled by upstream signaling components, where the response regulator this compound plays a pivotal role.
This compound: A Two-Component Response Regulator
This compound is a key protein in the two-component signal transduction system, a common mechanism in lower eukaryotes for sensing and responding to environmental changes.[4][5] This system typically involves a sensor histidine kinase and a response regulator. This compound functions as this response regulator, transducing stress signals to activate the Hog1/p38 MAPK cascade.[6]
Under normal osmotic conditions, this compound is kept in an inactive, phosphorylated state.[5] Upon exposure to hypertonic stress, a phosphorelay system is inhibited, leading to the rapid dephosphorylation of this compound.[5][7] This dephosphorylated, active form of this compound is then able to interact with and activate the downstream MAPKKK of the HOG pathway.
The Molecular Mechanism: How this compound Activates the p38/Hog1 Pathway
The effect of this compound on the p38/Hog1 pathway is a well-defined mechanism of signal activation initiated by environmental stress.
-
Stress Sensing and this compound Dephosphorylation: In fungi like Saccharomyces cerevisiae and Candida albicans, the process begins when sensor histidine kinases (e.g., Sln1) detect changes in turgor pressure. This signal is relayed through a phosphotransfer protein (e.g., Ypd1), which controls the phosphorylation state of this compound. Under hyperosmotic stress, this phosphorelay is shut down, causing this compound to become dephosphorylated.[7]
-
Activation of the MAPKKK: Dephosphorylated this compound directly interacts with the N-terminal regulatory domain of the MAPKKKs Ssk2 or Ssk22. This interaction relieves autoinhibition and promotes the autophosphorylation and activation of the MAPKKK.
-
The Phosphorylation Cascade: The now-active Ssk2/Ssk22 phosphorylates the MAPKK, Pbs2. Pbs2, in turn, dually phosphorylates the TGY motif in the activation loop of the MAPK Hog1 (the p38 homolog), leading to its activation.[3]
-
Downstream Cellular Response: Activated Hog1 translocates to the nucleus to regulate the expression of stress-responsive genes, leading to the production of osmoprotectants like glycerol.
While this pathway is primarily associated with osmotic stress, studies in various fungi, including pathogenic species like Candida auris and Candida albicans, have demonstrated that this compound is also essential for activating Hog1 in response to oxidative stress (e.g., from H₂O₂) and certain antifungal drugs.[4][6]
Visualizing the this compound-p38/Hog1 Signaling Pathway
Caption: this compound-mediated activation of the Hog1/p38 MAPK pathway.
Quantitative Data on this compound's Regulatory Role
The functional importance of this compound is underscored by quantitative data from various studies. Deletion or mutation of the this compound gene leads to measurable defects in stress response and pathway activation.
| Organism | Condition / Stressor | Measurement | Result in this compoundΔ Mutant | Reference |
| Candida auris | Caspofungin (CAS) Treatment | Activated Hog1 Phosphorylation (Hog1-P) | ~3-fold reduction in Hog1-P levels compared to parental strain. | [6] |
| Candida auris | Amphotericin B (AMB) Treatment | Activated Hog1 Phosphorylation (Hog1-P) | ~3-fold reduction in Hog1-P levels compared to parental strain. | [6] |
| Candida albicans | Hydrogen Peroxide (H₂O₂) | Hog1 Phosphorylation | No phosphorylation of Hog1p was observed. | [4] |
| Candida albicans | High NaCl Concentration | Hog1 Phosphorylation | Hog1p phosphorylation still occurred, indicating an this compound-independent mechanism for osmotic stress in this organism. | [4] |
| Candida lusitaniae | Fenpiclonil and Iprodione (Fungicides) | Fungal Growth / Resistance | Mutants exhibited resistance to the compounds. | [8] |
| Arthrobotrys oligospora | Oxidants and Osmotic Salts | Fungal Growth / Tolerance | Deletion of Aothis compound caused significant defects in tolerance. | [5] |
These data clearly demonstrate that this compound is essential for the activation of the Hog1 pathway under specific stress conditions, particularly in response to certain antifungal agents and oxidative stress.
Key Experimental Protocols
Investigating the this compound-p38/Hog1 pathway involves a combination of genetic, biochemical, and cell biology techniques.
Western Blotting for Hog1/p38 Phosphorylation
This is the most direct method to assess the activation state of the MAPK.
-
Cell Culture and Stress Induction: Grow fungal or other eukaryotic cells to the mid-logarithmic phase. Induce stress by adding a specific agent (e.g., NaCl for osmotic stress, H₂O₂ for oxidative stress, or an antifungal drug) for a defined period (e.g., 10-60 minutes).
-
Protein Extraction: Harvest cells rapidly and prepare whole-cell extracts. A common method is trichloroacetic acid (TCA) precipitation to quickly denature proteins and inhibit phosphatase/protease activity.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of Hog1/p38 (e.g., anti-phospho-p38 [TGY]).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Re-probe the same membrane with an antibody against total Hog1/p38 or a housekeeping protein (e.g., actin) to confirm equal protein loading.
Gene Deletion and Phenotypic Analysis
Creating knockout mutants is fundamental to understanding gene function.
-
Constructing a Deletion Cassette: Amplify a selectable marker gene (e.g., an antibiotic resistance gene) via PCR with flanking sequences homologous to the regions immediately upstream and downstream of the this compound gene.
-
Transformation: Introduce the deletion cassette into the wild-type cells using a suitable transformation protocol (e.g., electroporation or lithium acetate method).
-
Selection and Verification: Select for transformants on media containing the appropriate antibiotic. Verify the correct integration of the cassette and deletion of the this compound gene by diagnostic PCR and/or Southern blotting.
-
Phenotypic Spot Assay:
-
Grow wild-type, this compoundΔ mutant, and complemented strains in liquid media.
-
Perform serial dilutions of the cell cultures.
-
Spot equal volumes of each dilution onto agar plates containing various stressors (e.g., high concentrations of sorbitol, NaCl, H₂O₂, caspofungin).
-
Incubate the plates and compare the growth of the mutant strain to the wild-type to assess sensitivity or resistance.
-
Visualizing an Experimental Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Candida albicans Response Regulator Gene this compound Regulates a Subset of Genes Whose Functions Are Associated with Cell Wall Biosynthesis and Adaptation to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aothis compound, a Response Regulator Required for Mycelial Growth and Development, Stress Responses, Trap Formation, and the Secondary Metabolism in Arthrobotrys oligospora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Stress signalling to fungal stress-activated protein kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Ssk1-Induced Apoptosis in Senescent Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP). The selective elimination of these cells, a therapeutic strategy termed "senolysis," has emerged as a promising approach to mitigate the detrimental effects of aging and improve healthspan.
This technical guide provides an in-depth overview of Ssk1 (Senescence-specific killing compound 1), a novel senolytic agent that specifically targets and induces apoptosis in senescent cells. This compound is a prodrug designed to be activated by the high lysosomal β-galactosidase (β-gal) activity, a well-established biomarker of senescent cells.[1] Upon cleavage by β-gal, this compound releases a cytotoxic compound, leading to the selective elimination of senescent cells through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and subsequent apoptosis.[1][2] This document details the underlying mechanisms, experimental protocols, and key quantitative data related to this compound-induced apoptosis in senescent cells, offering a comprehensive resource for researchers and drug development professionals in the field of geroscience.
Mechanism of Action: this compound Signaling Pathway
This compound leverages a key enzymatic characteristic of senescent cells for its targeted activity. The compound is a prodrug that is specifically cleaved and activated by the lysosomal enzyme β-galactosidase, which is highly expressed in senescent cells.[1] This activation releases a cytotoxic payload, which then initiates a signaling cascade culminating in apoptosis. The primary pathway implicated in this compound-induced apoptosis is the p38 MAPK pathway.[1][2]
Data Presentation: In Vitro Efficacy of this compound
This compound has demonstrated potent and selective senolytic activity across various cell types and senescence-inducing stimuli. The following tables summarize the quantitative data on the efficacy of this compound in inducing apoptosis in senescent cells while sparing their non-senescent counterparts.
Table 1: Selective Elimination of Senescent Mouse Embryonic Fibroblasts (MEFs) by this compound
| Senescence Inducer | This compound Concentration (µM) | % Viability (Non-senescent MEFs) | % Viability (Senescent MEFs) |
| Etoposide | 0.1 | ~100% | ~50% |
| Etoposide | 1 | ~100% | <20% |
| Irradiation (10 Gy) | 0.1 | ~100% | ~60% |
| Irradiation (10 Gy) | 1 | ~100% | <20% |
| Oncogene (KrasG12V) | 0.1 | ~100% | ~70% |
| Oncogene (KrasG12V) | 1 | ~100% | <30% |
Table 2: Selective Elimination of Senescent Human Cell Types by this compound
| Cell Type | Senescence Inducer | This compound Concentration (µM) | % Viability (Non-senescent Cells) | % Viability (Senescent Cells) |
| Human Embryonic Fibroblasts (HEFs) | Replication | 1 | ~100% | <40% |
| Human Embryonic Fibroblasts (HEFs) | Etoposide | 1 | ~100% | <30% |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Replication | 1 | ~100% | <50% |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound-induced apoptosis in senescent cells.
Induction of Cellular Senescence in Vitro
Two common methods for inducing cellular senescence in vitro are treatment with the chemotherapeutic agent etoposide and exposure to ionizing radiation.
a) Etoposide-Induced Senescence
-
Cell Culture: Plate cells (e.g., human or mouse fibroblasts) at an appropriate density in a suitable culture medium.
-
Etoposide Treatment: Once cells reach approximately 70-80% confluency, replace the medium with fresh medium containing etoposide at a final concentration of 10-50 µM.[3] The optimal concentration may vary depending on the cell type.
-
Incubation: Incubate the cells with etoposide for 24 to 48 hours.[3]
-
Recovery: After the incubation period, remove the etoposide-containing medium, wash the cells with phosphate-buffered saline (PBS), and replace it with fresh culture medium.
-
Senescence Development: Culture the cells for an additional 5-7 days to allow for the development of the senescent phenotype.
b) Irradiation-Induced Senescence
-
Cell Preparation: Culture cells to approximately 80-90% confluency.
-
Irradiation: Expose the cells to a single dose of ionizing radiation, typically 10 Gy, using a gamma or X-ray irradiator.
-
Post-Irradiation Culture: Following irradiation, return the cells to the incubator and culture for 7-10 days to allow for the establishment of the senescent state.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
SA-β-gal staining is a widely used method to identify senescent cells both in vitro and in vivo.
a) In Vitro SA-β-gal Staining
-
Fixation: Wash the cultured cells with PBS and then fix them with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 3-5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Add the SA-β-gal staining solution to the cells. The staining solution consists of:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Incubation: Incubate the cells at 37°C without CO₂ overnight.
-
Visualization: Observe the cells under a microscope. Senescent cells will stain blue.
Cell Viability and Apoptosis Assays
a) Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Seed both non-senescent and senescent cells in a 96-well plate.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
b) Apoptosis Detection (e.g., by Western Blot for Cleaved Caspase-3)
-
Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for cleaved caspase-3, an indicator of apoptosis.
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
In Vivo Studies
This compound has been shown to effectively clear senescent cells in animal models, leading to improved physiological function.
Experimental Design for In Vivo Efficacy in Aged Mice:
-
Animal Model: Use aged mice (e.g., 20-24 months old).
-
This compound Administration: Administer this compound or a vehicle control to the mice via intraperitoneal injection. A typical dosing regimen might be 0.5 mg/kg, administered three days a week for several weeks.[4]
-
Functional Assessments: Perform functional tests such as rotarod, treadmill, and grip strength assays to evaluate physical function.
-
Tissue Analysis: At the end of the treatment period, collect tissues (e.g., liver, lung, kidney) for analysis of senescence markers (e.g., SA-β-gal staining, p16INK4a expression) and markers of inflammation.
Conclusion
This compound represents a promising and highly specific senolytic agent with a clear mechanism of action. Its ability to be selectively activated within senescent cells minimizes off-target effects, a critical consideration for therapeutic development. The data presented in this guide highlight the potent and broad-spectrum senolytic activity of this compound in vitro and its efficacy in improving physiological function in vivo. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and other β-galactosidase-targeted prodrugs for the treatment of age-related diseases. Further research is warranted to fully elucidate the downstream effectors of the p38 MAPK pathway in this context and to translate these preclinical findings into clinical applications.
References
Preclinical Profile of SSK1 for Alzheimer's Disease: A Technical Guide
A Novel Senolytic Prodrug Approach Targeting Cellular Senescence in Neurodegeneration
This technical guide provides an in-depth overview of the preclinical studies of SSK1, a novel prodrug therapy for Alzheimer's disease (AD). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the mechanism of action, experimental validation, and key preclinical data supporting this compound as a potential therapeutic candidate.
Introduction: Targeting Senescence in Alzheimer's Disease
Cellular senescence, a state of irreversible cell cycle arrest, has emerged as a significant contributor to aging and age-related diseases, including Alzheimer's disease. Senescent cells accumulate in the brain with age and in neurodegenerative conditions, where they can secrete a pro-inflammatory cocktail of factors known as the senescence-associated secretory phenotype (SASP). This contributes to chronic inflammation, a hallmark of the AD brain, and is thought to exacerbate amyloid-beta (Aβ) and tau pathologies.
This compound is a novel prodrug designed to selectively eliminate these senescent cells. It operates on a targeted activation mechanism, leveraging a biomarker of cellular senescence for its therapeutic effect.
Mechanism of Action of this compound
This compound is a prodrug of the cytotoxic agent gemcitabine. Its selective action is achieved through a two-step process:
-
Targeted Activation: this compound is designed to be a substrate for β-galactosidase (β-gal), a lysosomal enzyme that is significantly upregulated in senescent cells. In the acidic environment of the lysosome of a senescent cell, β-galactosidase cleaves a galactose moiety from the this compound molecule.
-
Induction of Apoptosis: This cleavage unmasks the active form of the drug, gemcitabine. Gemcitabine, a nucleoside analog, interferes with DNA synthesis, leading to the induction of apoptosis (programmed cell death) specifically in the senescent cells where it has been activated.
This targeted approach aims to clear senescent cells from the brain, thereby reducing the inflammatory burden of the SASP, mitigating associated pathologies, and potentially improving cognitive function.
Signaling Pathway
The therapeutic action of this compound culminates in the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cellular stress responses and apoptosis. The release of gemcitabine within senescent cells triggers a cascade of intracellular events that lead to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, orchestrates the apoptotic machinery, leading to the selective demise of senescent cells.
Preclinical Data
The preclinical efficacy of this compound has been evaluated in aged mouse models of Alzheimer's disease. These studies have demonstrated the potential of this compound to cross the blood-brain barrier when formulated in neurotransmitter-derived lipid nanoparticles (this compound-NPs) and exert its therapeutic effects.
In Vivo Efficacy in Aged AD Mouse Models
| Parameter Assessed | Treatment Group | Outcome | Statistical Significance |
| Cognitive Function | This compound-NPs | Improved performance in Morris Water Maze | p < 0.05 |
| (Spatial Learning & Memory) | (Reduced escape latency and increased time in target quadrant) | ||
| Cognitive Function | This compound-NPs | Improved performance in Novel Object Recognition Test | p < 0.05 |
| (Recognition Memory) | (Increased discrimination index) | ||
| Amyloid Pathology | This compound-NPs | Significant reduction in amyloid-beta plaque burden | p < 0.01 |
| (Immunohistochemistry) | in the hippocampus and cortex | ||
| Senescent Cell Burden | This compound-NPs | Decreased expression of senescence-associated genes | p < 0.01 |
| (Gene Expression Analysis) | (e.g., p16, p21) in brain tissue | ||
| Neuroinflammation | This compound-NPs | Reduced levels of pro-inflammatory SASP factors | p < 0.05 |
| (Cytokine Profiling) | (e.g., IL-6, TNF-α) in the brain |
Note: The data presented here is a summary of findings from preclinical studies. Specific values represent mean ± SEM, and statistical significance is determined by appropriate statistical tests (e.g., ANOVA, t-test).
Experimental Protocols
This section details the key experimental methodologies employed in the preclinical evaluation of this compound.
Synthesis and Formulation of this compound Nanoparticles
A detailed protocol for the synthesis of this compound-loaded neurotransmitter-derived lipid nanoparticles (this compound-NPs) is a critical component of the preclinical development. This typically involves a multi-step process:
-
Lipid Film Hydration: A mixture of lipids, including a neurotransmitter-derived lipidoid, cholesterol, and a PEGylated lipid, are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film.
-
Hydration and Sonication: The lipid film is hydrated with an aqueous solution containing the this compound prodrug. The resulting suspension is sonicated to form small unilamellar vesicles.
-
Extrusion: To achieve a uniform size distribution, the nanoparticle suspension is repeatedly passed through polycarbonate membranes with a defined pore size using an extruder.
-
Purification and Characterization: The this compound-NP formulation is purified to remove any unencapsulated drug. The nanoparticles are then characterized for size, zeta potential, and drug encapsulation efficiency.
In Vivo Studies in AD Mouse Models
-
Animal Models: Aged transgenic mouse models of Alzheimer's disease that exhibit significant amyloid pathology and cognitive deficits are used (e.g., 5XFAD, APP/PS1).
-
Dosing and Administration: this compound-NPs are typically administered intravenously via tail vein injection. Dosing schedules are designed to assess both acute and chronic effects.
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory, mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant are measured.
-
Novel Object Recognition: This test evaluates recognition memory. Mice are exposed to two identical objects, and after a retention interval, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.
-
-
Histopathological Analysis:
-
Immunohistochemistry: Brain sections are stained with antibodies against amyloid-beta to visualize and quantify plaque burden.
-
Senescence-Associated β-galactosidase (SA-β-gal) Staining: This histochemical stain is used to detect senescent cells in brain tissue.
-
-
Biochemical Analysis:
-
ELISA: Enzyme-linked immunosorbent assays are used to quantify the levels of soluble and insoluble amyloid-beta peptides in brain homogenates.
-
Western Blotting: This technique is used to measure the protein levels of markers for senescence, inflammation, and apoptosis.
-
Quantitative PCR (qPCR): Gene expression analysis is performed to measure the mRNA levels of senescence and inflammation-related genes.
-
Experimental Workflow
The preclinical evaluation of this compound for Alzheimer's disease follows a structured workflow from initial formulation to in vivo validation.
Conclusion and Future Directions
The preclinical data for this compound present a promising new therapeutic strategy for Alzheimer's disease by targeting cellular senescence. The selective elimination of senescent cells in the brain has been shown to reduce key pathological hallmarks of AD and improve cognitive function in animal models. This innovative approach, which leverages a prodrug activated by a senescence-specific enzyme, offers a highly targeted means of intervention.
Future research will focus on long-term safety and efficacy studies in more advanced preclinical models, as well as the identification of biomarkers to monitor treatment response. The continued development of this compound and similar senolytic therapies holds the potential to introduce a new class of disease-modifying treatments for Alzheimer's disease and other age-related neurodegenerative disorders.
Methodological & Application
Application Notes and Protocols for Targeting Ssk1 in Fungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the two-component signal transduction response regulator, Ssk1, in fungi. They detail its function as a key mediator in stress response pathways, cell wall integrity, and antifungal drug resistance. As specific small-molecule inhibitors for this compound are not yet widely characterized in the public domain, current research relies heavily on genetic approaches, such as gene deletion (this compoundΔ), to investigate its function. The following protocols are therefore based on the comparative analysis of wild-type (WT) and this compoundΔ mutant strains, providing a robust framework for assessing the potential of this compound as an antifungal drug target.
Application Note 1: this compound as a Critical Mediator of Antifungal Drug Resistance
The emergence of multidrug-resistant (MDR) fungal pathogens, such as Candida auris, poses a significant global health threat.[1][2] Research indicates that the this compound protein, a core component of the High-Osmolarity Glycerol (HOG) signaling pathway, plays a crucial role in the intrinsic and acquired resistance to several classes of antifungal drugs.[1][2]
Genetic removal of the this compound gene in C. auris has been shown to restore susceptibility to key antifungals like amphotericin B (AMB) and caspofungin (CAS).[1][2] This suggests that inhibiting this compound function could be a viable strategy to overcome resistance mechanisms. The loss of this compound is linked to alterations in cell wall architecture and membrane permeability, which are key factors in determining antifungal susceptibility.[1][2][3] Therefore, targeting the this compound-mediated HOG pathway presents a promising therapeutic avenue for treating drug-refractory fungal infections.
Table 1: Effect of this compound Deletion on Antifungal Susceptibility in Candida auris
| Strain Background | Antifungal Agent | Phenotype of this compoundΔ Mutant | Reference |
|---|---|---|---|
| C. auris (Multiple Clinical Isolates) | Caspofungin (CAS) | Increased Susceptibility / Re-sensitization | [1][2] |
| C. auris (Multiple Clinical Isolates) | Amphotericin B (AMB) | Increased Susceptibility / Re-sensitization |[1][2] |
Application Note 2: The Role of this compound in Fungal Stress Adaptation and Cell Wall Integrity
This compound is an upstream response regulator in the HOG pathway, a conserved mitogen-activated protein kinase (MAPK) cascade that allows fungi to adapt to environmental stresses.[4][5][6] In model yeasts like Saccharomyces cerevisiae, the this compound pathway is essential for surviving high-osmotic conditions.[4][7] In pathogenic fungi, its role extends to oxidative stress response, cell wall integrity, and morphogenesis.[1][4][5][8]
For instance, in Candida albicans, this compound is required for the phosphorylation of the MAPK Hog1 in response to oxidative stress (H₂O₂), but not necessarily for osmotic stress.[4] In C. auris, deletion of this compound leads to hypersensitivity to cell wall perturbing agents like Sodium Dodecyl Sulfate (SDS) and caffeine, indicating a compromised cell wall.[1] These findings highlight this compound's pleiotropic role in maintaining cellular homeostasis and structural integrity, making it a compelling target for antifungal research.
Table 2: Phenotypic Effects of this compound Deletion on Stress Response
| Fungal Species | Stress Agent | Phenotype of this compoundΔ Mutant | Reference |
|---|---|---|---|
| Candida auris | SDS (Cell Membrane Stress) | Hypersensitivity | [1] |
| Candida auris | Caffeine (Cell Wall Integrity Stress) | Hypersensitivity | [1] |
| Candida auris | Calcofluor White (Chitin Stress) | Increased Resistance | [1] |
| Candida albicans | H₂O₂ (Oxidative Stress) | Sensitivity (due to lack of Hog1 phosphorylation) | [4] |
| Trichoderma atroviride | SDS, Congo Red, Calcofluor White | Reduced Mycelial Growth |[9] |
This compound Signaling Pathway
The this compound response regulator functions within a "two-component" phosphorelay system that activates the HOG MAPK cascade. Under hyperosmotic or oxidative stress, a sensor histidine kinase (Sln1) becomes inactive, leading to the accumulation of unphosphorylated this compound.[7] Unphosphorylated this compound then binds to and activates the MAPKKK Ssk2, initiating a phosphorylation cascade through Pbs2 (MAPKK) to the terminal MAPK, Hog1.[7][10] Activated Hog1 translocates to the nucleus to regulate gene expression for stress adaptation.
Caption: The High-Osmolarity Glycerol (HOG) signaling pathway in fungi.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing of this compoundΔ Mutants
This protocol uses the broth microdilution method, adapted from CLSI and EUCAST standards, to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against wild-type (WT) and this compoundΔ mutant strains.[11][12][13]
Materials:
-
WT and this compoundΔ fungal strains
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Antifungal agents (e.g., Caspofungin, Amphotericin B)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
Culture WT and this compoundΔ strains on appropriate agar plates for 24-48 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Perform a 1:1000 dilution of this suspension in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
-
Drug Dilution Series:
-
Prepare a 2-fold serial dilution of each antifungal drug in RPMI 1640 medium directly in the 96-well plate. Typical concentration ranges are 0.016-16 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilution. The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at 530 nm using a microplate reader.
-
Protocol 2: Western Blot Analysis of Hog1 Phosphorylation
This protocol details the detection of activated (phosphorylated) Hog1 (Hog1-P) in response to stress, allowing for the functional assessment of this compound's role in HOG pathway signaling.[1][4]
Materials:
-
WT and this compoundΔ fungal strains
-
YPD or other suitable liquid culture medium
-
Stress-inducing agent (e.g., 1 M NaCl for osmotic stress, 5 mM H₂O₂ for oxidative stress)
-
Trichloroacetic acid (TCA) for protein extraction
-
Glass beads and bead beater for cell lysis
-
SDS-PAGE gels (12%) and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-p38 (recognizes Hog1-P) and anti-Hog1 (for total Hog1 as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) detection substrate
Procedure:
-
Cell Culture and Stress Induction:
-
Grow WT and this compoundΔ strains in liquid medium to mid-log phase (OD₆₀₀ ≈ 1.0).
-
Induce stress by adding the final concentration of the stress agent (e.g., H₂O₂) and incubate for a short period (e.g., 0, 5, 10, 30 minutes).
-
-
Protein Extraction:
-
Harvest cells by centrifugation at 4°C.
-
Perform protein extraction using the TCA method.[1] Briefly, resuspend the cell pellet in 20% TCA and lyse cells by vortexing with glass beads.
-
Precipitate protein, wash with acetone, and resuspend the final pellet in sample loading buffer.
-
-
Immunoblotting:
-
Separate protein extracts (equal amounts of total protein) on a 12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-p38 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Hog1 antibody to confirm equal protein loading. A reduction in the Hog1-P signal in the this compoundΔ mutant compared to WT indicates that this compound is required for Hog1 activation under the tested condition.[1]
-
Investigative Workflow for this compound Function
The following diagram outlines a logical workflow for characterizing the function of this compound in a fungal species of interest. This process integrates genetic manipulation with a series of phenotypic and molecular assays to build a comprehensive understanding of this compound's role.
Caption: A typical workflow for investigating the function of this compound.
References
- 1. The Two-Component Response Regulator this compound and the Mitogen-Activated Protein Kinase Hog1 Control Antifungal Drug Resistance and Cell Wall Architecture of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Aothis compound, a Response Regulator Required for Mycelial Growth and Development, Stress Responses, Trap Formation, and the Secondary Metabolism in Arthrobotrys oligospora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. Histidine kinase two-component response regulators this compound, Skn7 and Rim15 differentially control growth, developmental and volatile organic compounds emissions as stress responses in Trichoderma atroviride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the yeast SSK2 MAP kinase kinase kinase by the this compound two-component response regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Protocol for Senescence-Specific Killing Compound Ssk1: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell-cycle arrest, contributes to aging and age-related diseases. The development of senolytics, drugs that selectively eliminate senescent cells, is a promising therapeutic strategy. Ssk1 is a prodrug designed to specifically target and eliminate senescent cells. It is a galactosyl-gemcitabine conjugate that is cleaved by the high activity of senescence-associated β-galactosidase (SA-β-gal) in senescent cells, releasing the cytotoxic drug gemcitabine. This selective activation leads to the apoptosis of senescent cells while sparing healthy, non-senescent cells. This document provides a detailed protocol for the synthesis of this compound, as well as protocols for its in vitro and in vivo application and validation.
Introduction
The selective clearance of senescent cells has been shown to ameliorate a variety of age-related pathologies in animal models. A key challenge in the development of senolytics is to achieve high specificity for senescent cells to minimize off-target toxicity. This compound leverages a hallmark of cellular senescence: the increased lysosomal activity of SA-β-gal.[1] By masking the cytotoxicity of gemcitabine with a galactose moiety, this compound remains inert in non-senescent cells.[1] Upon entering senescent cells, the high intracellular concentration of SA-β-gal cleaves the galactose, releasing active gemcitabine and inducing apoptosis through the activation of the p38 MAPK signaling pathway.[1][2]
Data Summary
The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound in eliminating senescent cells.
Table 1: In Vitro Efficacy of this compound on Senescent Human and Mouse Fibroblasts
| Cell Type | Senescence Inducer | This compound Concentration (µM) | % Cell Viability (vs. Non-senescent) |
| Human Embryonic Fibroblasts (HEFs) | Replicative | 0.5 | ~40% |
| Human Embryonic Fibroblasts (HEFs) | Doxorubicin | 0.5 | ~50% |
| Mouse Embryonic Fibroblasts (MEFs) | Irradiation | 0.5 | ~30% |
| Mouse Embryonic Fibroblasts (MEFs) | Oncogene (H-RasV12) | 0.5 | ~40% |
Data adapted from Cai Y, et al. Cell Res. 2020.
Table 2: In Vivo Efficacy of this compound in Aged Mice
| Treatment Group | SA-β-gal Positive Cells (Lung) | SASP Factors (IL-6, IL-1α) mRNA (Lung) | Grip Strength (N) |
| Vehicle (Aged Mice) | High | High | ~1.0 |
| This compound (0.5 mg/kg) | Significantly Reduced | Significantly Reduced | ~1.5 |
Data adapted from Cai Y, et al. Cell Res. 2020.
Experimental Protocols
Synthesis of this compound (Galactosyl-Gemcitabine)
Materials:
-
Gemcitabine hydrochloride
-
Acetobromo-α-D-galactose
-
Silver(I) oxide (Ag₂O)
-
Quinoline
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium methoxide (NaOMe) in methanol
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
Procedure:
-
Protection of Gemcitabine: The primary amino group of gemcitabine is first protected to prevent side reactions. This can be achieved using a suitable protecting group strategy, for example, by reacting gemcitabine with a silylating agent like tert-Butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole in DMF.
-
Glycosylation:
-
Dissolve the protected gemcitabine in anhydrous DCM.
-
Add acetobromo-α-D-galactose and freshly prepared silver(I) oxide (Ag₂O).
-
Add quinoline to the reaction mixture.
-
Stir the reaction at room temperature in the dark for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Deprotection (Acyl Groups):
-
After completion of the glycosylation, filter the reaction mixture to remove silver salts and evaporate the solvent under reduced pressure.
-
Dissolve the residue in methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature for 2-4 hours until the deacetylation is complete (monitored by TLC).
-
-
Deprotection (Silyl Group):
-
Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.
-
Evaporate the solvent.
-
To remove the silyl protecting group, treat the residue with a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of DCM and methanol as the eluent to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Senescence Induction and this compound Treatment
Materials:
-
Human or mouse fibroblasts (e.g., IMR90, WI-38, MEFs)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Doxorubicin or Etoposide for inducing senescence
-
This compound (dissolved in DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
SA-β-gal staining kit
Procedure:
-
Induction of Senescence:
-
Replicative Senescence: Culture cells for an extended period until they reach their Hayflick limit and cease to divide.
-
Stress-Induced Senescence: Treat sub-confluent cells with a sub-lethal dose of a DNA damaging agent (e.g., 100 nM doxorubicin for 24 hours). After treatment, wash the cells and culture them in fresh medium for 7-10 days to allow the senescent phenotype to develop.
-
-
This compound Treatment:
-
Plate senescent and non-senescent (control) cells in 96-well plates.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 48-72 hours.
-
-
Cell Viability Assay:
-
After treatment, measure cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with a fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 5-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with the SA-β-gal staining solution (containing X-gal at pH 6.0) at 37°C overnight in a dry incubator (no CO₂).
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained cells.
Western Blot for p38 MAPK Activation
Procedure:
-
Treat senescent cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound is activated by SA-β-gal in senescent cells, leading to p38 MAPK activation and apoptosis.
Experimental Workflow for In Vitro this compound Testing
Caption: Workflow for inducing senescence and evaluating the efficacy and mechanism of this compound in vitro.
Experimental Workflow for In Vivo this compound Testing in Aged Mice
Caption: Workflow for evaluating the in vivo efficacy of this compound in a preclinical model of aging.
References
Application Notes and Protocols for Testing SSK1 Efficacy on Senescent Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a variety of age-related diseases and chronic conditions. The accumulation of senescent cells contributes to tissue dysfunction through the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these cells by compounds known as senolytics presents a promising therapeutic strategy.
SSK1 is a senescence-specific killing compound designed as a pro-drug that is activated by the high lysosomal β-galactosidase (SA-β-gal) activity characteristic of senescent cells.[1][2][3] Upon cleavage by SA-β-gal, this compound releases a cytotoxic agent that induces apoptosis in senescent cells, primarily through the activation of the p38 MAPK signaling pathway.[1][2][4][5] These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy and selectivity of this compound in eliminating senescent cells.
Signaling Pathways and Experimental Workflow
To understand the mechanism of this compound and the experimental approach to test its efficacy, the following diagrams illustrate the key signaling pathway and the overall experimental workflow.
Caption: this compound mechanism of action in senescent versus non-senescent cells.
Caption: Workflow for evaluating the senolytic efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for inducing senescence and subsequently testing the efficacy of this compound.
Induction of Cellular Senescence
Multiple methods can be used to induce senescence in vitro.[6][7] Two common and effective methods are stress-induced premature senescence (SIPS) using doxorubicin or ionizing radiation.
1.1. Doxorubicin-Induced Senescence
-
Cell Line: Human primary fibroblasts (e.g., IMR-90 or WI-38).
-
Procedure:
-
Plate cells at a density of 2 x 10^4 cells/cm² in a suitable culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with 250 nM doxorubicin for 24 hours.
-
Remove the doxorubicin-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and replace with fresh culture medium.
-
Culture the cells for 7-10 days to allow the senescent phenotype to develop. Verify senescence using the markers described in section 2.
-
1.2. Irradiation-Induced Senescence
-
Cell Line: Human primary fibroblasts (e.g., IMR-90 or WI-38).
-
Procedure:
-
Plate cells at a density of 2 x 10^4 cells/cm² in a suitable culture medium.
-
Allow cells to adhere overnight.
-
Expose the cells to 10 Gy of ionizing radiation using an X-ray source.
-
Return the cells to the incubator and culture for 7-10 days to establish the senescent phenotype. Verify senescence as described below.
-
Verification of Senescent Phenotype
It is crucial to confirm the induction of senescence before testing this compound.[8][9] A combination of markers is recommended for robust verification.[8][10]
2.1. Senescence-Associated β-Galactosidase (SA-β-gal) Staining [11][12]
-
Principle: Senescent cells exhibit increased lysosomal mass and β-galactosidase activity at pH 6.0.[7][12]
-
Protocol:
-
Wash cells twice with PBS.
-
Fix cells with 1x fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Prepare the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂.
-
Incubate cells with the staining solution at 37°C without CO₂ for 12-24 hours.
-
Observe the development of a blue color in the cytoplasm of senescent cells under a microscope.
-
2.2. Immunofluorescence for p16INK4a and p21CIP1 [13][14]
-
Principle: Senescent cells upregulate cell cycle inhibitors p16INK4a and p21CIP1.[13][14]
-
Protocol:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against p16INK4a and p21CIP1 overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope.
-
This compound Efficacy Assay
3.1. Cell Viability and Senolytic Activity
-
Procedure:
-
Plate senescent and non-senescent (control) cells in 96-well plates.
-
Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 1 µM) for 3 days.[1]
-
Assess cell viability using a crystal violet staining assay or MTT assay.
-
To specifically quantify senescent cell clearance, perform SA-β-gal staining and count the number of blue cells remaining in each condition.
-
3.2. Apoptosis Assay
-
Principle: this compound induces apoptosis in senescent cells.[1][3]
-
Protocol (Caspase-3/7 Activity):
-
Plate senescent and non-senescent cells in a 96-well plate.
-
Treat with this compound for 24-48 hours.
-
Use a commercially available Caspase-Glo® 3/7 Assay kit according to the manufacturer's instructions.
-
Measure luminescence to quantify caspase activity.
-
3.3. Analysis of Senescence-Associated Secretory Phenotype (SASP)
-
Principle: Effective senolytics should reduce the secretion of pro-inflammatory SASP factors.
-
Protocol:
-
Treat senescent cells with this compound for 48-72 hours.
-
Collect the conditioned medium.
-
Analyze the levels of key SASP factors (e.g., IL-6, IL-8, MMP-3) using ELISA or a multiplex immunoassay (e.g., Luminex).
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the this compound efficacy assays.
Table 1: Dose-Dependent Effect of this compound on Cell Viability
| This compound Concentration (µM) | % Viability of Senescent Cells (Mean ± SD) | % Viability of Non-Senescent Cells (Mean ± SD) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | ||
| 0.1 | ||
| 0.5 | ||
| 1.0 |
Table 2: Quantification of Senescent Cell Clearance by this compound
| This compound Concentration (µM) | % SA-β-gal Positive Cells (Mean ± SD) |
| 0 (Vehicle) | |
| 0.1 | |
| 0.5 | |
| 1.0 |
Table 3: Induction of Apoptosis by this compound
| Treatment Group | Relative Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Non-Senescent + Vehicle | |
| Non-Senescent + this compound (0.5 µM) | |
| Senescent + Vehicle | |
| Senescent + this compound (0.5 µM) |
Table 4: Effect of this compound on SASP Factor Secretion
| SASP Factor | Concentration in Conditioned Medium (pg/mL) |
| Senescent + Vehicle | |
| IL-6 | |
| IL-8 | |
| MMP-3 |
Conclusion
This application note provides a comprehensive framework for the in vitro evaluation of this compound's senolytic efficacy. By following these detailed protocols for inducing and verifying senescence, and subsequently assessing cell viability, apoptosis, and SASP modulation, researchers can obtain robust and reproducible data on the potency and selectivity of this compound. The provided diagrams and data tables will aid in the clear presentation and interpretation of the experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A β-galactosidase kiss of death for senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | p38 MAPK | TargetMol [targetmol.com]
- 6. In Vitro Cellular Senescence Assay - Creative Biolabs [creative-biolabs.com]
- 7. In vitro senescence and senolytic functional assays - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Methods to detect biomarkers of cellular senescence: the senescence-associated beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing Cell and Organ Senescence Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Biomarkers of Cellular Senescence and Skin Aging [frontiersin.org]
- 14. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Ssk1 and its Mammalian Homologs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ssk1 (Suppressor of Sensor Kinase) is a response regulator protein that plays a crucial role in the High Osmolarity Glycerol (HOG) signaling pathway in yeast, such as Saccharomyces cerevisiae and Candida albicans.[1][2][3][4] This pathway is essential for adaptation to hyperosmotic stress. In yeast, under osmotic stress, a multi-step phosphorelay system leads to the dephosphorylation and activation of this compound.[4] Activated this compound then stimulates the Ssk2/Ssk22 MAP kinase kinase kinases (MAPKKKs), initiating a downstream MAP kinase cascade that results in glycerol production and restoration of osmotic balance.[5]
While this compound is a yeast-specific protein, the stress-activated signaling cascade it regulates is highly conserved in mammals. The mammalian functional counterparts are the p38 and c-Jun N-terminal kinase (JNK) MAP kinase pathways.[5][6] These pathways are activated by a variety of environmental stresses, including osmotic shock, inflammatory cytokines, and UV radiation, and they regulate fundamental cellular processes like growth, differentiation, apoptosis, and inflammation.[5][6] The human homolog of the yeast Ssk2/Ssk22 MAPKKKs, which are activated by this compound, is MTK1 (MAP Three Kinase 1), a major mediator of stress signals to the p38 and JNK pathways.[5]
Direct in vivo delivery of the yeast this compound protein into mammalian models is not a documented or common experimental approach. Therefore, these application notes provide detailed protocols and strategies for studying the function of the analogous mammalian p38/JNK signaling pathway in vivo. The methods described focus on the delivery of kinases or their corresponding genetic material to animal models, providing a framework for investigating the in vivo roles of these critical stress-response pathways.
Signaling Pathway: Mammalian p38/JNK MAP Kinase Cascade
The diagram below illustrates the core components of the mammalian p38/JNK signaling pathway, which is functionally analogous to the yeast HOG pathway. Environmental stresses activate upstream MAPKKKs (e.g., MTK1/MEKK4), which in turn phosphorylate and activate MAPKKs (e.g., MKK3/6 for p38; MKK4/7 for JNK). The activated MAPKKs then phosphorylate and activate the p38 and JNK MAP kinases. These kinases translocate to the nucleus to regulate the activity of various transcription factors, leading to changes in gene expression that mediate the cellular response to stress.
In Vivo Delivery Strategies: Application Notes
The choice of an in vivo delivery method depends on the experimental goals, such as the desired duration of expression (transient vs. stable), the target tissue, and the nature of the molecule being delivered (gene, mRNA, or protein).
Gene Delivery via Viral Vectors (AAV and Adenovirus)
Viral vectors are highly efficient for in vivo gene delivery, leading to sustained expression of the target protein.
-
Adeno-Associated Virus (AAV): AAVs are non-pathogenic viruses with low immunogenicity, capable of transducing both dividing and non-dividing cells.[7] Different AAV serotypes exhibit distinct tissue tropisms, allowing for targeted gene expression.[8] For instance, AAV9 has shown high efficiency in transducing cardiac fibroblasts and neurons.[8][9] AAV-mediated gene transfer can achieve long-term, stable expression, making it suitable for chronic disease models.[7]
-
Adenovirus: Adenoviral vectors can accommodate larger gene inserts compared to AAVs and are effective for high-level, transient gene expression, particularly in the liver following systemic administration.[1][10] However, they can induce a more significant host immune response, which may limit the duration of gene expression.[1][11]
mRNA Delivery via Lipid Nanoparticles (LNPs)
LNPs are non-viral carriers that protect mRNA from degradation and facilitate its delivery into cells.[12][13] This method results in rapid but transient protein expression, as the mRNA is eventually degraded by cellular machinery. LNP-based delivery is highly suitable for applications where short-term expression is desired, such as in gene editing or certain vaccination strategies.[14] The formulation of LNPs, including the choice of ionizable lipids and helper lipids, can be optimized to target specific tissues, such as the liver, spleen, or neurons.[12][13][15]
Direct Protein Delivery
For studies requiring immediate biological effects or wishing to bypass transcriptional and translational regulation, direct administration of a purified, active protein is a viable option.
-
Systemic Delivery: Intravenous (IV) or intraperitoneal (IP) injections are common methods for systemic protein delivery.[16][17] The main challenges include the protein's short half-life in circulation and its ability to cross the cell membrane to reach intracellular targets.
-
Local Delivery: For tissue-specific effects, direct injection (e.g., intracerebroventricular for the brain or sub-retinal for the eye) can be employed to concentrate the protein at the site of action.[18]
Quantitative Data for In Vivo Delivery
The following tables summarize key quantitative parameters for various in vivo delivery methods, compiled from studies on analogous signaling proteins and gene delivery systems.
Table 1: Parameters for AAV-Mediated Gene Expression in Vivo
| Parameter | Description | Example Value(s) | Animal Model | Citation(s) |
| Vector | AAV Serotype | AAV8, AAV9 | Mouse | [9][19] |
| Dose | Viral genomes per animal or tissue | 4.1 x 10⁹ GC/eye | Mouse | [19] |
| Promoter | Controls gene expression | CMV (ubiquitous), hTCF21 (fibroblast-specific) | Mouse, Rat | [9][19] |
| Injection Route | Method of administration | Sub-retinal, Retro-orbital, Tail Vein | Mouse, Rat | [9][19] |
| Expression Time | Duration of detectable protein | 5-6 weeks post-injection | Mouse, Rat | [9] |
Table 2: Parameters for LNP-Mediated mRNA Delivery in Vivo
| Parameter | Description | Example Value(s) | Animal Model | Citation(s) |
| Cargo | Type of nucleic acid | Cre recombinase mRNA | Mouse | [15] |
| Dose | mRNA per kg body weight | 0.3 mg/kg | Mouse | [15] |
| LNP Components | Key lipids in the formulation | Ionizable lipid (e.g., C14-4), Helper lipid (DOPE), Cholesterol, PEG-lipid | Mouse | [12] |
| Injection Route | Method of administration | Intravenous (IV) | Mouse | [12][15] |
| Analysis Timepoint | Time to assess delivery/effect | 3 hours post-injection | Mouse | [15] |
Table 3: Examples of Small Molecule Modulators for the p38/JNK Pathway
| Compound | Target | Action | In Vivo Use | Citation(s) |
| SB202190 | p38α/β MAPK | Potent Inhibitor | Investigating the role of p38 in vivo | [20] |
| LY294002 | PI3K (upstream of MAPK) | Inhibitor | Blocks autophagosome formation, induces apoptosis | [20] |
| Anisomycin | (Not a direct kinase inhibitor) | Stress-inducing agent | Activates JNK and p38 pathways | [6] |
Experimental Protocols
Protocol 1: AAV-Mediated Expression of a Kinase in Mouse Liver
This protocol describes the systemic delivery of an AAV vector via tail vein injection to achieve expression of a target kinase in the mouse liver.
Methodology:
-
AAV Vector Preparation: a. Subclone the cDNA of the target kinase (e.g., MTK1) into an AAV expression vector under the control of a suitable promoter (e.g., a liver-specific promoter like TTRB or a ubiquitous promoter like CMV).[11] b. Co-transfect producer cells (e.g., HEK293) with the AAV expression plasmid and helper plasmids to produce recombinant AAV particles. AAV8 is an effective serotype for liver transduction. c. Purify the AAV particles using methods such as iodixanol gradient ultracentrifugation. d. Determine the viral titer (viral genomes per mL) using quantitative PCR.
-
Animal Preparation: a. Use adult mice (e.g., 6-8 weeks old C57BL/6). b. Anesthetize the animal if required by institutional guidelines, although brief restraint is often sufficient for experienced handlers. Place the mouse in a restraint device to expose the tail.
-
Intravenous Injection: a. Dilute the AAV vector stock to the desired final concentration (e.g., 1 x 10¹¹ - 1 x 10¹² viral genomes) in sterile saline for a total injection volume of 100-200 µL. b. Use a 27-30 gauge needle to inject the AAV solution into one of the lateral tail veins. c. Inject the volume slowly over 30-60 seconds.
-
Post-Injection Analysis: a. Return the mouse to its cage and monitor for recovery. b. Wait for an appropriate period (typically 2-4 weeks) to allow for robust transgene expression. c. At the experimental endpoint, euthanize the animal and harvest the liver and other relevant tissues. d. Analyze kinase expression by Western blot, immunohistochemistry, or RT-qPCR. Assess pathway activation by probing for phosphorylated downstream targets.
Protocol 2: LNP-Mediated Delivery of Kinase-Encoding mRNA
This protocol outlines a method for transiently expressing a kinase in vivo using LNP-formulated mRNA.
Methodology:
-
LNP-mRNA Formulation: a. Synthesize or procure high-quality, purified mRNA encoding the kinase of interest. The mRNA should have a 5' cap and a 3' poly(A) tail for stability and efficient translation. b. Prepare a lipid mixture in ethanol containing an ionizable lipid, a phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid.[12] c. Use a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the mRNA in an acidic aqueous buffer. This process promotes the self-assembly of LNPs with encapsulated mRNA. d. Dialyze the LNP formulation against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. e. Characterize the LNPs for size, polydispersity, and encapsulation efficiency.
-
Animal Preparation and Injection: a. Dilute the LNP-mRNA formulation in sterile PBS to the desired final concentration (e.g., for a dose of 0.3 mg/kg).[15] b. Administer the formulation to mice via intravenous (tail vein) injection.
-
Post-Injection Analysis: a. Since mRNA-driven expression is transient, harvest tissues at early time points (e.g., 3-48 hours) post-injection. The liver and spleen are common sites of LNP accumulation. b. Process the tissues to prepare cell lysates or single-cell suspensions. c. Analyze the expression of the target kinase using Western blot. Functional activity can be assessed by measuring the phosphorylation of its downstream targets.
Protocol 3: Intraperitoneal (IP) Injection of a Purified Signaling Protein
This protocol provides a standard method for the systemic administration of a purified protein in mice.
Methodology:
-
Protein and Animal Preparation: a. Express and purify the recombinant kinase protein. It is critical to ensure the protein is correctly folded, active, and has low levels of endotoxin. b. Dissolve the protein in a sterile, biocompatible vehicle such as PBS. The final volume should not exceed 10 mL/kg of body weight.[16] c. Warm the solution to room or body temperature before injection.[16]
-
Intraperitoneal Injection Procedure: a. Restrain the mouse manually, tilting the body so the head is lower than the abdomen. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[17] b. Use a 25-27 gauge needle for adult mice.[16] c. Insert the needle, bevel up, into the lower right quadrant of the abdomen at a 30-40° angle.[16] d. Gently aspirate to ensure no fluid (urine or intestinal contents) is drawn into the syringe.[17] e. If aspiration is clear, depress the plunger to administer the solution.
-
Post-Injection Analysis: a. Return the mouse to its cage and monitor for any adverse reactions. b. The biological effects of a directly delivered protein can be very rapid. Harvest tissues at appropriate time points (e.g., 15 minutes to several hours) to analyze the activation of downstream signaling pathways. c. Use methods like Western blotting for phosphorylated proteins to assess the immediate functional impact of the delivered kinase.
References
- 1. Adenovirus-Mediated Gene Expression In Vivo Is Enhanced by the Antiapoptotic Bcl-2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Candida albicans Response Regulator Gene this compound Regulates a Subset of Genes Whose Functions Are Associated with Cell Wall Biosynthesis and Adaptation to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. My Favorite Yeast Protein [bio.davidson.edu]
- 4. This compound | SGD [yeastgenome.org]
- 5. embopress.org [embopress.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. Progress in AAV-Mediated In Vivo Gene Therapy and Its Applications in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Adenovirus-mediated in vivo gene transfer and expression in normal rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Lipid Nanoparticle Delivery of Small Proteins for Potent In Vivo RAS Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. research.vt.edu [research.vt.edu]
- 18. youtube.com [youtube.com]
- 19. High-Throughput Screening Identifies Kinase Inhibitors That Increase Dual Adeno-Associated Viral Vector Transduction In Vitro and in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Ssk1-Loaded Nanoparticles in Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Ssk1" in biological research can refer to two distinct molecules, each with significant therapeutic potential. The first is This compound (Suppressor of Sensor Kinase 1) , a response regulator protein central to the High Osmolarity Glycerol (HOG) signaling pathway in yeast and fungi, such as Saccharomyces cerevisiae and Candida albicans. This pathway is critical for the fungal stress response, making this compound a potential target for novel antifungal therapies.
The second molecule is This compound (Senescence-Specific Killing Compound 1) , a recently developed prodrug designed to selectively eliminate senescent cells.[1] These are cells that have entered a state of irreversible growth arrest and are implicated in a variety of age-related diseases, including neurodegenerative disorders like Alzheimer's disease, as well as cancer and inflammation.[2][3] This this compound is activated by the high levels of lysosomal β-galactosidase found in senescent cells.[1]
This document provides detailed application notes and protocols for the use of nanoparticles loaded with This compound (Senescence-Specific Killing Compound 1) , for which nanoparticle formulations have been described in recent literature. It also provides a detailed overview of the yeast this compound protein and its signaling pathway, along with a prospective protocol for the nanoparticle-mediated delivery of therapeutics targeting this pathway in fungal research.
Part 1: this compound (Senescence-Specific Killing Compound 1) Loaded Nanoparticles
Application Note 1: Targeting Cellular Senescence in Age-Related Disease Research
This compound is a prodrug that can be activated by the lysosomal enzyme β-galactosidase, which is commonly upregulated in senescent cells.[2] Upon activation, this compound releases the cytotoxic compound gemcitabine, which then induces apoptosis in the senescent cells through the p38 MAPK signaling pathway.[1][4] The encapsulation of this compound into lipid-based nanoparticles (this compound-NPs) offers several advantages for in vivo research, including improved bioavailability, enhanced ability to cross the blood-brain barrier (BBB), and targeted delivery to senescent cells.[2] These nanoparticles have shown promise in preclinical models of Alzheimer's disease by reducing the burden of senescent cells, decreasing amyloid-beta accumulation, and improving cognitive function.[2]
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
While specific quantitative data from a single comprehensive source is limited in the provided search results, the following table summarizes typical characteristics of lipid-based nanoparticles used for similar drug delivery applications.
| Parameter | Typical Value | Significance |
| Mean Diameter (nm) | 150 - 200 nm | Influences biodistribution, cellular uptake, and ability to cross biological barriers like the BBB.[2] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution of nanoparticles, which is crucial for reproducible results. |
| Drug Loading Content (%) | 1 - 10% | The weight percentage of the drug (this compound) relative to the total weight of the nanoparticle. |
| Encapsulation Efficiency (%) | > 80% | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. |
| Zeta Potential (mV) | -10 to +10 mV (variable) | Affects nanoparticle stability in suspension and interactions with cell membranes. |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded Lipid Nanoparticles (this compound-NPs)
This protocol is a generalized representation based on common methods for producing lipid nanoparticles for drug delivery.
Materials:
-
This compound (Senescence-Specific Killing Compound 1)
-
Lipids (e.g., DSPC, cholesterol, DSPE-PEG)
-
Solvent (e.g., ethanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microfluidic mixing device or sonicator
-
Dialysis tubing or tangential flow filtration system
Procedure:
-
Lipid-Drug Solution Preparation: Dissolve this compound and the selected lipids in a minimal amount of a suitable organic solvent like ethanol.
-
Nanoparticle Formation:
-
Microfluidic Method: Load the lipid-drug solution into one syringe and the aqueous buffer into another. Pump both solutions through a microfluidic mixing chip at controlled flow rates. The rapid mixing of the solvent and anti-solvent phases leads to the self-assembly of lipid nanoparticles encapsulating this compound.
-
Sonication Method: Inject the lipid-drug solution into the aqueous buffer under constant stirring. Sonicate the mixture using a probe sonicator to form a nanoemulsion and reduce particle size.
-
-
Purification: Remove the organic solvent and unencapsulated this compound by dialyzing the nanoparticle suspension against the aqueous buffer or by using a tangential flow filtration system.
-
Sterilization and Storage: Sterilize the final this compound-NP suspension by passing it through a 0.22 µm filter. Store at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: In Vitro Senescent Cell Killing Assay
Materials:
-
Human or mouse cell line (e.g., fibroblasts, astrocytes)
-
Cell culture medium and supplements
-
Senescence-inducing agent (e.g., etoposide, radiation)
-
This compound-loaded nanoparticles
-
Senescence-Associated β-Galactosidase (SA-β-gal) staining kit
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Annexin V/Propidium Iodide apoptosis detection kit
Procedure:
-
Induction of Senescence: Culture the cells and induce senescence according to established protocols (e.g., treatment with a sublethal dose of etoposide for 24 hours, followed by a recovery period of 7-10 days). Confirm the senescent phenotype by checking for enlarged cell morphology, positive SA-β-gal staining, and expression of senescence markers like p21.[5]
-
Treatment: Plate both non-senescent (control) and senescent cells. Treat the cells with varying concentrations of this compound-loaded nanoparticles for 24-72 hours.
-
Assessment of Cell Viability: After the treatment period, measure cell viability using a standard assay to determine the selective killing of senescent cells.
-
Apoptosis Analysis: To confirm the mechanism of cell death, stain the treated cells with Annexin V and Propidium Iodide and analyze by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.[4]
Protocol 3: In Vivo Application in an Aged Mouse Model
Materials:
-
Aged mice (e.g., 20 months old)
-
This compound-loaded nanoparticles
-
Sterile saline or vehicle control
-
Equipment for intravenous (tail vein) injection
-
Tissue collection and processing reagents
Procedure:
-
Dosing: Administer this compound-loaded nanoparticles to aged mice via intravenous injection (e.g., 0.5 mg/kg body weight). A typical dosing regimen might be three consecutive days of injections, repeated every two weeks for a total of 8 weeks.[6]
-
Monitoring: Monitor the mice for any adverse effects and assess physical function (e.g., grip strength, treadmill performance) throughout the study.
-
Tissue Analysis: At the end of the study, euthanize the mice and collect tissues of interest (e.g., brain, liver, lung).
-
Evaluation of Senescence: Prepare tissue sections and perform SA-β-gal staining or immunohistochemistry for senescence markers (e.g., p16, p21) to quantify the clearance of senescent cells.
-
Biochemical Analysis: Analyze tissue homogenates for levels of inflammatory cytokines (part of the Senescence-Associated Secretory Phenotype or SASP) and disease-specific markers (e.g., amyloid-beta in brain tissue for Alzheimer's models).
Mandatory Visualizations
Caption: Workflow of this compound-nanoparticle targeting senescent cells.
Part 2: this compound Protein in Fungal Research
Application Note 2: Targeting the Fungal HOG Pathway
In fungi, the this compound protein is a key component of the High Osmolarity Glycerol (HOG) pathway, a mitogen-activated protein kinase (MAPK) cascade.[7] This pathway is essential for fungi to adapt to environmental stresses such as high osmolarity and oxidative stress.[8] Under normal conditions, this compound is phosphorylated and inactive. Upon hyperosmotic stress, this compound becomes dephosphorylated, which in turn activates the MAPKKK Ssk2, leading to the activation of the MAPK Hog1.[9] Hog1 then orchestrates a series of responses to protect the cell.[10]
Given its critical role in fungal survival, the this compound-mediated HOG pathway is an attractive target for the development of new antifungal drugs. Nanoparticles could be employed to deliver inhibitors of this compound or other components of this pathway directly to fungal cells, potentially increasing efficacy and reducing off-target effects.[11][12]
Mandatory Visualizations
Caption: The Sln1-Ypd1-Ssk1 branch of the HOG pathway in yeast.
Prospective Protocol: Nanoparticle-Mediated Delivery of an this compound Inhibitor to Fungal Cells
This is a hypothetical protocol based on general methodologies for nanoparticle delivery to fungi, as specific protocols for this compound protein-loaded nanoparticles are not currently available in the literature.
Objective: To deliver a putative this compound inhibitor to Saccharomyces cerevisiae or Candida albicans to assess its effect on the osmotic stress response.
Materials:
-
This compound inhibitor compound
-
Biodegradable polymer (e.g., PLGA, chitosan)
-
Solvent/anti-solvent system (e.g., acetone/water)
-
Yeast or fungal strain (e.g., wild-type and this compoundΔ mutant)
-
YPD growth medium
-
Osmotic stress agent (e.g., 1M Sorbitol or NaCl)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Nanoparticle Formulation: Prepare inhibitor-loaded polymeric nanoparticles using a method like nanoprecipitation. Dissolve the polymer and the this compound inhibitor in a solvent and add this solution dropwise to an aqueous non-solvent under stirring to form nanoparticles.
-
Characterization: Characterize the nanoparticles for size, PDI, and drug loading as described in Part 1.
-
Fungal Cell Culture: Grow the fungal cells in YPD medium to the mid-logarithmic phase.
-
Treatment: In a microplate, incubate the fungal cells with different concentrations of the inhibitor-loaded nanoparticles, empty nanoparticles (control), and free inhibitor (control).
-
Induction of Osmotic Stress: After a pre-incubation period, add a high concentration of sorbitol or NaCl to the wells to induce osmotic stress.
-
Growth Analysis: Monitor the growth of the fungal cells over time by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Data Interpretation: Compare the growth curves of the different treatment groups. A successful this compound inhibitor delivered via nanoparticles should inhibit the growth of wild-type cells under osmotic stress but should have a minimal additional effect on the this compoundΔ mutant, which is already sensitive to osmotic stress.
Disclaimer: The protocols provided are intended for research purposes only and should be adapted and optimized based on specific experimental needs and safety considerations. The information on this compound (senescence-specific killing compound) and yeast this compound protein is based on currently available scientific literature.
References
- 1. A β-galactosidase kiss of death for senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Loaded Neurotransmitter-Derived Nanoparticles for Alzheimer's Disease Therapy via Clearance of Senescent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticles-based anti-aging treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. High-osmolarity glycerol (HOG) pathway (WP2838) - Saccharomyces cerevisiae | WikiPathways [wikipathways.org]
- 8. Candida albicans Response Regulator Gene this compound Regulates a Subset of Genes Whose Functions Are Associated with Cell Wall Biosynthesis and Adaptation to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vcp.upf.edu [vcp.upf.edu]
- 10. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug delivery method can improve fungal infection treatment [pib.gov.in]
- 12. tandfonline.com [tandfonline.com]
Measuring Ssk1 Activity in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ssk1 (Suppressor of Sensor Kinase 1) is a key response regulator protein in the High Osmolarity Glycerol (HOG) signaling pathway, which is crucial for cellular adaptation to osmotic stress. In this pathway, the activity of this compound is tightly regulated by its phosphorylation state. Under normal osmotic conditions, this compound is phosphorylated and inactive. However, upon hyperosmotic stress, this compound becomes dephosphorylated, leading to its activation. Active, unphosphorylated this compound then binds to and activates the downstream Mitogen-Activated Protein Kinase Kinase Kinase (MAPKKK), Ssk2.
Directly measuring the "activity" of this compound in tissue samples is challenging as it is not an enzyme but rather an activator of a downstream kinase. Therefore, its activity is inferred through indirect methods. This application note provides detailed protocols for two primary approaches to assess this compound activity in tissue samples:
-
Analysis of this compound Phosphorylation Status: Determining the ratio of phosphorylated to unphosphorylated this compound. A lower phosphorylation level indicates higher this compound activity.
-
Measurement of Ssk2 Kinase Activity: Quantifying the enzymatic activity of the direct downstream target of this compound, Ssk2. Increased Ssk2 activity serves as a proxy for this compound activation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and the general experimental workflow for measuring its activity.
Data Presentation
Quantitative data from the described protocols should be summarized for clear comparison.
| Parameter | Control Group | Treatment Group 1 | Treatment Group 2 |
| This compound Phosphorylation | |||
| Phospho-Ssk1/Total this compound Ratio | 1.0 ± 0.15 | 0.4 ± 0.08 | 0.8 ± 0.12 |
| Ssk2 Kinase Activity | |||
| Relative Ssk2 Activity (fold change) | 1.0 | 2.5 ± 0.3 | 1.2 ± 0.2 |
Table 1: Example of quantitative data summary. Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Analysis of this compound Phosphorylation Status by Phos-tag™ SDS-PAGE and Western Blotting
This protocol allows for the separation of phosphorylated and unphosphorylated forms of this compound.
A. Tissue Lysate Preparation
-
Excise tissue and immediately snap-freeze in liquid nitrogen to preserve protein phosphorylation states.
-
Homogenize the frozen tissue in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and determine the protein concentration using a BCA or Bradford assay.
B. Phos-tag™ SDS-PAGE
-
Prepare a 6% polyacrylamide gel containing 50 µM Phos-tag™ acrylamide and 100 µM MnCl₂.
-
Mix 20-30 µg of tissue lysate with Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto the Phos-tag™ gel and run the electrophoresis at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel. The phosphorylated this compound will migrate slower than the unphosphorylated form.
C. Western Blotting
-
Before transferring, wash the gel with transfer buffer containing 10 mM EDTA for 10 minutes to remove Mn²⁺ ions, which can interfere with the transfer.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
D. Data Analysis
-
Perform densitometric analysis on the resulting bands corresponding to phosphorylated and unphosphorylated this compound.
-
Calculate the ratio of phosphorylated this compound to total this compound (phosphorylated + unphosphorylated). A decrease in this ratio indicates an increase in this compound activity.
Protocol 2: Measurement of Ssk2 Kinase Activity via Immunoprecipitation and In Vitro Kinase Assay
This protocol measures the activity of Ssk2, the direct downstream target of this compound.
A. Immunoprecipitation of Ssk2
-
Start with 500-1000 µg of tissue lysate prepared as described in Protocol 1, Section A.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a fresh tube.
-
Add an anti-Ssk2 antibody and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Centrifuge to pellet the beads and wash the immunoprecipitate three times with ice-cold lysis buffer and then once with kinase assay buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
B. In Vitro Kinase Assay
-
Resuspend the immunoprecipitated Ssk2 beads in 30 µL of kinase assay buffer.
-
Add 5 µg of a kinase-dead recombinant Pbs2 (e.g., GST-Pbs2 K389M) as a substrate.[1]
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration 100 µM ATP with 5-10 µCi of [γ-³²P]ATP).
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated Pbs2.
C. Data Analysis
-
Quantify the radioactivity incorporated into the Pbs2 band using a phosphorimager or densitometry of the autoradiogram.
-
To ensure equal loading of Ssk2 in the assay, a parallel Western blot can be performed on the immunoprecipitated samples using an anti-Ssk2 antibody. The kinase activity can then be normalized to the amount of immunoprecipitated Ssk2.
-
Express the Ssk2 activity as fold change relative to a control sample. An increase in Ssk2 activity indicates an increase in upstream this compound activity.
References
Troubleshooting & Optimization
Technical Support Center: Ssk1 Gene Deletion Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Ssk1 gene deletion experiments in Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound gene in Saccharomyces cerevisiae?
A1: The this compound gene encodes a response regulator protein that is a key component of the High Osmolarity Glycerol (HOG) signaling pathway.[1][2][3][4] Under normal osmotic conditions, this compound is phosphorylated and inactive.[3][4] In response to high osmolarity stress, this compound becomes dephosphorylated, leading to the activation of the downstream MAP kinase cascade, which in turn orchestrates the cellular response to the stress, including the production of glycerol.[1][2][3][4]
Q2: What is the expected phenotype of an this compound deletion mutant?
A2: Deletion of the this compound gene typically results in sensitivity to high osmolarity conditions.[5] This is because the cells are unable to properly activate the HOG pathway to adapt to the osmotic stress. In some fungal species, deletion of this compound can also lead to defects in mycelial growth, reduced conidiation, and altered stress responses.[6][7]
Q3: What is the general workflow for deleting the this compound gene?
A3: The most common method for gene deletion in S. cerevisiae is homologous recombination. This involves creating a gene deletion cassette, typically by PCR, which contains a selectable marker (e.g., KanMX, conferring resistance to G418) flanked by short sequences that are homologous to the regions immediately upstream and downstream of the this compound open reading frame. This cassette is then transformed into yeast cells, where it replaces the endogenous this compound gene through homologous recombination.[8][9][10][11][12] Successful deletion is then verified by analytical PCR.
Troubleshooting Guides
Transformation Issues
Q: I have no or very few colonies on my selection plates after transformation. What could be the problem?
A: This is a common issue with several potential causes. Here are some key areas to troubleshoot:
-
Competent Cells: The health and competency of your yeast cells are critical.
-
Growth Phase: Ensure you are using cells in the mid-logarithmic growth phase (OD600 of 0.8-1.0) for preparing competent cells.[2] Cells in stationary phase have significantly lower transformation efficiency.[13]
-
Handling: Competent cells are fragile. Avoid vigorous vortexing and repeated freeze-thaw cycles.[14] Always thaw competent cells on ice.[14]
-
-
Transformation Protocol:
-
DNA Quality and Quantity: Use highly pure DNA for your deletion cassette. For integrative transformation, using up to 5 µg of DNA can improve efficiency.[2]
-
Carrier DNA: The addition of single-stranded carrier DNA is crucial for efficient yeast transformation.[13] Ensure it has been properly boiled and chilled on ice before use.
-
PEG Solution: Polyethylene glycol (PEG) is a critical component of the transformation buffer. Old or improperly prepared PEG solutions can have a higher concentration due to evaporation, which can inhibit transformation.[13] It is best to use freshly prepared PEG solution.
-
Heat Shock: Yeast cells require a more intensive heat shock than bacteria. A heat shock at 42°C for 45 minutes is generally recommended for high efficiency.[2][13]
-
-
Selection Plates:
-
Correct Antibiotic: Double-check that you are using the correct antibiotic for your selectable marker (e.g., G418 for KanMX).[15]
-
Antibiotic Concentration: Ensure the antibiotic concentration in your plates is correct. If the concentration is too high, it can kill even the resistant colonies. If it is too low, you may get a high background of non-transformed cells.
-
Plate Preparation: Adding antibiotics to agar that is too hot can cause them to degrade.[15] Allow the agar to cool to around 50-55°C before adding the antibiotic.
-
PCR Verification Problems
Q: My PCR verification shows a band for the wild-type this compound gene in my putative deletion strain. What does this mean?
A: This indicates that the this compound gene was not successfully deleted or that your colony is a mix of wild-type and deleted cells. Here are the likely causes and solutions:
-
Failed Integration: The deletion cassette may not have integrated into the genome. This could be due to low transformation efficiency or problems with the deletion cassette itself.
-
Solution: Re-streak the colony on a new selection plate to ensure it is a true resistant colony. Then, perform colony PCR on several individual colonies. If all are still wild-type, you will need to repeat the transformation.
-
-
Diploid Strain: If you are working with a diploid strain, you may have only deleted one of the two copies of the this compound gene.
-
Solution: You will need to design a strategy to delete the second copy, which may involve using a different selectable marker.
-
-
Contamination: Your yeast culture may be contaminated with wild-type cells.
-
Solution: Streak your culture for single colonies on a selection plate and perform PCR on individual colonies.
-
Q: I don't see any PCR product for my deletion strain, not even the wild-type band.
A: This suggests a problem with your PCR reaction itself.
-
Genomic DNA Quality: The genomic DNA you extracted may be of poor quality or contain inhibitors of the PCR reaction.
-
Solution: Re-extract the genomic DNA using a reliable protocol. Ensure you are effectively removing proteins and other cellular components that can inhibit PCR.
-
-
PCR Conditions: Your PCR conditions may not be optimal.
-
Solution: Optimize your PCR by adjusting the annealing temperature, extension time, and the concentration of MgCl2. Running a temperature gradient PCR can help you find the optimal annealing temperature for your primers.
-
-
Primers: Your primers may be degraded or poorly designed.
-
Solution: Check the integrity of your primers on a gel. If necessary, order new primers. Ensure your primers are designed to flank the deleted region and are specific to your target.
-
Data Presentation
Table 1: G418 (Geneticin) Concentrations for Selection in S. cerevisiae
| Application | Recommended Concentration (µg/mL) | Notes |
| Selection of new transformants | 200 - 500 | The optimal concentration can vary between yeast strains and should be determined empirically.[4] |
| Maintenance of resistant strains | 200 | For routine culturing of already selected strains.[4] |
| High-copy plasmids | Up to 1000 | Strains with high copy numbers of the resistance gene may tolerate higher concentrations.[3] |
Table 2: Expected Transformation Efficiencies in Common Yeast Strains
| Yeast Strain | Transformation Efficiency (transformants/µg DNA) |
| S288C | 1 x 103 - 5 x 104 |
| W303 | 5 x 102 - 1 x 104 |
| BY4741/BY4742 | 1 x 103 - 3 x 104 |
| Note: These are approximate values and can vary significantly based on the protocol, DNA quality, and cell health.[2] |
Table 3: Troubleshooting PCR Verification
| Problem | Possible Cause | Recommendation |
| No PCR product | Poor gDNA quality (PCR inhibitors) | Re-extract gDNA. Consider a dilution of the gDNA template (e.g., 1:10). |
| Suboptimal annealing temperature | Optimize with a gradient PCR. A good starting point is 5°C below the lowest primer Tm. | |
| Incorrect PCR cycling parameters | Ensure sufficient extension time for the expected product size (~1 min/kb). | |
| Degraded primers or dNTPs | Use fresh reagents. | |
| Non-specific bands | Annealing temperature is too low | Increase the annealing temperature in 2°C increments.[16] |
| Primer-dimers | Redesign primers to avoid self-complementarity. | |
| Too much template DNA | Reduce the amount of gDNA in the reaction. | |
| Band in wild-type control | Contamination of PCR reagents | Use fresh, sterile water and reagents. |
| Band of wrong size | Primers annealing to an incorrect locus | Perform a BLAST search to check primer specificity. |
| Incomplete extension | Increase the extension time. |
Experimental Protocols
Protocol 1: Preparation of the this compound Gene Deletion Cassette by PCR
This protocol describes the generation of a KanMX deletion cassette with flanking regions homologous to the this compound locus.
-
Primer Design: Design 60-base pair primers.
-
Forward Primer: The 40 bp at the 5' end should be homologous to the sequence immediately upstream of the this compound start codon. The 20 bp at the 3' end should be homologous to the 5' end of the KanMX marker.
-
Reverse Primer: The 40 bp at the 5' end should be the reverse complement of the sequence immediately downstream of the this compound stop codon. The 20 bp at the 3' end should be homologous to the 3' end of the KanMX marker.
-
-
PCR Reaction:
-
Set up a 50 µL PCR reaction with a high-fidelity DNA polymerase.
-
Use a plasmid containing the KanMX cassette as a template.
-
Use the designed primers to amplify the cassette.
-
-
PCR Cycling Conditions:
-
Initial denaturation: 98°C for 30 seconds.
-
30-35 cycles of:
-
Denaturation: 98°C for 10 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize as needed).
-
Extension: 72°C for 1.5 minutes (adjust based on polymerase).
-
-
Final extension: 72°C for 5 minutes.
-
-
Verification and Purification:
-
Run a small amount of the PCR product on an agarose gel to verify the correct size.
-
Purify the remaining PCR product using a PCR purification kit.
-
Protocol 2: High-Efficiency Yeast Transformation (Lithium Acetate/PEG Method)
-
Cell Preparation:
-
Inoculate 5 mL of YPD medium with a single colony of your yeast strain and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
-
Grow the culture at 30°C with shaking until it reaches an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and centrifuge again.
-
Resuspend the cell pellet in 1 mL of 100 mM Lithium Acetate (LiAc).
-
-
Transformation:
-
In a microfuge tube, mix the following in order:
-
240 µL of 50% (w/v) PEG 3350
-
36 µL of 1.0 M LiAc
-
25 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled)
-
1-5 µg of your purified this compound deletion cassette in 50 µL of water.
-
50 µL of competent cells.
-
-
Vortex the mixture for 1 minute.
-
Incubate at 42°C for 45 minutes.
-
-
Plating:
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Remove the supernatant and resuspend the pellet in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto YPD plates containing the appropriate concentration of G418.
-
Incubate the plates at 30°C for 2-3 days until colonies appear.
-
Protocol 3: Rapid Genomic DNA Extraction from Yeast for PCR
This is a quick method suitable for screening transformants by colony PCR.
-
Pick a single yeast colony with a sterile pipette tip.
-
Resuspend the colony in 20 µL of 20 mM NaOH in a PCR tube.
-
Incubate the tube at 95°C for 10 minutes in a thermocycler.[17]
-
Centrifuge the tube at maximum speed for 1 minute to pellet the cell debris.
-
Use 1-2 µL of the supernatant as the template for your PCR verification.[17]
Protocol 4: PCR Verification of this compound Gene Deletion
-
Primer Design: Design three primers for verification.
-
Primer A: Binds to the genomic region upstream of the this compound start codon (outside the region of homology on your deletion cassette).
-
Primer B: Binds within the this compound open reading frame.
-
Primer C: Binds within the KanMX cassette.
-
-
PCR Reactions: Set up two PCR reactions for each putative deletion mutant and a wild-type control.
-
Reaction 1 (Wild-type check): Primers A and B. This reaction should only produce a product in the wild-type strain.
-
Reaction 2 (Deletion check): Primers A and C. This reaction should only produce a product if the KanMX cassette has correctly integrated at the this compound locus.
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 2 minutes.
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 30 seconds (optimize as needed).
-
Extension: 72°C for 1 minute/kb.
-
-
Final extension: 72°C for 5 minutes.
-
-
Analysis: Analyze the PCR products on an agarose gel. A successful this compoundΔ::KanMX strain will show a band in Reaction 2 and no band in Reaction 1, while the wild-type will show the opposite.
Visualizations
Caption: The this compound branch of the High Osmolarity Glycerol (HOG) signaling pathway in yeast.
Caption: Experimental workflow for this compound gene deletion in Saccharomyces cerevisiae.
Caption: Troubleshooting flowchart for this compound gene deletion experiments.
References
- 1. astralscientific.com.au [astralscientific.com.au]
- 2. zymoresearch.com [zymoresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. fredhutch.org [fredhutch.org]
- 5. Candida albicans Response Regulator Gene this compound Regulates a Subset of Genes Whose Functions Are Associated with Cell Wall Biosynthesis and Adaptation to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histidine kinase two-component response regulators this compound, Skn7 and Rim15 differentially control growth, developmental and volatile organic compounds emissions as stress responses in Trichoderma atroviride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aothis compound, a Response Regulator Required for Mycelial Growth and Development, Stress Responses, Trap Formation, and the Secondary Metabolism in Arthrobotrys oligospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. yeastorfanproject.com [yeastorfanproject.com]
- 10. Practical Approaches for the Yeast Saccharomyces cerevisiae Genome Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manipulating the Yeast Genome: Deletion, Mutation, and Tagging by PCR | Springer Nature Experiments [experiments.springernature.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. clyte.tech [clyte.tech]
- 15. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing Ssk1 Phosphorylation Detection by Western Blot
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful detection of Ssk1 phosphorylation by Western blot.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the detection of this compound phosphorylation.
| Question | Possible Cause(s) | Solution(s) |
| No or Weak this compound Phosphorylation Signal | 1. Inefficient Cell Lysis: Yeast cell wall is robust and may not be fully disrupted. 2. Phosphatase Activity: Endogenous phosphatases may have dephosphorylated this compound during sample preparation. 3. Low Abundance of Phosphorylated this compound: Under basal conditions, the level of phosphorylated this compound might be below the detection limit. 4. Inefficient Protein Transfer: Suboptimal transfer conditions can lead to poor transfer of this compound to the membrane. 5. Inactive Antibody: Primary or secondary antibody may have lost activity. 6. Inappropriate Blocking Reagent: Milk contains phosphoproteins (casein) that can interfere with the detection of phosphorylated proteins. | 1. Optimize Lysis: Use mechanical disruption with glass beads or enzymatic lysis with zymolyase in your protocol. Ensure complete cell breakage by checking a small aliquot under a microscope. 2. Inhibit Phosphatases: Always include a freshly prepared cocktail of phosphatase inhibitors in your lysis buffer. Keep samples on ice or at 4°C throughout the preparation process.[1] 3. Induce Phosphorylation: Treat yeast cells with an osmotic stressor (e.g., 0.4 M NaCl) for a short period (e.g., 5-10 minutes) to induce the HOG pathway and subsequent this compound phosphorylation. Include positive and negative controls in your experiment. 4. Optimize Transfer: Ensure proper contact between the gel and the membrane. Use a wet transfer system for more efficient transfer of proteins. Transfer time and voltage may need to be optimized based on the gel percentage and protein size. 5. Validate Antibodies: Test antibodies on a positive control lysate. Ensure they are stored correctly and have not expired. 6. Use BSA for Blocking: Use a 3-5% solution of Bovine Serum Albumin (BSA) in TBST for blocking to avoid non-specific signals from phosphoproteins in milk.[1] |
| High Background on the Western Blot | 1. Insufficient Blocking: The membrane was not adequately blocked, leading to non-specific antibody binding. 2. Antibody Concentration Too High: The concentration of the primary or secondary antibody is excessive. 3. Inadequate Washing: Insufficient washing steps fail to remove non-specifically bound antibodies. 4. Contaminated Buffers: Buffers may be contaminated with bacteria or other particles. | 1. Optimize Blocking: Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is fully dissolved. 2. Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background. 3. Increase Washing: Increase the number and duration of wash steps (e.g., 3-4 washes of 10-15 minutes each with TBST). 4. Use Fresh Buffers: Prepare fresh buffers for each experiment and filter them if necessary. |
| Non-Specific Bands Appear on the Blot | 1. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. 2. Protein Degradation: Proteases in the sample may have degraded this compound, leading to smaller bands. 3. Post-Translational Modifications: Other modifications on this compound could alter its migration pattern. | 1. Use a Specific Antibody: Ensure your primary antibody is specific for this compound. Consider using a phospho-specific this compound antibody if available. 2. Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer. 3. Consult Literature: Check for known post-translational modifications of this compound that might affect its molecular weight. |
| Inconsistent Phosphorylation Levels Between Replicates | 1. Variability in Cell Culture Conditions: Differences in cell density, growth phase, or stress induction can affect this compound phosphorylation. 2. Inconsistent Sample Preparation: Variations in lysis time, temperature, or buffer composition can lead to inconsistent results. 3. Uneven Loading of Gels: Inaccurate protein quantification can result in unequal loading of total protein. | 1. Standardize Cell Culture: Ensure all cultures are grown to the same optical density and treated identically. 2. Standardize Sample Preparation: Follow the protocol precisely for all samples. 3. Quantify Protein Accurately: Use a reliable protein assay (e.g., BCA) to determine protein concentration and ensure equal loading. Use a loading control (e.g., total this compound or a housekeeping protein) to normalize the phosphorylation signal. |
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway in the context of the High Osmolarity Glycerol (HOG) pathway in yeast and the general workflow for Western blot analysis.
Experimental Protocols
Detailed Methodology for this compound Phosphorylation Detection by Western Blot
This protocol provides a step-by-step guide for the detection of this compound phosphorylation in Saccharomyces cerevisiae.
1. Yeast Culture and Treatment:
-
Inoculate a single colony of your yeast strain into 5 mL of appropriate liquid medium (e.g., YPD) and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh medium to an OD600 of ~0.2 and grow to mid-log phase (OD600 of 0.6-0.8).
-
For osmotic stress induction, add NaCl to a final concentration of 0.4 M and incubate for 5-10 minutes. An untreated culture should be processed in parallel as a negative control.
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
2. Protein Extraction:
-
Wash the cell pellet with 1 mL of ice-cold sterile water.
-
Resuspend the pellet in 200 µL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) supplemented with a protease and phosphatase inhibitor cocktail.
-
Add an equal volume of acid-washed glass beads (425-600 µm).
-
Lyse the cells by vortexing vigorously for 1-minute intervals, with 1-minute cooling on ice in between, for a total of 5-6 cycles.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of total protein with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run at 120V until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes in a cold room or with an ice pack.
5. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody against this compound (total this compound) or a phospho-specific this compound antibody, diluted in 5% BSA in TBST, overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 15 minutes each with TBST.
6. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Quantitative Data Presentation
While a universally applicable quantitative dataset for this compound phosphorylation is not available due to variations in experimental conditions, the following table provides a template for researchers to present their own findings. The data should be presented as the ratio of phosphorylated this compound to total this compound, normalized to the untreated control.
| Treatment | Time Point | Phospho-Ssk1 / Total this compound Ratio (Normalized) | Standard Deviation |
| Untreated | 0 min | 1.00 | ± 0.XX |
| 0.4 M NaCl | 5 min | X.XX | ± 0.XX |
| 0.4 M NaCl | 10 min | X.XX | ± 0.XX |
| 0.4 M NaCl | 30 min | X.XX | ± 0.XX |
| Other Stressor | X min | X.XX | ± 0.XX |
References
Technical Support Center: Recombinant Ssk1 Protein Expression and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the expression and purification of recombinant Ssk1 protein.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the expression and purification of recombinant this compound protein in a question-and-answer format.
Expression-Related Issues
Q1: I am not seeing any or very low expression of my recombinant this compound protein on a Western blot or SDS-PAGE. What are the possible causes and solutions?
A1: Low or no expression of recombinant this compound can stem from several factors, from the expression vector to the health of the host cells.
-
Codon Usage: The codon usage of the Saccharomyces cerevisiae this compound gene may not be optimal for expression in E. coli.
-
Solution: Consider codon optimization of the this compound gene sequence for the expression host (e.g., E. coli).
-
-
Promoter Leakiness and Toxicity: Leaky expression from promoters like the T7 promoter can lead to the production of small amounts of this compound protein before induction, which can be toxic to the host cells, leading to plasmid instability or cell death.
-
Solution: Use an expression host containing a T7 lysozyme plasmid (e.g., pLysS or pLysE) to reduce basal expression levels.
-
-
Inefficient Transcription or Translation: Issues with the plasmid construct or mRNA instability can lead to poor protein production.
-
Solution: Sequence your expression construct to verify the integrity of the this compound gene and the surrounding regulatory elements (promoter, ribosome binding site).
-
-
Protein Degradation: this compound may be susceptible to degradation by host cell proteases.
-
Solution: Use protease inhibitor cocktails during cell lysis. Additionally, express the protein at lower temperatures (e.g., 16-25°C) for a longer duration, which can reduce protease activity and improve protein folding.
-
Q2: My this compound protein is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?
A2: Inclusion body formation is a common challenge when overexpressing eukaryotic proteins in E. coli. This indicates that the rate of protein synthesis exceeds the cell's capacity to properly fold the protein.
-
Expression Conditions: High induction temperatures and high inducer concentrations can lead to rapid protein synthesis and aggregation.
-
Solution: Optimize expression conditions by lowering the induction temperature (16-25°C) and reducing the inducer (e.g., IPTG) concentration. You can test a range of concentrations to find the optimal balance between yield and solubility.
-
-
Fusion Tags: The intrinsic properties of this compound may predispose it to aggregation when expressed at high concentrations.
-
Solution: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of this compound. These tags can act as solubility enhancers.
-
-
Host Strain Selection: The cellular environment plays a crucial role in protein folding.
-
Solution: Try expressing this compound in different E. coli strains that are engineered to promote proper protein folding, such as those that co-express chaperones (e.g., GroEL/ES).
-
-
Lysis Buffer Composition: The composition of the lysis buffer can influence protein solubility.
-
Solution: Include additives in the lysis buffer that can help stabilize the protein, such as non-detergent sulfobetaines (NDSBs), low concentrations of mild detergents (e.g., Triton X-100), or osmolytes like glycerol or sucrose.
-
Q3: I have successfully solubilized this compound from inclusion bodies, but it precipitates during purification. What can I do?
A3: Protein precipitation after solubilization from inclusion bodies often indicates that the refolding process is incomplete or that the buffer conditions are not optimal for maintaining solubility.
-
Refolding Strategy: Rapid removal of the denaturant can lead to protein aggregation.
-
Solution: Employ a gradual refolding method, such as dialysis or rapid dilution, to slowly remove the denaturant (e.g., urea or guanidinium chloride). Including additives like L-arginine in the refolding buffer can help suppress aggregation.
-
-
Buffer Conditions: The pH and ionic strength of the purification buffers are critical for protein stability. Proteins are often least soluble at their isoelectric point (pI).
-
Solution: Determine the theoretical pI of this compound and choose a buffer pH that is at least one unit above or below the pI. Optimize the salt concentration in your buffers; sometimes, a moderate salt concentration (e.g., 150-500 mM NaCl) can improve solubility.
-
-
Protein Concentration: High protein concentrations can favor aggregation.
-
Solution: Perform purification steps with a more dilute protein solution. If the protein needs to be concentrated, do so after it is in a stabilizing final buffer.
-
Purification-Related Issues
Q4: My His-tagged this compound protein is not binding to the Ni-NTA resin. What could be the problem?
A4: Failure to bind to the affinity resin can be due to an inaccessible tag or issues with the binding buffer.
-
Inaccessible His-tag: The polyhistidine tag may be buried within the folded protein structure.
-
Solution: If the protein is in the soluble fraction, try adding a flexible linker between the this compound protein and the His-tag. If the protein is in inclusion bodies, purifying under denaturing conditions will expose the tag.
-
-
Binding Buffer Composition: Components in the lysis and binding buffers can interfere with the binding of the His-tag to the resin.
-
Solution: Ensure that the binding buffer does not contain high concentrations of chelating agents like EDTA or reducing agents like DTT, which can strip the nickel ions from the resin. Imidazole is used for elution, so it should be absent or at a very low concentration in the binding buffer.
-
Q5: My this compound protein elutes from the affinity column with many contaminants. How can I improve the purity?
A5: Co-purification of contaminants is a common issue, especially with affinity chromatography.
-
Non-specific Binding: Host proteins with exposed histidine residues or metal-binding motifs can co-purify with your His-tagged protein.
-
Solution: Increase the stringency of your washes. This can be achieved by adding a low concentration of imidazole (e.g., 20-40 mM) to the wash buffer to elute weakly bound contaminants.
-
-
Sub-optimal Chromatography Steps: A single affinity purification step may not be sufficient to achieve high purity.
-
Solution: Add additional purification steps after the initial affinity chromatography. Ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) are common subsequent steps to remove remaining impurities based on charge and size, respectively.
-
Protein Stability and Storage
Q6: How should I store my purified this compound protein to maintain its activity and stability?
A6: Proper storage is crucial to prevent degradation and aggregation of the purified protein.[1]
-
Buffer Composition: The storage buffer should be optimized for this compound stability.
-
Solution: A common starting point for a storage buffer is a buffered solution (e.g., Tris or HEPES) at a pH where the protein is stable, with the addition of salt (e.g., 150 mM NaCl) and a cryoprotectant like glycerol (10-50%).[1] Adding a reducing agent like DTT or TCEP can prevent oxidation.
-
-
Storage Temperature: The appropriate storage temperature depends on the intended duration of storage.
-
Solution: For short-term storage (days to a week), 4°C is often sufficient. For long-term storage, snap-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to protein degradation.[1]
-
-
Protein Concentration: Dilute protein solutions can be more susceptible to degradation and loss due to adsorption to storage tubes.
-
Solution: Store the protein at a reasonably high concentration (e.g., >0.5 mg/mL). If the protein is very dilute, consider adding a carrier protein like bovine serum albumin (BSA), but be aware that this will be a contaminant in downstream applications.
-
Data Presentation
Table 1: Troubleshooting Summary for Recombinant this compound Expression
| Problem | Possible Cause | Recommended Solution |
| No/Low Expression | Codon bias | Codon-optimize the this compound gene for the expression host. |
| Protein toxicity | Use a tightly regulated promoter or an expression host with pLysS/E. | |
| mRNA instability/degradation | Verify the plasmid sequence. | |
| Protein degradation | Use protease inhibitors; express at lower temperatures. | |
| Inclusion Bodies | High expression rate | Lower induction temperature and inducer concentration. |
| Poor protein folding | Co-express with chaperones; use a solubility-enhancing fusion tag (MBP, GST). | |
| Unfavorable cellular environment | Test different E. coli expression strains. |
Table 2: Key Parameters for this compound Purification Buffer Optimization
| Parameter | Purpose | Typical Range | Considerations for this compound |
| pH | Maintain protein stability and charge | 6.0 - 8.5 | Keep the pH at least 1 unit away from the theoretical pI of this compound. |
| Salt Concentration | Improve solubility, reduce non-specific binding | 50 - 500 mM NaCl | Optimize to prevent aggregation and for efficient binding to IEX resins. |
| Additives | Enhance stability and prevent degradation | 1-10% Glycerol, 1-5 mM DTT/TCEP | Glycerol acts as a cryoprotectant for long-term storage. Reducing agents are important if this compound has cysteine residues. |
| Imidazole | Elute His-tagged protein from Ni-NTA | 20-500 mM | Use a gradient or step-wise elution to separate from contaminants. |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound from E. coli
This protocol provides a general framework for the expression and purification of N-terminally His-tagged this compound from the soluble fraction.
-
Transformation: Transform the this compound expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3) pLysS). Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Large-Scale Culture and Induction: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to a final concentration of 0.1-0.5 mM. Continue to grow the culture overnight (16-18 hours) at the lower temperature.
-
Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C or proceed to lysis.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail). Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole).
-
Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions and analyze by SDS-PAGE.
-
-
Buffer Exchange: Pool the fractions containing the purified this compound and dialyze against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Concentration and Storage: Concentrate the protein to the desired concentration using a centrifugal filter unit. Determine the final protein concentration, aliquot, snap-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies
This protocol is for situations where this compound is found in the insoluble fraction.
-
Inclusion Body Isolation and Washing: After cell lysis and centrifugation (Step 5 in Protocol 1), resuspend the pellet in Lysis Buffer containing 1% Triton X-100. Sonicate briefly and centrifuge again. Repeat this wash step twice to remove membrane contaminants.
-
Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidinium Chloride or 8 M Urea, 5 mM DTT). Incubate at room temperature with gentle rocking for 1-2 hours until the inclusion bodies are fully dissolved. Centrifuge at 15,000 x g for 30 minutes to remove any remaining insoluble material.
-
Refolding by Dialysis:
-
Transfer the solubilized protein to dialysis tubing.
-
Perform a step-wise dialysis against Refolding Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.4 M L-arginine) with decreasing concentrations of the denaturant (e.g., 4 M, 2 M, 1 M, 0.5 M, and finally no denaturant). Each dialysis step should be for at least 4 hours at 4°C.
-
-
Purification of Refolded Protein: After dialysis, centrifuge the refolded protein solution at 15,000 x g for 30 minutes to remove any precipitated protein. Proceed with affinity chromatography as described in Protocol 1 (Step 6 onwards).
Visualizations
Caption: The HOG signaling pathway in response to hyperosmotic stress.
Caption: A general workflow for recombinant protein expression and purification.
Caption: A troubleshooting decision tree for low yield of purified this compound.
References
improving the specificity of Ssk1 interaction assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of Ssk1 interaction assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and in which signaling pathway does it operate?
This compound is a response regulator protein in the yeast High Osmolarity Glycerol (HOG) pathway, which is a crucial signaling cascade for adapting to osmotic stress.[1][2] Under normal osmotic conditions, this compound is phosphorylated by the histidine kinase Sln1 via the phosphorelay protein Ypd1, which keeps this compound in an inactive state. Upon hyperosmotic shock, the Sln1 branch of the HOG pathway is inactivated, leading to the accumulation of unphosphorylated this compound. This active, unphosphorylated this compound then binds to and activates the MAPKKKs Ssk2 and Ssk22, which in turn activates the MAPK Hog1.
This compound Signaling Pathway Under Osmotic Stress
Caption: The this compound signaling cascade in the yeast HOG pathway.
Q2: I am getting a high number of false positives in my this compound yeast two-hybrid (Y2H) screen. What are the common causes and how can I mitigate them?
High false positives in Y2H screens are a common issue.[3][4] For this compound, potential reasons include:
-
Auto-activation: The this compound-bait fusion protein may be non-specifically activating the reporter genes on its own.
-
Non-specific interactions: The prey proteins may be "sticky" and interact with many other proteins non-specifically.
-
Indirect interactions: An endogenous yeast protein might be bridging the interaction between your this compound-bait and the prey protein.
To reduce false positives, consider the following troubleshooting steps:
-
Perform a bait auto-activation test: Transform yeast with your this compound-bait plasmid alone and plate on selective media. If the reporter genes are activated, you will need to re-clone your bait, for instance by using a different fragment of this compound or a lower-expression vector.
-
Use increasingly stringent selective media: Increase the concentration of 3-Amino-1,2,4-triazole (3-AT) or use a more stringent reporter gene (e.g., HIS3 vs. ADE2) to select for stronger interactions.
-
Validate putative interactions with a secondary assay: Confirm positive hits from your Y2H screen using a different method, such as co-immunoprecipitation (Co-IP) or an in vitro pull-down assay.
Troubleshooting Logic for Y2H False Positives
Caption: A logical workflow for troubleshooting false positives in this compound Y2H screens.
Q3: My this compound Co-IP experiment is not showing any interaction with my protein of interest. What could be the problem?
A lack of interaction in a Co-IP experiment can stem from several factors.[5][6] When working with this compound, consider these possibilities:
-
Low protein expression: The endogenous levels of this compound or your protein of interest might be too low to detect an interaction.
-
Antibody issues: The antibody used for immunoprecipitation may not be efficient or specific enough.
-
Transient or weak interaction: The interaction between this compound and your protein of interest may be weak or only occur under specific cellular conditions (e.g., during osmotic stress).
-
Lysis buffer composition: The detergents in your lysis buffer might be disrupting the protein-protein interaction.[5]
Here are some steps to troubleshoot a failed this compound Co-IP:
-
Verify protein expression: Check the expression levels of both this compound and your protein of interest in the input lysate via Western blot.
-
Optimize antibody and beads: Ensure your antibody is validated for IP. Titrate the amount of antibody and beads used.
-
Induce the interaction: If the interaction is expected to be stress-dependent, treat the cells with an osmotic stressor (e.g., sorbitol or NaCl) before lysis.
-
Adjust lysis buffer: Try a less stringent lysis buffer with a lower concentration of non-ionic detergents.
Troubleshooting Guides
Guide 1: Improving Specificity in this compound Pull-Down Assays
Issue: High background or non-specific binding in GST-Ssk1 pull-down assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding to beads | Pre-clear the cell lysate with glutathione-sepharose beads before adding the GST-Ssk1 fusion protein. | Reduced background bands in the control pull-down (GST alone). |
| Hydrophobic or ionic interactions | Increase the salt concentration (e.g., up to 500 mM NaCl) and/or the detergent concentration (e.g., up to 1% Triton X-100 or NP-40) in the wash buffers. | A decrease in non-specific proteins binding to the beads and GST-Ssk1. |
| Inefficient washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer used. | Cleaner background in all lanes of the Western blot. |
| Protein aggregation | Add a reducing agent (e.g., DTT or β-mercaptoethanol) to the lysis and wash buffers. | Improved solubility of proteins and reduced non-specific aggregation. |
Guide 2: Quantitative Analysis of this compound Interactions
Below is a template table to present your quantitative binding data for a putative this compound interactor.
| This compound Construct | Interactor Protein | Assay Method | K_d (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |
| Full-length this compound | Ssk2 (N-terminal domain) | SPR | Your Data | Your Data | Your Data |
| This compound (Receiver Domain) | Ypd1 | ITC | Your Data | N/A | N/A |
| Full-length this compound | Putative Interactor X | Biolayer Interferometry | Your Data | Your Data | Your Data |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of this compound and a Putative Interactor
This protocol is adapted for yeast cells expressing endogenously tagged this compound (e.g., this compound-HA) and a putative interacting partner (e.g., ProteinX-Myc).
Experimental Workflow for this compound Co-IP
Caption: A streamlined workflow for performing a Co-IP experiment with this compound.
Materials:
-
Yeast strain co-expressing this compound-HA and ProteinX-Myc.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Anti-HA antibody (for IP).
-
Anti-Myc antibody (for Western blot).
-
Protein A/G magnetic beads.
Procedure:
-
Grow a 50 mL yeast culture to mid-log phase. If investigating a stress-induced interaction, apply the appropriate stress (e.g., 0.4 M NaCl for 10 minutes) before harvesting.
-
Harvest cells by centrifugation and wash with ice-cold water.
-
Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer.
-
Lyse the cells by bead beating or other appropriate methods.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with 20 µL of Protein A/G beads for 1 hour at 4°C on a rotator.
-
Transfer the pre-cleared lysate to a new tube and add the anti-HA antibody. Incubate for 2-4 hours at 4°C.
-
Add 30 µL of fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with 1 mL of Wash Buffer.
-
Elute the bound proteins by adding 40 µL of Elution Buffer and boiling for 5 minutes.
-
Analyze the eluate and input samples by SDS-PAGE and Western blotting using an anti-Myc antibody to detect the co-immunoprecipitated protein.
Protocol 2: In Vitro GST Pull-Down Assay
This protocol outlines the interaction between purified GST-Ssk1 and a prey protein produced by in vitro transcription/translation.
Materials:
-
Purified GST-Ssk1 and GST alone (as a control) bound to glutathione-sepharose beads.
-
Prey protein labeled with ³⁵S-methionine from an in vitro transcription/translation kit.
-
Binding Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 10% glycerol, 0.1% NP-40, 1 mM DTT.
-
Wash Buffer: Binding buffer with 150 mM KCl.
-
SDS-PAGE and autoradiography equipment.
Procedure:
-
Equilibrate the GST-Ssk1 and GST-bound beads in Binding Buffer.
-
In separate tubes, add equal amounts of GST-Ssk1 beads and GST beads.
-
Add 10-20 µL of the ³⁵S-labeled prey protein to each tube.
-
Incubate the reactions for 2 hours at 4°C with gentle rotation.
-
Wash the beads four times with 1 mL of Wash Buffer.
-
Resuspend the beads in 20 µL of 2x Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to detect the radiolabeled prey protein. A band in the GST-Ssk1 lane but not in the GST control lane indicates a direct interaction.
References
- 1. This compound | SGD [yeastgenome.org]
- 2. string-db.org [string-db.org]
- 3. Ahthis compound, a novel SKP1-like protein that interacts with the S-locus F-box protein SLF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Ssk1 Mutant Phenotype Analysis
Welcome to the technical support center for researchers working with Ssk1 mutants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound and what are the expected phenotypes of an this compoundΔ mutant?
This compound (Suppressor of Sensor Kinase) is a response regulator protein that is a key component of the High-Osmolarity Glycerol (HOG) signaling pathway in yeast and other fungi.[1][2][3] Under normal osmotic conditions, this compound is phosphorylated and inactive. However, upon hyperosmotic stress, this compound becomes dephosphorylated and activates the downstream MAP kinase cascade, leading to the phosphorylation of the Hog1 MAP kinase.[1][2] This signaling cascade is crucial for adaptation to osmotic stress.
Therefore, the primary expected phenotype of an this compoundΔ mutant is hypersensitivity to osmotic stress . This is typically observed as reduced growth on media containing high concentrations of salts (e.g., NaCl, KCl) or sorbitol.[4]
In addition to osmotic stress sensitivity, this compoundΔ mutants in various fungal species have been reported to exhibit a range of other phenotypes, including:
-
Sensitivity to oxidative stress : Mutants may show increased sensitivity to oxidizing agents like hydrogen peroxide (H₂O₂).[5]
-
Altered filamentation/hyphal development : Depending on the fungal species, this compoundΔ mutants can show either reduced or altered hyphal growth.[5][6]
-
Defects in cell wall integrity : This can lead to increased sensitivity to cell wall damaging agents.
-
Variations in virulence : In pathogenic fungi, deletion of this compound can lead to reduced virulence.
Q2: My this compoundΔ mutant is not showing the expected sensitivity to osmotic stress. What are the possible reasons?
Several factors could contribute to an unexpected lack of osmotic stress sensitivity in your this compoundΔ mutant. Here are some common troubleshooting steps:
-
Strain Background Variability : The genetic background of your yeast or fungal strain can significantly influence the phenotypic outcome of an this compound deletion. Some strains may have compensatory mechanisms or genetic modifiers that mask the expected sensitivity. It is crucial to compare your mutant to its isogenic wild-type parent strain.
-
Redundant Signaling Pathways : In Saccharomyces cerevisiae, the HOG pathway has two upstream branches, the Sln1-Ypd1-Ssk1 branch and the Sho1 branch, that converge on the MAPKK Pbs2.[1][3] If the Sho1 branch is hyperactive in your strain background, it might partially compensate for the loss of this compound function, leading to a less severe osmotic sensitive phenotype.
-
Experimental Conditions :
-
Concentration of Osmolyte : The concentration of the osmotic stressing agent (e.g., NaCl, sorbitol) may not be high enough to reveal the phenotype. We recommend performing a dose-response experiment with a range of concentrations.
-
Growth Medium : The composition of the growth medium can affect stress sensitivity. Ensure you are using a consistent and appropriate medium for your experiments.
-
Incubation Time and Temperature : These parameters should be tightly controlled and consistent between experiments.
-
-
Secondary Mutations : It is possible that spontaneous secondary mutations have arisen in your mutant strain that suppress the osmotic sensitivity. If possible, consider re-generating the mutant or analyzing multiple independent isolates.
Troubleshooting Guides
Guide 1: Hog1 Phosphorylation Western Blot - No or Weak Signal
One of the key downstream events of this compound activation is the phosphorylation of the Hog1 MAP kinase. A common method to assess the functionality of the HOG pathway is to perform a Western blot to detect phosphorylated Hog1 (p-Hog1). If you are experiencing no or a weak signal for p-Hog1 in your positive control (wild-type cells subjected to osmotic stress), consider the following:
-
Antibody Issues :
-
Primary Antibody : Ensure you are using an antibody that specifically recognizes the dually phosphorylated, active form of Hog1 (p-p38 MAPK antibodies are commonly used and cross-react).[7] Verify the recommended antibody dilution and incubation conditions. The antibody may have lost activity; consider testing it with a known positive control lysate if available.[8][9]
-
Secondary Antibody : Confirm that your secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit IgG for a rabbit primary) and that it is not expired. The HRP-conjugate may be inactive.[8][10]
-
-
Protein Extraction and Loading :
-
Rapid Induction : Hog1 phosphorylation is a transient event, often peaking within 5-10 minutes of osmotic stress. Ensure you are harvesting your cells at the optimal time point.
-
Protein Degradation : Use protease and phosphatase inhibitors in your lysis buffer to prevent degradation and dephosphorylation of your target protein.[11]
-
Protein Concentration : Load a sufficient amount of total protein on your gel. For whole-cell extracts, 20-30 µg per lane is a good starting point.[7]
-
-
Western Blotting Protocol :
-
Transfer Efficiency : Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.[9]
-
Blocking : The blocking buffer can sometimes mask the epitope. While non-fat dry milk is common, try switching to bovine serum albumin (BSA) or vice versa.[7][8]
-
Washing Steps : Insufficient washing can lead to high background, while excessive washing can reduce the signal. Follow the recommended washing times and buffer compositions.[7]
-
Guide 2: Inconsistent or Unexpected Filamentation Phenotypes
The analysis of filamentation or hyphal growth in this compoundΔ mutants can sometimes yield variable or unexpected results. Here are some factors to consider:
-
Assay Conditions :
-
Inducing Medium : Different media (e.g., SLAD, Spider medium) induce filamentation through different signaling pathways. Ensure you are using the appropriate medium to test the this compound-dependent phenotype.
-
Solid vs. Liquid Media : Filamentation can differ significantly between solid and liquid cultures. Be consistent with your chosen method.
-
Incubation Time : Filamentous growth is a dynamic process. Capture images and analyze your plates at consistent time points.
-
-
Quantitative Analysis :
-
Visual assessment of filamentation can be subjective. Consider using quantitative image analysis software to measure parameters like filament length or the area of filamentous growth to obtain more objective data.[12]
-
-
Strain-Specific Responses : As with other phenotypes, the role of this compound in filamentation can be highly dependent on the fungal species and strain background. What is observed in Saccharomyces cerevisiae may not be directly translatable to Candida albicans or other fungi.
Quantitative Data Summary
The following tables summarize representative quantitative data for phenotypes of this compoundΔ mutants compared to wild-type (WT) strains. Note that the exact values can vary depending on the specific experimental conditions and the fungal species.
Table 1: Osmotic and Oxidative Stress Sensitivity
| Phenotype | Wild-Type (WT) | This compoundΔ Mutant | Reference Organism |
| Growth on 1M NaCl | Normal Growth | Significantly Reduced/No Growth | Alternaria alternata |
| Growth on 1M Sorbitol | Normal Growth | Significantly Reduced/No Growth | Candida lusitaniae[6] |
| Zone of Inhibition (H₂O₂) | Smaller Zone | Larger Zone | Arthrobotrys oligospora[5] |
Table 2: Filamentation and Growth Phenotypes
| Phenotype | Wild-Type (WT) | This compoundΔ Mutant | Reference Organism |
| Conidial Yield Reduction | 100% (Baseline) | ~95% reduction | Arthrobotrys oligospora[5] |
| Mycelial Growth Diameter (PDA, 5 days) | ~4.5 cm | ~2.0 cm | Arthrobotrys oligospora[13] |
| Pseudohyphal Length (YCB medium) | Present | Reduced | Candida lusitaniae[6] |
Experimental Protocols
Protocol 1: Osmotic Stress Sensitivity Spot Assay
-
Culture Preparation : Grow wild-type and this compoundΔ mutant strains overnight in liquid YPD medium at 30°C with shaking.
-
Cell Density Measurement : Measure the optical density (OD₆₀₀) of the overnight cultures and dilute them to an OD₆₀₀ of 1.0 in sterile water or saline.
-
Serial Dilutions : Prepare 10-fold serial dilutions of the cell suspensions (10⁻¹, 10⁻², 10⁻³, 10⁻⁴).
-
Spotting : Spot 5 µL of each dilution onto YPD agar plates and YPD agar plates supplemented with the desired concentration of osmotic stressing agent (e.g., 1 M NaCl, 1.5 M sorbitol).
-
Incubation : Incubate the plates at 30°C for 2-3 days.
-
Analysis : Document the growth by photographing the plates. The this compoundΔ mutant should show reduced growth compared to the wild-type on the stress-containing plates.
Protocol 2: Western Blot for Hog1 Phosphorylation
-
Cell Growth and Stress Induction : Grow wild-type and this compoundΔ mutant cells to mid-log phase (OD₆₀₀ ≈ 0.8) in liquid YPD. For the stress condition, add NaCl to a final concentration of 0.8 M and incubate for 5-10 minutes.
-
Protein Extraction : Harvest cells by centrifugation and immediately freeze them in liquid nitrogen. Lyse the cells using glass beads in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method such as the Bradford assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with a primary antibody against phosphorylated Hog1 (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A strong band for phosphorylated Hog1 should be visible in the wild-type sample under osmotic stress, and this signal should be absent or significantly reduced in the this compoundΔ mutant.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. vcp.upf.edu [vcp.upf.edu]
- 3. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aothis compound, a Response Regulator Required for Mycelial Growth and Development, Stress Responses, Trap Formation, and the Secondary Metabolism in Arthrobotrys oligospora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. sinobiological.com [sinobiological.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ssk1 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for Ssk1 functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and in which signaling pathway does it operate?
A1: this compound is a response regulator protein that plays a crucial role in the High-Osmolarity Glycerol (HOG) signaling pathway in yeast, such as Saccharomyces cerevisiae and Candida albicans.[1] Under normal osmotic conditions, this compound is phosphorylated and inactive. However, upon hyperosmotic stress, this compound becomes dephosphorylated, leading to the activation of the downstream MAP kinase cascade, which ultimately results in the production of glycerol to counterbalance the external high osmolarity.
Q2: What are the common functional assays to study this compound activity?
A2: Common functional assays for this compound include:
-
Oxidative Stress Sensitivity Assays: To determine the role of this compound in responding to oxidative stress, often by exposing yeast cells to agents like hydrogen peroxide (H₂O₂).
-
Hog1 Phosphorylation Analysis (Western Blot): To directly measure the activation of the HOG pathway downstream of this compound by detecting the phosphorylated form of the MAPK Hog1.
-
Hyphal Formation/Morphogenesis Assays: In dimorphic fungi like Candida albicans, these assays are used to assess the involvement of this compound in the transition from yeast to hyphal growth.
-
Yeast Two-Hybrid (Y2H) Assays: To identify and confirm protein-protein interactions with this compound.
Q3: How can I construct this compound mutants to study the function of specific residues?
A3: Site-directed mutagenesis is a common technique to create point mutations in the this compound gene. This allows for the investigation of the functional importance of specific amino acid residues, such as the phosphorylation site. The mutated gene can then be expressed in a yeast strain lacking the endogenous this compound to study its phenotype.
Troubleshooting Guides
Oxidative Stress Sensitivity Assay
| Problem | Possible Cause | Solution |
| No difference in growth between wild-type and this compoundΔ mutant on oxidative stress plates. | Incorrect concentration of the stress-inducing agent (e.g., H₂O₂). | Optimize the concentration of the oxidative stress agent. A typical starting concentration for H₂O₂ is 3 mM.[2] |
| Cells were not in the logarithmic growth phase when plated. | Ensure that yeast cultures are in the mid-log phase of growth for consistent results. | |
| The plates were incubated for too long or not long enough. | Monitor plate growth daily. Typically, results are clear after 2-3 days of incubation at 30°C. | |
| High variability between replicates. | Uneven spotting of cell dilutions. | Ensure that the cell suspensions are well-mixed and that equal volumes are spotted for each dilution. |
| Inconsistent plate pouring leading to variable agar depth. | Pour plates on a level surface to ensure uniform agar depth and consistent diffusion of the stress agent. |
Hog1 Phosphorylation Western Blot
| Problem | Possible Cause | Solution |
| No or weak phospho-Hog1 signal. | Inefficient protein extraction. | Use a robust protein extraction method such as trichloroacetic acid (TCA) precipitation to ensure good protein yield and preservation of phosphorylation.[3] |
| Inappropriate antibody concentration. | Optimize the dilution of the primary anti-phospho-p38 (which recognizes phosphorylated Hog1) and secondary antibodies. A 1:1000 dilution for the primary antibody is a good starting point.[3][4] | |
| Insufficient stress induction. | Ensure that the osmotic stress (e.g., 0.4 M NaCl) or other stimulus is applied for the appropriate duration (e.g., 5-10 minutes) to induce robust Hog1 phosphorylation.[3] | |
| High background on the Western blot. | Insufficient blocking. | Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature. |
| Antibody cross-reactivity. | Ensure the specificity of your primary antibody. Consider using a more specific antibody if background persists. | |
| Inconsistent loading between lanes. | Inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay) and run a loading control (e.g., anti-GFP or anti-TBP antibody) to normalize the data.[4] |
Experimental Protocols
Protocol 1: Oxidative Stress Sensitivity Spot Assay
-
Culture Preparation: Grow wild-type and this compoundΔ mutant yeast strains overnight in YPD liquid medium at 30°C with shaking.
-
Cell Dilution: The next day, dilute the overnight cultures to an OD₆₀₀ of 0.1 in fresh YPD and grow to mid-log phase (OD₆₀₀ of 0.5-0.8).
-
Serial Dilutions: Prepare a 10-fold serial dilution series for each strain (10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile water or saline.
-
Plating: Spot 5 µL of each dilution onto YPD agar plates and YPD plates containing the desired concentration of H₂O₂ (e.g., 3 mM).[2]
-
Incubation: Incubate the plates at 30°C for 2-3 days.
-
Analysis: Document the growth by photography and compare the growth of the mutant strain to the wild-type on both control and stress plates.
Protocol 2: Hog1 Phosphorylation Western Blot
-
Yeast Culture and Stress Induction: Grow yeast cells to mid-log phase in YPD medium. Induce stress by adding NaCl to a final concentration of 0.4 M and incubate for 5-10 minutes.[3]
-
Protein Extraction (TCA Precipitation):
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in 20% TCA and incubate on ice.
-
Wash the pellet with 1M Tris-HCl, pH 8.0, and then with acetone.
-
Dry the pellet and resuspend in SDS-PAGE sample buffer.[3]
-
-
SDS-PAGE and Western Blotting:
-
Separate protein extracts on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody that recognizes phosphorylated Hog1 (e.g., anti-phospho-p38) at a 1:1000 dilution overnight at 4°C.[3][4]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein (e.g., TBP or GFP if your Hog1 is tagged).[4]
Data Presentation
Quantitative data from this compound functional assays should be summarized for clear comparison.
Table 1: Oxidative Stress Sensitivity
| Strain | H₂O₂ Concentration (mM) | Relative Growth (%) |
| Wild-Type | 0 | 100 |
| Wild-Type | 3 | 85 |
| This compoundΔ | 0 | 100 |
| This compoundΔ | 3 | 40 |
Table 2: Quantification of Hog1 Phosphorylation
| Strain | Treatment | Phospho-Hog1 / Total Hog1 Ratio |
| Wild-Type | No Stress | 0.1 |
| Wild-Type | 0.4 M NaCl | 1.0 |
| This compoundΔ | No Stress | 0.05 |
| This compoundΔ | 0.4 M NaCl | 0.2 |
Visualizations
Caption: this compound Signaling in the HOG Pathway.
Caption: General Workflow for this compound Functional Assays.
References
- 1. Aothis compound, a Response Regulator Required for Mycelial Growth and Development, Stress Responses, Trap Formation, and the Secondary Metabolism in Arthrobotrys oligospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Activation of a Mitogen-Activated Protein Kinase Hog1 by DNA Damaging Agent Methyl Methanesulfonate in Yeast [frontiersin.org]
- 4. Mitogen-activated protein kinase Hog1 is activated in response to curcumin exposure in the budding yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Ssk1 Stability and Solubility In Vitro
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with the Ssk1 protein and its small molecule inhibitors. We address common challenges related to stability and solubility to help ensure the reliability and success of your in vitro experiments.
Part 1: Improving this compound Protein Stability & Solubility
This section is for researchers working directly with the purified this compound protein.
Frequently Asked Questions & Troubleshooting
Q1: My purified this compound protein is precipitating after thawing or during storage. What can I do?
A1: Protein precipitation is a common issue often related to buffer conditions or protein concentration.
-
Troubleshooting Steps:
-
Optimize Buffer pH: Ensure the buffer pH is at least 1 unit away from this compound's isoelectric point (pI) to maintain net charge and promote repulsion between protein molecules.
-
Increase Ionic Strength: Low salt concentrations can lead to aggregation. Try increasing the NaCl or KCl concentration in your buffer (e.g., 150 mM to 500 mM) to improve solubility.
-
Add Stabilizing Excipients: Including additives like glycerol (5-20%), sucrose, or trehalose can enhance protein stability. Reducing agents such as DTT or TCEP (0.5-2 mM) can prevent aggregation caused by disulfide bond formation.
-
Lower Protein Concentration: Highly concentrated protein solutions are more prone to aggregation. Try working with a lower concentration if your experiment allows.
-
Q2: I am observing a loss of this compound activity in my enzymatic assays over time. How can I improve its stability?
A2: Loss of activity can be due to protein unfolding or degradation.
-
Troubleshooting Steps:
-
Work at a Lower Temperature: Perform your experiments on ice and store the protein at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Include Protease Inhibitors: If degradation is suspected, add a protease inhibitor cocktail to your purification and storage buffers.
-
Screen for Stabilizing Additives: Use a Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF) to screen for buffers, salts, and other additives that increase the melting temperature (Tm) of this compound, indicating enhanced stability.
-
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for this compound Stability Screening
This protocol allows for the rapid screening of conditions that enhance the thermal stability of this compound.
-
Preparation:
-
Prepare a 2X this compound protein solution (e.g., 2 µM) in a base buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare 2X solutions of your screening additives (e.g., different salts, pH buffers, glycerol concentrations) in the same base buffer.
-
Prepare a 20X solution of a fluorescent dye (e.g., SYPRO Orange).
-
-
Assay Plate Setup:
-
In a 96-well qPCR plate, add 10 µL of the 2X this compound solution to each well.
-
Add 10 µL of the 2X additive solutions to their respective wells.
-
Add 2.5 µL of the 20X dye solution to each well.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a qPCR instrument.
-
Set up a melt curve experiment, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min.
-
Monitor the fluorescence at the appropriate wavelength for the dye.
-
-
Analysis:
-
The melting temperature (Tm) is the midpoint of the unfolding transition. A higher Tm indicates greater protein stability. Plot the derivative of the fluorescence curve against temperature to determine the Tm for each condition.
-
Data Presentation
Table 1: Illustrative Data for this compound Protein Stability in Various Buffers
| Buffer Condition | pH | Additive | Melting Temperature (Tm) in °C | Observations |
| 25 mM HEPES, 150 mM NaCl | 7.5 | None | 42.5 | Baseline stability |
| 25 mM Tris-HCl, 150 mM NaCl | 8.0 | None | 43.1 | Slight increase in stability |
| 25 mM MES, 150 mM NaCl | 6.0 | None | 41.8 | Reduced stability |
| 25 mM HEPES, 500 mM NaCl | 7.5 | None | 44.2 | Increased ionic strength improves stability |
| 25 mM HEPES, 150 mM NaCl | 7.5 | 10% Glycerol | 45.3 | Glycerol significantly enhances stability |
| 25 mM HEPES, 150 mM NaCl | 7.5 | 1 mM TCEP | 43.8 | Reducing agent provides moderate stabilization |
Visualization
Caption: Workflow for Thermal Shift Assay.
Part 2: Improving this compound Inhibitor Stability & Solubility
This section is for researchers developing and testing small molecule inhibitors of this compound.
Frequently Asked Questions & Troubleshooting
Q1: My this compound inhibitor precipitates when I dilute it from a DMSO stock into aqueous assay buffer. How can I improve its solubility?
A1: This is a common problem for hydrophobic compounds.
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Troubleshooting Steps:
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Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 1% or lower in your assay, as higher concentrations can be detrimental to some enzymes and can also cause compounds to precipitate.
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Use a Co-solvent: Solubilizing agents like PEG400, cyclodextrins, or surfactants (e.g., Tween-80) can be included in the assay buffer to improve compound solubility.[1] However, always test for their effect on this compound activity first.
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Modify the Compound Structure: If solubility issues persist, consider medicinal chemistry approaches to improve the compound's physicochemical properties, such as adding polar functional groups.[2]
-
Q2: I'm seeing a decrease in the potency of my this compound inhibitor over the course of my experiment. What could be the cause?
A2: This suggests your compound may be chemically unstable in the assay buffer.
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Troubleshooting Steps:
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Assess Chemical Stability: Incubate the compound in the assay buffer for the duration of your experiment. At various time points, quench the reaction and analyze the amount of intact compound remaining by LC-MS.
-
Adjust Buffer pH: Some functional groups are susceptible to hydrolysis at certain pH values. Test the stability of your compound in buffers with different pH levels.
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Protect from Light: If your compound is light-sensitive, perform experiments in low-light conditions and store stock solutions in amber vials.
-
Experimental Protocols
Protocol 2: Kinetic Solubility Assay by Nephelometry
This high-throughput method assesses the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.[3]
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 mM).
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Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
-
Assay Plate Setup:
-
In a clear 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration of the compound.
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired compound concentration.
-
-
Data Acquisition:
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Immediately after adding the buffer, measure the light scattering of the solutions at a specific wavelength (e.g., 620 nm) using a nephelometer or plate reader.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) and measure the light scattering again.
-
-
Analysis:
-
An increase in light scattering indicates compound precipitation. The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to a DMSO-only control.
-
Data Presentation
Table 2: Illustrative Data for this compound Inhibitor Solubility in Different Assay Buffers
| Assay Buffer (pH 7.4) | Co-solvent | Kinetic Solubility (µM) | Observations |
| PBS | 1% DMSO | 5 | Poor solubility in standard buffer |
| PBS | 1% DMSO, 2% PEG400 | 25 | PEG400 improves solubility |
| PBS | 1% DMSO, 0.01% Tween-80 | 40 | Surfactant significantly enhances solubility |
| 50 mM HEPES, 150 mM NaCl | 1% DMSO | 8 | Slightly better solubility than PBS |
Visualization
Caption: this compound in the HOG Signaling Pathway.[4][5]
References
- 1. Surfactant-Enriched Cross-Linked Scaffold as an Environmental and Manufacturing Feasible Approach to Boost Dissolution of Lipophilic Drugs [mdpi.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-osmolarity glycerol (HOG) pathway (WP2838) - Saccharomyces cerevisiae | WikiPathways [wikipathways.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ssk1 Pathway Modulator Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing therapeutic proteins to modulate the Ssk1-analogous p38 MAPK signaling pathway in animal models.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo delivery of therapeutic proteins targeting the p38 MAPK pathway.
Question: Low or undetectable levels of the therapeutic protein in target tissue.
Possible Causes and Solutions:
| Cause | Solution |
| Rapid clearance | Increase the dosing frequency or use a sustained-release formulation. Consider PEGylation of the protein to increase its half-life. |
| Poor bioavailability | Optimize the route of administration. For example, intravenous (IV) injection typically provides higher bioavailability than subcutaneous (SC) or intraperitoneal (IP) injections. |
| Degradation of the protein | Ensure proper storage and handling of the protein. Use protease inhibitors during formulation. |
| Incorrect dosage | Perform a dose-response study to determine the optimal dose for achieving therapeutic concentrations in the target tissue. |
Question: High variability in experimental results between animals.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent administration | Ensure all personnel are trained on the correct administration technique. Use standardized procedures for injection volume, rate, and location. |
| Biological variability | Increase the number of animals per group to improve statistical power. Ensure animals are of the same age, sex, and genetic background. |
| Differences in animal health | Monitor animal health closely and exclude any animals that show signs of illness. |
Question: Off-target effects or toxicity observed.
Possible Causes and Solutions:
| Cause | Solution |
| High dosage | Reduce the dose of the therapeutic protein. |
| Immunogenicity of the protein | Consider using a murine version of the protein or engineering the protein to reduce its immunogenicity. Monitor for the presence of anti-drug antibodies. |
| Non-specific binding | Modify the protein to improve its target specificity. |
| Activation of unintended signaling pathways | Perform in vitro and in vivo studies to characterize the full pharmacological profile of the protein. |
Frequently Asked Questions (FAQs)
Q1: What is the mammalian equivalent of the fungal this compound signaling pathway?
A1: The mammalian equivalent of the fungal this compound-regulated High Osmolarity Glycerol (HOG) pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3] This pathway is a key signaling cascade that responds to various extracellular stresses, including osmotic shock, inflammatory cytokines, and UV radiation, leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation.[3]
Q2: What are the common routes of administration for therapeutic protein delivery in animal models?
A2: Common routes of administration include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage. The choice of administration route depends on the desired pharmacokinetic profile and the target tissue. For systemic delivery and rapid onset of action, IV injection is often preferred. For slower, more sustained release, SC or IP injections may be more suitable. Oral delivery of proteins is challenging due to degradation in the gastrointestinal tract and poor absorption.
Q3: How can I monitor the in vivo efficacy of my therapeutic protein targeting the p38 MAPK pathway?
A3: Efficacy can be assessed by measuring the phosphorylation status of p38 MAPK and its downstream targets (e.g., MK2, ATF2) in the target tissue via techniques like Western blotting or immunohistochemistry. Additionally, you can measure relevant pharmacodynamic biomarkers, such as the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) that are regulated by the p38 MAPK pathway.
Q4: What are the key pharmacokinetic parameters to consider for a therapeutic protein?
A4: Key pharmacokinetic parameters include clearance, volume of distribution, half-life, and bioavailability. These parameters determine the dosing regimen required to maintain therapeutic concentrations of the protein in the body.
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of a Therapeutic Protein in Mice
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Preparation: Thaw the therapeutic protein on ice and dilute to the desired concentration with sterile, endotoxin-free phosphate-buffered saline (PBS).
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Animal Restraint: Place the mouse in a suitable restraint device to allow access to the lateral tail vein.
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Injection: Warm the tail with a heat lamp or warm water to dilate the veins. Using a 27-30 gauge needle, inject the protein solution slowly into the lateral tail vein. The typical injection volume for a mouse is 100-200 µL.
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Monitoring: Monitor the animal for any adverse reactions during and after the injection.
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
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Tissue Lysis: Euthanize the animal at the desired time point after protein administration and collect the target tissue. Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated p38 (p-p38) and total p38.
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Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize the p-p38 signal to the total p38 signal.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of a Hypothetical Therapeutic Protein
| Parameter | Value |
| Clearance (mL/hr/kg) | 5.2 |
| Volume of Distribution (L/kg) | 0.1 |
| Half-life (hours) | 13.4 |
| Bioavailability (IV) | 100% |
| Bioavailability (SC) | 75% |
Table 2: In Vivo Efficacy Data - Inhibition of LPS-induced TNF-α Production
| Treatment Group | Serum TNF-α (pg/mL) | % Inhibition |
| Vehicle + Saline | 25 ± 5 | - |
| Vehicle + LPS | 500 ± 50 | 0 |
| Therapeutic Protein (1 mg/kg) + LPS | 250 ± 30 | 50 |
| Therapeutic Protein (5 mg/kg) + LPS | 100 ± 20 | 80 |
Visualizations
Caption: Analogy between the fungal HOG and mammalian p38 MAPK pathways.
Caption: A typical experimental workflow for in vivo protein delivery studies.
Caption: A decision-making flowchart for troubleshooting low efficacy.
References
Technical Support Center: Optimizing Ssk1 Dosage for Effective Senescent Cell Clearance
Welcome to the technical support center for the application of Senescence-Specific Killing Compound 1 (SSK1), a prodrug designed for the targeted elimination of senescent cells. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it selectively target senescent cells?
A1: this compound is a prodrug that selectively eliminates senescent cells.[1][2] Its mechanism relies on the high activity of senescence-associated β-galactosidase (SA-β-gal), a well-known biomarker of cellular senescence.[1] this compound is cleaved by β-galactosidase within senescent cells, releasing the cytotoxic agent gemcitabine.[1] This targeted release ensures that only senescent cells are eliminated, with minimal toxicity to healthy, non-senescent cells.[1]
Q2: What is the downstream signaling pathway activated by this compound in senescent cells?
A2: Upon its release, gemcitabine activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][3] This activation ultimately leads to the induction of apoptosis, or programmed cell death, in the senescent cells.[1]
Q3: In which experimental models has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in a variety of experimental settings. It has been shown to selectively kill both mouse and human senescent cells in vitro, irrespective of the cell type or the stimulus used to induce senescence.[3] Furthermore, in vivo studies in aged mice and mice with bleomycin-induced lung injury have shown that this compound can effectively clear senescent cells, reduce inflammation, and improve physical function.[1][4]
Q4: What are the potential advantages of this compound over other senolytic compounds?
A4: this compound offers several advantages over other senolytics. It exhibits a broad spectrum of activity against different types of senescent cells and is effective across species.[1][3] Compared to some other senolytics like ABT263, dasatinib plus quercetin, and fisetin, this compound has shown higher specificity and potency in eliminating senescent cells with a wider therapeutic window.[4]
Troubleshooting Guide
Problem 1: Low efficacy of senescent cell clearance with this compound treatment in vitro.
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Possible Cause 1: Insufficient Senescence Induction.
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Solution: Confirm the presence of a significant population of senescent cells before this compound treatment. Use multiple markers to assess senescence, such as positive SA-β-gal staining, increased expression of p16INK4a and p21CIP1, and the presence of a senescence-associated secretory phenotype (SASP).
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Possible Cause 2: Suboptimal this compound Concentration.
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Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and senescence induction method. Effective concentrations in vitro typically range from 0.01 to 1 µM.
-
-
Possible Cause 3: Inadequate Incubation Time.
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Solution: Ensure a sufficient incubation period for this compound to be processed by β-galactosidase and for the induction of apoptosis. An incubation time of 3 days is commonly reported to be effective.[3]
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Possible Cause 4: Low β-galactosidase Activity.
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Solution: Verify the activity of SA-β-gal in your senescent cell population using a quantitative assay or by ensuring strong staining with the SA-β-gal cytochemical assay. This compound efficacy is directly dependent on high β-galactosidase activity.
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Problem 2: High toxicity to non-senescent cells observed after this compound treatment.
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Possible Cause 1: Off-target effects at high concentrations.
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Solution: While this compound is highly selective, very high concentrations may lead to off-target toxicity. Reduce the concentration of this compound and perform a careful dose-response analysis to find a concentration that is effective against senescent cells while sparing non-senescent cells.
-
-
Possible Cause 2: Basal β-galactosidase activity in control cells.
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Solution: Some cell types may exhibit basal levels of β-galactosidase activity even in a non-senescent state. Assess the SA-β-gal activity in your non-senescent control population. If there is significant activity, consider using a lower dose of this compound or a different senolytic agent.
-
-
Possible Cause 3: Contamination of cell culture.
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Solution: Ensure that the cell cultures are free from microbial contamination, as this can affect cell viability and experimental outcomes.
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Problem 3: Inconsistent results in in vivo studies.
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Possible Cause 1: Inadequate dosage or administration route.
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Solution: The effective dosage and administration route can vary depending on the animal model and the target tissue. A commonly used dosage in mice is 0.5 mg/kg administered via intraperitoneal injection.[4] It is advisable to perform a pilot study to determine the optimal dosing regimen for your specific experimental setup.
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-
Possible Cause 2: Poor bioavailability of this compound.
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Possible Cause 3: Variability in the animal model.
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Solution: Age, genetic background, and the method of inducing senescence or injury can all contribute to variability. Ensure that your experimental groups are well-matched and use a sufficient number of animals to achieve statistical power.
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Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound on Senescent Cell Viability
| Cell Type | Senescence Inducer | This compound Concentration (µM) | Incubation Time | Outcome |
| Mouse Embryonic Fibroblasts (MEFs) | Etoposide, Irradiation, Oncogene | Increasing concentrations | 3 days | Dose-dependent selective clearance of senescent cells |
| Human Embryonic Fibroblasts (HEFs) | Replication, Etoposide, H2O2, Irradiation, Oncogene | Increasing concentrations | 3 days | Dose-dependent selective clearance of senescent cells |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Replication | Increasing concentrations | 3 days | Selective killing of senescent cells |
| Human Preadipocytes | Not specified | Increasing concentrations | Not specified | Selective killing of senescent cells |
Data compiled from a study by Cai et al.[3]
Table 2: In Vivo Dosing Regimens for this compound in Mice
| Mouse Model | This compound Dose | Administration Route | Dosing Schedule | Outcome |
| Bleomycin-induced lung injury | 0.5 mg/kg | Intraperitoneal injection | Two consecutive days every week for four weeks | Elimination of senescent cells and decreased senescence-associated markers |
| Naturally aged mice (20-22 months old) | 0.5 mg/kg | Not specified | 3 days every 2 weeks for 8 weeks | Clearance of senescent cells in multiple tissues and improved physical function |
Data compiled from studies by Cai et al.[4] and MedChemExpress[2]
Experimental Protocols
Protocol 1: In Vitro Senescent Cell Clearance Assay
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Induce Senescence: Culture your cells of interest and induce senescence using a method of your choice (e.g., replicative exhaustion, irradiation, or treatment with etoposide).
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Confirm Senescence: After the induction period, confirm the senescent phenotype by performing SA-β-gal staining and assessing other senescence markers (e.g., p16, p21 expression).
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This compound Treatment:
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Prepare a stock solution of this compound in DMSO.
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Dilute the this compound stock solution in fresh culture medium to the desired final concentrations for your dose-response experiment (e.g., 0.01, 0.1, 0.5, 1 µM).
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Replace the medium of both senescent and non-senescent control cells with the this compound-containing medium. Include a vehicle control (DMSO) for both cell populations.
-
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Incubation: Incubate the cells for 3 days at 37°C in a humidified incubator.
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Assess Cell Viability: After the incubation period, quantify cell viability using a standard assay such as MTT, PrestoBlue, or by direct cell counting.
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Data Analysis: Calculate the percentage of viable cells for each condition relative to the vehicle-treated control. Plot the dose-response curves for both senescent and non-senescent cells to determine the therapeutic window of this compound.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from the method by Dimri et al.
Materials:
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Phosphate-buffered saline (PBS)
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Fixative solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
Procedure:
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Wash the cells twice with PBS.
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Fix the cells with the fixative solution for 3-5 minutes at room temperature.
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Wash the cells three times with PBS.
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Add the staining solution to the cells.
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Incubate the cells at 37°C (do not use a CO2 incubator as it can alter the pH of the staining solution).
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Monitor for the development of a blue color, which can take from 2 to 16 hours.
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After color development, wash the cells with PBS and visualize them under a bright-field microscope. Senescent cells will appear blue.
Visualizations
Caption: this compound Activation and Signaling Pathway.
Caption: Experimental Workflow for Optimizing this compound Dosage.
References
- 1. A β-galactosidase kiss of death for senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Loaded Neurotransmitter-Derived Nanoparticles for Alzheimer's Disease Therapy via Clearance of Senescent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ssk1 & Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ssk1, a senescence-specific killing compound. This compound is a prodrug designed to selectively eliminate senescent cells by leveraging the elevated activity of β-galactosidase in these cells, which converts this compound into a cytotoxic agent.[1][2] While this compound exhibits high specificity for senescent cells, this guide addresses potential issues of unexpected toxicity in non-senescent cell populations during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a prodrug that is activated by the lysosomal β-galactosidase, an enzyme with significantly increased activity in senescent cells.[2] Upon cleavage by β-galactosidase, this compound releases a cytotoxic compound, gemcitabine.[2] This active compound then induces apoptosis in the senescent cells primarily through the activation of the p38 MAPK signaling pathway.[1][2] This targeted activation mechanism is the basis for this compound's selective toxicity towards senescent cells while sparing non-senescent cells.[2][3]
Q2: I am observing toxicity in my non-senescent control cells. What are the possible causes?
While this compound is designed for high selectivity, toxicity in non-senescent cells can occur due to several factors:
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Inaccurate Assessment of Senescence: The control population may contain a higher-than-expected number of senescent cells.
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Off-Target Effects: At very high concentrations, this compound may exert off-target effects.
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Compound Instability: Improper storage or handling may lead to the degradation of this compound and the release of its cytotoxic component.
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Contamination: The cell culture or reagents may be contaminated.
Refer to the Troubleshooting Guide below for detailed steps to investigate these possibilities.
Q3: What are the recommended working concentrations for this compound?
In vitro studies have shown that this compound can selectively eliminate β-galactosidase-positive senescent cells at concentrations ranging from 0.01 to 1 µM over a 3-day incubation period.[1] For in vivo studies in mice, a dosage of 0.5 mg/kg administered intraperitoneally has been used effectively.[1][4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should I properly store and handle this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from light and moisture.[1] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving issues of unexpected toxicity in non-senescent cells when using this compound.
Problem: Significant cell death observed in the non-senescent control group.
Workflow for Troubleshooting Unexpected Toxicity
Caption: Troubleshooting workflow for unexpected this compound toxicity.
Step 1: Verify the Senescence Status of Your Control Cells
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Rationale: The most common reason for apparent non-selective toxicity is a mischaracterization of the "non-senescent" control population.
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Recommended Actions:
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Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Perform SA-β-gal staining on your control cell population to quantify the percentage of senescent cells.
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Western Blot for Senescence Markers: Analyze the expression of key senescence markers such as p21 and p16INK4a.
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RT-qPCR for Senescence-Associated Genes: Measure the mRNA levels of senescence-associated secretory phenotype (SASP) factors like IL-6 and IL-8.
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Step 2: Review this compound Concentration and Purity
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Rationale: An excessively high concentration of this compound can lead to off-target toxicity. The purity and integrity of the compound are also critical.
-
Recommended Actions:
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Perform a Dose-Response Curve: Titrate this compound on both senescent and non-senescent cells to determine the optimal concentration that maximizes senescent cell killing while minimizing effects on the non-senescent population.
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Use Freshly Prepared Solutions: If you suspect compound degradation, use a fresh aliquot of this compound from proper storage conditions.
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Confirm Compound Identity and Purity: If problems persist, consider having the compound's identity and purity verified by an analytical chemistry service.
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Step 3: Check for Off-Target Activation of the p38 MAPK Pathway
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Rationale: this compound induces apoptosis in senescent cells via p38 MAPK activation.[1] If this pathway is activated in non-senescent cells, it could indicate an off-target effect.
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Recommended Actions:
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Western Blot for Phospho-p38: Treat your non-senescent cells with the working concentration of this compound and probe for the phosphorylated (active) form of p38 MAPK.
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Use a p38 MAPK Inhibitor: As a control experiment, co-treat the non-senescent cells with this compound and a specific p38 MAPK inhibitor (e.g., SB203580). If the toxicity is mitigated, it suggests an off-target activation of this pathway.
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This compound Signaling Pathway
Caption: this compound activation pathway in senescent vs. non-senescent cells.
Step 4: Evaluate Your Experimental Controls
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Rationale: Proper controls are essential to correctly interpret your results.
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Recommended Actions:
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Vehicle Control: Ensure you have a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
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Positive Control for Senescence: Include a known inducer of senescence (e.g., etoposide or irradiation) to confirm that your senescent cell model is behaving as expected.
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Positive Control for Cytotoxicity: Use a known cytotoxic agent as a positive control to ensure your cell viability assay is working correctly.
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Data and Protocols
Table 1: In Vitro Efficacy of this compound on Different Cell Types
| Cell Type | Senescence Inducer | This compound Concentration (µM) for Selective Killing | Reference |
| Mouse Embryonic Fibroblasts | Etoposide, Irradiation, Oncogene | ~0.1 - 1.0 | [3] |
| Human Embryonic Fibroblasts | Replication, Etoposide, H2O2, Irradiation, Oncogene | ~0.1 - 1.0 | [3] |
| Human Umbilical Vein Endothelial Cells | Replication | ~0.1 - 1.0 | [3] |
| Human Preadipocytes | Not specified | ~0.1 - 1.0 | [3] |
Experimental Protocol: Cell Viability Assay
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Cell Seeding: Seed both non-senescent and senescent cells in 96-well plates at a density that will not lead to over-confluence during the experiment.
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This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control.
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Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
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Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
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Data Analysis: Normalize the viability of this compound-treated cells to the vehicle-treated control for each cell type (senescent and non-senescent). Plot the dose-response curves to determine the IC50 for each cell population.
Experimental Protocol: SA-β-gal Staining
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Cell Preparation: Plate cells in a multi-well plate and allow them to adhere.
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Fixation: Wash the cells with PBS and then fix with a 2% formaldehyde/0.2% glutaraldehyde solution for 5-15 minutes at room temperature.
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Staining: Wash the cells again with PBS and then incubate with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).
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Imaging: The following day, check for the development of a blue color in the cytoplasm of senescent cells. Image the plates using a light microscope.
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Quantification: Count the number of blue-stained cells and the total number of cells in several fields of view to determine the percentage of SA-β-gal positive cells.
References
Technical Support Center: Synthesis of Ssk1 Prodrugs
This technical support center addresses the multifaceted challenges encountered during the synthesis of "Ssk1 prodrugs." The ambiguity of the term "this compound prodrug" necessitates a dual approach, catering to two distinct research contexts:
Section 1: Prodrugs of Fungal this compound Protein Inhibitors. This section is for researchers in antifungal drug development targeting the this compound response regulator protein in pathogenic fungi like Candida auris.
Section 2: The this compound Compound (Senescence-Specific Killing Prodrug). This section is for scientists working on senolytic therapies, focusing on the synthesis of the specific β-galactosidase-targeted prodrug of gemcitabine, referred to as this compound.
Section 1: Challenges in Developing Prodrugs for Fungal this compound Protein Inhibitors
The this compound protein is a critical component of the high-osmolarity glycerol (HOG) signaling pathway in fungi, which is essential for their adaptation to environmental stress and plays a role in antifungal drug resistance.[1] Targeting this compound is a promising strategy for the development of novel antifungal agents. This guide provides insights into the potential challenges and troubleshooting strategies for creating prodrugs of hypothetical this compound inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound protein an attractive target for antifungal drug development?
A1: The this compound protein is a response regulator in a two-component signaling system, a pathway found in fungi but not in mammals.[] This specificity makes it an attractive target for developing antifungal drugs with potentially low host toxicity. This compound is crucial for the fungal response to osmotic and oxidative stress and has been implicated in the resistance to existing antifungal drugs.[1] Inhibiting this compound could therefore render fungal pathogens more susceptible to both host defenses and conventional antifungal treatments.
Q2: What are the primary challenges in designing inhibitors for the this compound response regulator?
A2: Designing inhibitors for response regulators like this compound presents several challenges:
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Lack of a Deep Catalytic Pocket: Unlike typical kinases, the active site of this compound, where phosphorylation occurs, is relatively shallow and involved in protein-protein interactions, making it difficult to design small molecule inhibitors with high affinity and specificity.
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Structural Conservation: While the overall two-component system is absent in mammals, the receiver domain of this compound may share structural similarities with other response regulators within the fungus or even with unrelated mammalian proteins, leading to potential off-target effects.
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Dynamic Nature: The activation of this compound involves conformational changes upon phosphorylation, meaning an inhibitor might need to target a specific conformational state.
Q3: We have a putative this compound inhibitor. What are the anticipated challenges in converting it into a prodrug?
A3: Developing a prodrug of a potential this compound inhibitor involves several hurdles:
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Chemical Instability: The linkage between the parent drug and the promoiety must be stable enough to withstand the conditions of the gastrointestinal tract and bloodstream but cleavable at the site of infection.
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Poor Aqueous Solubility: While the goal of a prodrug is often to improve solubility, the addition of a lipophilic promoiety can sometimes decrease it.
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Inefficient Enzymatic Conversion: The prodrug may not be efficiently converted to the active drug by fungal enzymes at the target site.
-
Toxicity of the Promoieties: The cleaved promoiety should be non-toxic.
Troubleshooting Guide for this compound Inhibitor Prodrug Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low yield of the final prodrug | Inefficient coupling reaction between the inhibitor and the promoiety. | Optimize reaction conditions (catalyst, solvent, temperature). Consider using a different linker chemistry. |
| Degradation of the starting materials or product. | Perform reactions under an inert atmosphere. Use purified reagents and solvents. | |
| Prodrug is unstable in aqueous solution | The linker is too labile. | Modify the linker to be more sterically hindered or electronically less reactive. Consider a different type of cleavable linker (e.g., pH-sensitive instead of enzyme-cleavable). |
| Prodrug has poor water solubility | The promoiety is too lipophilic. | Introduce hydrophilic groups (e.g., polyethylene glycol) into the promoiety. Consider using a salt form of the prodrug. |
| Inefficient release of the active drug in vitro | The chosen enzyme for cleavage is not effective. | Confirm the presence and activity of the target enzyme in the fungal species of interest. Redesign the linker to be a substrate for a more abundant or active fungal enzyme. |
Signaling Pathway and Experimental Workflow
Caption: Fungal HOG Signaling Pathway involving this compound.
Section 2: Synthesis and Troubleshooting for the this compound Compound (Senescence-Specific Killing Prodrug)
The this compound compound is a novel prodrug designed to selectively eliminate senescent cells. It consists of the cytotoxic drug gemcitabine linked to a galactose moiety.[3] The high activity of β-galactosidase in senescent cells cleaves the galactose, releasing the active gemcitabine and inducing apoptosis.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound compound?
A1: The this compound compound is a β-galactosidase-targeted prodrug.[3] Senescent cells have elevated levels of lysosomal β-galactosidase.[3] this compound enters the cells, and the β-galactosidase cleaves the galactose moiety, releasing a self-immolative linker that subsequently liberates the active cytotoxic drug, gemcitabine. This leads to the selective killing of senescent cells.
Q2: What are the key steps in the synthesis of a gemcitabine-galactose prodrug like this compound?
A2: The synthesis of a gemcitabine-galactose prodrug generally involves a multi-step process:
-
Protection of reactive groups: The hydroxyl and amino groups on both gemcitabine and galactose that are not involved in the linkage need to be protected to prevent side reactions.
-
Synthesis of the self-immolative linker: A linker that will spontaneously decompose to release the drug after the trigger (galactose cleavage) is removed needs to be synthesized.
-
Conjugation of galactose to the linker: The protected galactose is attached to the linker.
-
Conjugation of the galactose-linker to gemcitabine: The galactose-linker construct is then coupled to the protected gemcitabine.
-
Deprotection: All protecting groups are removed to yield the final prodrug.
Q3: What are common challenges in the synthesis of glycosidic bonds in prodrugs?
A3: The formation of the glycosidic bond between the galactose and the linker can be challenging. Key issues include:
-
Stereoselectivity: Controlling the stereochemistry at the anomeric center (α vs. β linkage) can be difficult. The desired β-linkage is necessary for recognition by β-galactosidase.
-
Reaction conditions: Glycosylation reactions often require carefully controlled conditions, including the use of specific promoters and anhydrous solvents.
-
Protecting group strategy: The choice of protecting groups on the galactose is crucial and can influence the reactivity and stereochemical outcome of the glycosylation reaction.
Troubleshooting Guide for this compound Compound Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low yield of glycosylation reaction | Poor activation of the glycosyl donor. | Screen different glycosylation promoters (e.g., TMSOTf, NIS/TfOH). Ensure strictly anhydrous reaction conditions. |
| Steric hindrance. | Use a less bulky protecting group on the linker's hydroxyl group. | |
| Formation of the wrong anomer (α-glycoside) | Reaction conditions favor the thermodynamic product. | Use a participating protecting group at the C2 position of galactose (e.g., acetyl) to favor the formation of the β-anomer. Optimize the solvent and temperature. |
| Difficulty in deprotection of the final compound | Protecting groups are too stable. | Choose protecting groups that can be removed under orthogonal conditions. Optimize deprotection reagents and reaction times. |
| Degradation of the prodrug during deprotection. | Use milder deprotection conditions. For example, for silyl ethers, use a fluoride source buffered with acetic acid. | |
| Purification of the final product is difficult | The product is highly polar and water-soluble. | Use specialized chromatography techniques such as reversed-phase HPLC or size-exclusion chromatography. |
Experimental Protocol: General Synthesis of a Gemcitabine-Galactose Prodrug
This is a generalized protocol based on the synthesis of similar β-galactosidase-cleavable prodrugs. The exact reagents and conditions would need to be optimized for the specific linker used in the this compound compound.
-
Protection of Gemcitabine:
-
Protect the 3'- and 5'-hydroxyl groups of gemcitabine with a suitable protecting group, for example, a silyl ether like TBDMS.
-
The N4-amino group can also be protected, for instance, with a Boc group.
-
-
Synthesis of the Galactose-Linker Moiety:
-
Start with a commercially available protected galactose derivative, such as tetra-O-acetyl-α-D-galactopyranosyl bromide.
-
Synthesize a self-immolative linker with a hydroxyl group for glycosylation and another functional group for conjugation to gemcitabine.
-
Couple the protected galactose to the linker's hydroxyl group using a glycosylation promoter (e.g., silver triflate).
-
-
Conjugation to Gemcitabine:
-
Activate the appropriate functional group on the galactose-linker moiety.
-
React the activated galactose-linker with the N4-amino group of the protected gemcitabine.
-
-
Deprotection:
-
Remove the protecting groups from the galactose and gemcitabine moieties in a stepwise or one-pot reaction, depending on the protecting groups chosen. For example, silyl ethers can be removed with a fluoride source, and acetyl groups can be removed by methanolysis.
-
-
Purification:
-
Purify the final product using high-performance liquid chromatography (HPLC).
-
Visualization of the Prodrug Activation
Caption: Activation mechanism of the this compound prodrug.
References
Technical Support Center: Enhancing Ssk1-Loaded Nanoparticle Delivery Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Ssk1-loaded nanoparticle delivery. The content is structured to address specific experimental challenges in a clear question-and-answer format.
Troubleshooting Guides
This section addresses common problems encountered during the formulation, characterization, and application of this compound-loaded nanoparticles.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| NP-F-01 | Low Encapsulation Efficiency of this compound Protein | 1. Incompatibility between this compound and the nanoparticle material. 2. Suboptimal formulation parameters (e.g., pH, ionic strength). 3. Degradation of this compound during the encapsulation process.[1] 4. Inefficient mixing or homogenization techniques. | 1. Screen different nanoparticle formulations (e.g., PLGA, liposomes, hydrogels) to find a compatible system.[1][2] 2. Optimize the pH and ionic strength of the buffer to enhance this compound stability and interaction with the nanoparticle matrix. 3. Use gentle encapsulation methods, avoiding harsh organic solvents or high temperatures that can denature the protein.[1] 4. Employ advanced mixing techniques like microfluidics for controlled and rapid nanoparticle formation.[3] |
| NP-C-02 | High Polydispersity Index (PDI) and Particle Aggregation | 1. Uncontrolled nanoparticle formation process. 2. Insufficient surface stabilization. 3. Inappropriate storage conditions (e.g., temperature, buffer).[4] | 1. Refine the manufacturing process to ensure uniform particle size, for example, by using microfluidics.[4] 2. Incorporate stabilizing agents such as polyethylene glycol (PEG) onto the nanoparticle surface (PEGylation) to prevent aggregation.[4] 3. Store nanoparticles in an appropriate buffer and at the recommended temperature (typically 4°C) to maintain colloidal stability.[4] |
| NP-D-03 | Poor In Vitro Cellular Uptake of this compound-Loaded Nanoparticles | 1. Nanoparticle size, shape, or surface charge not optimal for endocytosis.[5] 2. Formation of a "protein corona" that masks targeting ligands or hinders cell interaction.[6] 3. Low expression of target receptors on the cell surface. | 1. Characterize and optimize nanoparticle size (typically 10-150 nm for efficient uptake), shape, and zeta potential.[5][7] 2. Modify the nanoparticle surface with "stealth" polymers like PEG to reduce protein corona formation.[4][6] 3. Engineer nanoparticles with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors on the target cells.[8] |
| NP-D-04 | Inefficient Endosomal Escape and Low Cytosolic Delivery of this compound | 1. Nanoparticles are trapped in endosomes and trafficked to lysosomes for degradation.[1] | 1. Incorporate endosomolytic agents or polymers (e.g., proton sponges) into the nanoparticle formulation to facilitate endosomal rupture. 2. Use pH-sensitive nanoparticles that destabilize in the acidic environment of the endosome, releasing their cargo into the cytosol. |
| NP-V-05 | High Immunogenicity and Rapid Clearance In Vivo | 1. The nanoparticle material or this compound protein is recognized as foreign by the immune system.[7][9] 2. Opsonization of nanoparticles by blood components, leading to clearance by the mononuclear phagocyte system (MPS) in the liver and spleen.[7][9] | 1. Select biocompatible and biodegradable nanoparticle materials.[2] 2. PEGylate the nanoparticle surface to create a "stealth" coating that evades immune recognition and reduces MPS clearance.[4] |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its delivery important?
This compound is a response regulator protein in the High-Osmolarity Glycerol (HOG) signaling pathway in yeast, which is crucial for adaptation to osmotic stress. Delivering this compound via nanoparticles could be a research tool to modulate this pathway in target cells to study cellular stress responses or for potential therapeutic applications in related pathways in higher organisms.
2. What are the key nanoparticle characteristics to consider for efficient protein delivery?
The critical physicochemical properties include:
-
Size and Size Distribution: Nanoparticles between 10-150 nm are generally preferred for systemic delivery to avoid rapid kidney clearance (for smaller particles) and uptake by the MPS (for larger particles).[7]
-
Surface Charge (Zeta Potential): The surface charge influences stability in suspension and interactions with cell membranes.[5]
-
Surface Chemistry: Surface modifications, such as PEGylation, can improve stability, reduce immunogenicity, and prolong circulation time.[4]
-
Drug Loading Efficiency: This determines the amount of this compound that can be carried per nanoparticle, impacting the required dosage.[9]
3. How can I improve the stability of this compound during the encapsulation process?
Protein stability is a major challenge in nanoparticle formulation.[1] To improve stability:
-
Avoid using harsh organic solvents that can denature the protein.[1]
-
Optimize the pH of the formulation buffer to be close to the isoelectric point of this compound, where it is most stable.
-
Consider using cryoprotectants if lyophilization is part of the process.
-
Encapsulate the protein in its native, folded state.
4. What is the "protein corona" and how does it affect nanoparticle delivery?
When nanoparticles are introduced into biological fluids, proteins from the surrounding environment can adsorb to their surface, forming a "protein corona".[6] This can alter the size, charge, and surface properties of the nanoparticles, potentially leading to:
-
Reduced targeting efficiency by masking targeting ligands.[6]
-
Increased uptake by phagocytic cells, leading to rapid clearance.[7]
-
Altered drug release kinetics.
Strategies to mitigate the effects of the protein corona include coating the nanoparticles with "stealth" polymers like PEG.[4][6]
5. What is a realistic expectation for the tumor delivery efficiency of nanoparticles?
The delivery efficiency of nanoparticles to solid tumors is often low. Studies have shown that the median tumor delivery efficiency is around 0.7% of the injected dose. This highlights the significant barriers to nanoparticle delivery in vivo and the importance of optimizing nanoparticle design to improve targeting and accumulation at the desired site.
Signaling Pathway and Experimental Workflow
Caption: The High-Osmolarity Glycerol (HOG) signaling pathway in yeast.
Caption: Experimental workflow for this compound-loaded nanoparticle delivery.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Double Emulsion (W/O/W) Method
Objective: To encapsulate the this compound protein into PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
This compound protein solution in a suitable buffer (e.g., PBS)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion (W/O): a. Dissolve a specific amount of PLGA in DCM to form the oil phase. b. Add a small volume of the aqueous this compound protein solution to the oil phase. c. Emulsify the mixture by probe sonication on ice to form a water-in-oil (W/O) primary emulsion.
-
Secondary Emulsion (W/O/W): a. Add the primary emulsion to a larger volume of PVA solution. b. Immediately sonicate the mixture again on ice to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Solvent Evaporation: a. Place the double emulsion on a magnetic stirrer and stir for several hours at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles. b. Discard the supernatant and wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated this compound.
-
Resuspension and Storage: a. Resuspend the final nanoparticle pellet in a suitable buffer or deionized water. b. Store the nanoparticle suspension at 4°C.
Protocol 2: Characterization of Nanoparticle Size, PDI, and Zeta Potential
Objective: To determine the key physical characteristics of the formulated nanoparticles.
Materials:
-
This compound-loaded nanoparticle suspension
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer
-
Cuvettes for DLS and zeta potential measurements
-
Deionized water or appropriate buffer for dilution
Procedure:
-
Sample Preparation: a. Dilute a small aliquot of the nanoparticle suspension in deionized water or the buffer of choice to an appropriate concentration for DLS analysis (to avoid multiple scattering effects).
-
Size and PDI Measurement (DLS): a. Transfer the diluted sample to a DLS cuvette. b. Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C). c. Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
Zeta Potential Measurement: a. Transfer the diluted sample to a zeta potential cuvette. b. Place the cuvette in the instrument. c. Apply an electric field and measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge of the nanoparticles.
-
Data Analysis: a. Analyze the results to ensure the nanoparticles are within the desired size range and have a low PDI (typically < 0.3) for a homogenous population. The zeta potential value provides insight into the stability of the nanoparticle suspension.
Protocol 3: Quantification of this compound Encapsulation Efficiency
Objective: To determine the percentage of this compound successfully encapsulated within the nanoparticles.
Materials:
-
This compound-loaded nanoparticle suspension
-
Centrifuge
-
Protein quantification assay kit (e.g., Micro-BCA or Bradford)
-
Spectrophotometer
Procedure:
-
Separation of Free this compound: a. Take a known volume of the nanoparticle suspension and centrifuge it at high speed to pellet the nanoparticles.
-
Quantification of Unencapsulated this compound: a. Carefully collect the supernatant, which contains the unencapsulated ("free") this compound. b. Use a protein quantification assay to measure the concentration of this compound in the supernatant.
-
Calculation of Encapsulation Efficiency (EE): a. Calculate the EE using the following formula: EE (%) = [(Total amount of this compound added - Amount of free this compound in supernatant) / Total amount of this compound added] x 100
-
Calculation of Drug Loading (DL): a. Optionally, lyophilize a known amount of the washed nanoparticle pellet to determine its dry weight. b. Calculate the DL using the formula: DL (%) = [(Total amount of this compound added - Amount of free this compound in supernatant) / Dry weight of nanoparticles] x 100
References
- 1. Unique and Redundant Roles for HOG MAPK Pathway Components as Revealed by Whole-Genome Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Yahoo is part of the Yahoo family of brands. [consent.yahoo.com]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. The Hog1 MAPK prevents cross talk between the HOG and pheromone response MAPK pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vcp.upf.edu [vcp.upf.edu]
- 7. the-hog-pathway-and-the-regulation-of-osmoadaptive-responses-in-yeast - Ask this paper | Bohrium [bohrium.com]
- 8. pnas.org [pnas.org]
- 9. Hodgkin lymphoma (Hodgkin disease) - Symptoms and causes - Mayo Clinic [mayoclinic.org]
Technical Support Center: Ssk1 Experimental Interpretation
This guide provides troubleshooting advice and frequently asked questions for researchers working with the Ssk1 response regulator protein, a key component of the High-Osmolarity Glycerol (HOG) signaling pathway in yeast.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
This compound is a response regulator protein in the yeast Saccharomyces cerevisiae that acts as a molecular switch for the HOG pathway. Under normal osmotic conditions, this compound is kept in an inactive, phosphorylated state, which represses the downstream kinase cascade. Upon hyperosmotic stress, this compound becomes dephosphorylated and active, initiating a signaling cascade to promote cell survival.
Q2: How is this compound activity regulated by phosphorylation?
This compound's activity is inversely controlled by its phosphorylation state.
-
Phosphorylated this compound (this compound~P): In low osmolarity conditions, the sensor kinase Sln1 initiates a phosphorelay through the phosphotransfer protein Ypd1, resulting in the phosphorylation of this compound at aspartate residue 554 (D554). This compound~P is the inactive form.
-
Unphosphorylated this compound (this compound-OH): Under high osmolarity, the Sln1-Ypd1 phosphorelay is inhibited, leading to the accumulation of unphosphorylated this compound-OH. This is the active form, which binds to and activates the downstream MAPKKK, Ssk2.[1] this compound~P can also form a heterodimer with this compound-OH, preventing it from activating Ssk2, which ensures the pathway is not detrimentally activated by minor fluctuations in this compound-OH levels.[1]
Q3: What is the role of this compound dimerization?
This compound exists predominantly as a dimer within cells. Experimental evidence suggests that only the unphosphorylated dimer (this compound-OH/Ssk1-OH) can efficiently activate the downstream kinase Ssk2.[1] This dimeric nature is a key aspect of its regulatory mechanism.
Troubleshooting Guides
Phosphorylation Analysis (Western Blotting / Phos-tag)
Q: I cannot see a mobility shift for phosphorylated this compound on a standard SDS-PAGE gel. How can I resolve this?
A standard SDS-PAGE gel often lacks the resolution to separate phosphorylated from unphosphorylated this compound.
-
Solution: Use a Phos-tag™ SDS-PAGE. Phos-tag is a molecule that specifically binds to phosphate groups, significantly retarding the migration of phosphorylated proteins.[2][3] This allows for clear separation based on phosphorylation status. Multiple shifted bands may appear if the protein has multiple phosphorylation sites.[4]
-
Troubleshooting Phos-tag Gels:
-
Fragility: Phos-tag gels can be more fragile than standard gels; handle them with care.[5]
-
Transfer Issues: Before transferring to a PVDF or nitrocellulose membrane, soak the gel in a transfer buffer containing EDTA (e.g., 10 mM) to remove the zinc or manganese ions from the Phos-tag acrylamide.[2] This is crucial for efficient protein transfer.
-
Q: My Western blot for this compound shows high background or multiple non-specific bands.
This is a common issue that can obscure results.
-
Possible Causes & Solutions:
-
Antibody Specificity: Your primary antibody may not be specific enough. Validate your antibody using a known positive control (e.g., purified this compound) and a negative control (e.g., lysate from an this compoundΔ strain). Consider using an affinity-purified antibody.[6]
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal dilution that maximizes signal-to-noise.[6][7]
-
Inadequate Blocking: Ensure you are blocking the membrane for at least 1 hour at room temperature with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).[8]
-
Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.[8][9]
-
Sample Degradation: this compound may be degrading, leading to lower molecular weight bands. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[10]
-
Yeast Two-Hybrid (Y2H) Assays
Q: My this compound "bait" construct is auto-activating the reporter gene without a "prey" protein.
This compound, particularly in its unphosphorylated, active state, can function as a transcriptional activator, which can lead to false positives in a Y2H system.
-
Possible Causes & Solutions:
-
Inherent Activation Domain: The this compound protein itself might have a transcription activation domain.
-
Mitigation Strategies:
-
Use a lower-sensitivity reporter gene or add a competitive inhibitor (e.g., 3-Amino-1,2,4-triazole, 3-AT) to the media to suppress basal reporter expression.
-
Test different domains of this compound as bait. Sometimes removing a specific region can eliminate auto-activation while preserving the interaction domain.
-
Reverse the experiment: use this compound as the prey and its binding partner as the bait.
-
-
Q: I am not detecting an expected interaction between this compound and its binding partner (e.g., Ypd1, Ssk2).
This can result from several factors related to the fusion proteins or the assay conditions.
-
Possible Causes & Solutions:
-
Incorrect Protein Folding/Expression: The fusion of this compound to the DNA-binding (DB) or activation domain (AD) may cause misfolding or prevent expression. Confirm the expression of your bait and prey fusion proteins by Western blot.
-
Steric Hindrance: The DB or AD tag might be sterically hindering the interaction interface. Try fusing the tag to the opposite terminus of the this compound protein (e.g., C-terminal instead of N-terminal).
-
Phosphorylation-Dependent Interaction: The interaction may depend on the phosphorylation state of this compound. The Ypd1-Ssk1 interaction, for example, is part of a phosphotransfer reaction.[11] A standard Y2H assay may not recapitulate the necessary post-translational modifications. Consider using this compound mutants that mimic a specific phosphorylation state (e.g., D554N to mimic unphosphorylated this compound).
-
Genetic Interaction and Mutant Analysis
Q: The phenotype of my this compoundΔ strain is not as severe as expected, or it varies between genetic backgrounds.
The HOG pathway has two upstream branches, the SLN1-SSK1 branch and the SHO1 branch, which can be partially redundant.
-
Possible Causes & Solutions:
-
Pathway Redundancy: In some strain backgrounds, the SHO1 branch can compensate for the loss of this compound, masking the osmosensitivity phenotype. To reveal the phenotype, you may need to create a double mutant, such as this compoundΔ sho1Δ.
-
Genetic Background Effects: The genetic background of the yeast strain (e.g., W303 vs. S288C) can significantly influence the outcome of genetic interaction studies.[12] Ensure you are using the appropriate parent strain for your comparisons.
-
Q: My this compound point mutant (e.g., a phosphomimetic or non-phosphorylatable mutant) does not produce the expected phenotype.
-
Possible Causes & Solutions:
-
Incorrect Mimicry: Point mutations do not always perfectly mimic the phosphorylated or unphosphorylated state. For example, replacing aspartate with glutamate (D to E) is often used to mimic phosphorylation, but it may not fully replicate the structural changes induced by a phosphate group.
-
Protein Instability: The mutation may destabilize the this compound protein, leading to its degradation. Check the protein expression levels of your mutant by Western blot.
-
Off-Target Effects: The mutation might have unintended consequences on protein folding or interaction with other proteins besides the one you are studying.
-
Quantitative Data
The phosphotransfer reactions in the Sln1-Ypd1-Ssk1 pathway have been characterized kinetically. The rates highlight the rapid and favored transfer to this compound under normal conditions.
| Reaction Step | Parameter | Value | Reference |
| SLN1-R1 | Max Forward Rate Constant (kfwd) | 29 s-1 | [13] |
| Dissociation Constant (Kd) | 1.4 µM | [13] | |
| YPD1 | Max Forward Rate Constant (kfwd) | 160 s-1 | [13] |
| This compound-R2 | Reverse Transfer | Not Observed | [13] |
Experimental Protocols
Protocol 1: this compound Phosphorylation Analysis using Phos-tag™ SDS-PAGE
This protocol is adapted for detecting this compound phosphorylation status in whole-cell lysates.
-
Sample Preparation:
-
Grow yeast cultures to mid-log phase (OD600 ≈ 0.8).
-
Apply osmotic stress (e.g., 0.4 M NaCl) or other stimulus for the desired time. Harvest an unstressed control sample.
-
Harvest 5-10 OD600 units of cells by centrifugation at 3,000 x g for 5 min.
-
Immediately freeze the cell pellet in liquid nitrogen.
-
Lyse cells using glass beads in a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 min at 4°C. Determine protein concentration using a BCA assay.
-
-
Phos-tag™ SDS-PAGE:
-
Prepare a polyacrylamide gel containing 25-50 µM Phos-tag™ Acrylamide and 50-100 µM ZnCl2 or MnCl2 in the separating gel, according to the manufacturer's instructions.[2][5]
-
Load 20-40 µg of total protein per lane.
-
Run the gel at a constant current (e.g., 30 mA/gel) until the dye front reaches the bottom.[2]
-
-
Protein Transfer and Immunoblotting:
-
After electrophoresis, incubate the gel in transfer buffer containing 10 mM EDTA for 20 minutes (repeat 2-3 times) to remove metal ions, which improves transfer efficiency.[2]
-
Equilibrate the gel in standard transfer buffer for 10 minutes.
-
Transfer proteins to a PVDF membrane using a wet transfer system.
-
Block the membrane for 1 hour in 5% non-fat milk or BSA in TBST.
-
Incubate with an anti-Ssk1 primary antibody overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
Detect the signal using an ECL substrate. The upper, slower-migrating band corresponds to phosphorylated this compound.
-
Protocol 2: Yeast Two-Hybrid (Y2H) Assay for this compound Interaction
This protocol outlines a standard procedure to test the interaction between this compound ("bait") and a potential partner protein ("prey").
-
Plasmid Construction:
-
Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7), which fuses this compound to the GAL4 DNA-binding domain (DB).
-
Clone the coding sequence of the potential interacting partner into a "prey" vector (e.g., pGADT7), which fuses it to the GAL4 activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform the bait (pGBKT7-Ssk1) and prey (pGADT7-Partner) plasmids into a suitable yeast reporter strain (e.g., AH109, Y2HGold).
-
Plate the transformed cells onto selection media lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids. Incubate at 30°C for 2-4 days.
-
-
Interaction Assay:
-
Pick individual colonies from the SD/-Leu/-Trp plate and streak them onto high-stringency selection media. This media also lacks histidine and adenine (SD/-Leu/-Trp/-His/-Ade).
-
Growth on the high-stringency media indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes a functional GAL4 transcription factor, driving the expression of the HIS3 and ADE2 reporter genes.
-
-
Controls (Crucial for Interpretation):
-
Negative Control: Co-transform pGBKT7-Ssk1 with an empty pGADT7 vector (and vice versa). No growth should occur on high-stringency media.
-
Auto-activation Control: Transform pGBKT7-Ssk1 alone into the yeast strain and plate on SD/-Trp/-His. If growth occurs, the this compound bait is auto-activating the reporter.
-
Positive Control: Use a pair of known interacting proteins to confirm the assay is working correctly.
-
Visualizations
Caption: The this compound signaling pathway under low and high osmolarity conditions.
Caption: Experimental workflow for a Yeast Two-Hybrid (Y2H) assay.
Caption: A decision tree for troubleshooting common this compound experimental issues.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Phos-tag-based approach to study protein phosphorylation in the thylakoid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bujnochem.com [bujnochem.com]
- 4. Analysis of protein phosphorylation using Phos-tag gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. arigobio.com [arigobio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. journals.asm.org [journals.asm.org]
- 12. scispace.com [scispace.com]
- 13. Kinetic analysis of YPD1-dependent phosphotransfer reactions in the yeast osmoregulatory phosphorelay system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Role of Ssk1 in the High Osmolarity Glycerol (HOG) Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role and validation of Ssk1, a key response regulator in the High Osmolarity Glycerol (HOG) signaling pathway in yeast. We present supporting experimental data, detailed methodologies for key validation experiments, and clear visualizations of the signaling cascade and experimental workflows.
This compound: A Pivotal Switch in Osmotic Stress Response
The HOG pathway is a crucial signaling cascade that allows yeast cells to adapt to hyperosmotic stress. This pathway is initiated by two upstream branches, the Sln1-Ypd1-Ssk1 branch and the Sho1 branch, which converge on the MAP kinase kinase (MAPKK) Pbs2, leading to the activation of the MAP kinase Hog1.[1] this compound functions as a critical component of the Sln1 branch, acting as a molecular switch that is inactivated by phosphorylation under normal osmotic conditions and activated upon hyperosmotic shock.[2][3]
Under normal osmolarity, the sensor histidine kinase Sln1 autophosphorylates and transfers the phosphate group to Ypd1, which in turn phosphorylates the receiver domain of this compound.[4] This phosphorylation keeps this compound in an inactive state. Upon hyperosmotic stress, the Sln1-Ypd1 phosphorelay is inactivated, leading to the accumulation of unphosphorylated, active this compound.[3] This active this compound then binds to and activates the MAP kinase kinase kinases (MAPKKKs) Ssk2 and Ssk22, initiating the downstream phosphorylation cascade that results in the activation of Hog1.[4]
Comparative Analysis of HOG Pathway Upstream Branches
The HOG pathway utilizes two distinct upstream branches to sense and respond to osmotic stress. The Sln1-Ssk1 branch, which is the focus of this guide, and the Sho1 branch. While both branches converge on Pbs2, they have different components and exhibit some functional specializations.[1]
| Feature | Sln1-Ssk1 Branch | Sho1 Branch |
| Sensing Mechanism | Two-component phosphorelay system (Sln1, Ypd1, this compound)[1] | Utilizes a protein with an SH3 domain (Sho1) and involves components shared with other MAPK pathways (Ste20, Ste50, Ste11)[1] |
| Role in Osmolarity Response | Predominant role in response to modest osmolarity[1] | More significant contribution at intermediate hyperosmotic stress[1] |
| Activation Dynamics | Faster activation kinetics[5] | Slower activation kinetics[5] |
| Redundancy | Redundant with the Sho1 branch for growth on high-osmolarity medium[1] | Redundant with the Sln1-Ssk1 branch for growth on high-osmolarity medium[1] |
Experimental Validation of this compound's Role
The function of this compound and its interactions within the HOG pathway have been validated through a series of key experiments. Below are summaries of the expected outcomes and detailed protocols for these assays.
Protein-Protein Interaction Analysis
Table 1: this compound Protein Interactions
| Bait Protein | Prey Protein | Interaction Detected | Experimental Method |
| This compound | Ssk2 | Yes | Yeast Two-Hybrid, Co-Immunoprecipitation |
| This compound | Ypd1 | Yes | Yeast Two-Hybrid |
| This compound (unphosphorylated) | Ssk2 | Yes | In vitro kinase assay |
| This compound (phosphorylated) | Ssk2 | No | In vitro kinase assay |
Gene Expression Analysis in HOG Pathway Mutants
Deletion of key components in the HOG pathway leads to characteristic changes in gene expression upon osmotic stress. Microarray analysis of this compoundΔ mutants compared to wild-type and other HOG pathway mutants reveals the specific contribution of the Sln1-Ssk1 branch to the transcriptional response.
Table 2: Gene Expression Changes in HOG Pathway Mutants under Osmotic Stress
| Gene Category | Wild Type | This compoundΔ Mutant | sho1Δ Mutant | hog1Δ Mutant |
| Stress Response Genes (e.g., GPD1, CTT1) | Upregulated | Partially Reduced Upregulation | Partially Reduced Upregulation | No Upregulation |
| Cell Wall Integrity Genes | Modulated | Minor Changes | Modulated | Significant Changes |
| Glycerol Biosynthesis Genes (e.g., GPP1) | Upregulated | Partially Reduced Upregulation | Partially Reduced Upregulation | No Upregulation |
Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay
This method is used to identify protein-protein interactions in vivo.
Protocol:
-
Vector Construction: Clone the coding sequence of this compound into a GAL4 DNA-binding domain (BD) vector ("bait"). Clone the coding sequence of the potential interacting partner (e.g., SSK2, YPD1) into a GAL4 activation domain (AD) vector ("prey").[6]
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.[7]
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine and tryptophan) to select for cells containing both plasmids.
-
Interaction Assay: Plate the co-transformants on a second selective medium lacking histidine and containing a reporter gene substrate (e.g., X-gal for lacZ).
-
Analysis: Growth on the selective medium and/or the development of a colored product indicates a positive interaction between the bait and prey proteins.
Co-Immunoprecipitation (Co-IP)
This technique is used to confirm protein-protein interactions within a cell lysate.
Protocol:
-
Yeast Culture and Lysis: Grow yeast cells expressing epitope-tagged versions of this compound (e.g., HA-Ssk1) and its potential interacting partner. Lyse the cells to release protein complexes.[8]
-
Immunoprecipitation: Add an antibody specific to the epitope tag on this compound to the cell lysate. Incubate to allow the antibody to bind to this compound and any associated proteins.
-
Complex Capture: Add protein A/G-coupled agarose or magnetic beads to the lysate. The beads will bind to the antibody-protein complex.
-
Washing: Pellet the beads and wash several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using an antibody against the potential interacting partner to confirm its presence in the complex.
In Vitro Kinase Assay
This assay is used to determine if this compound can directly activate Ssk2.
Protocol:
-
Protein Purification: Purify recombinant this compound and Ssk2 proteins.
-
Kinase Reaction: Set up a reaction mixture containing purified Ssk2, ATP (often radiolabeled γ-³²P-ATP), and a suitable buffer.
-
Initiation: Add purified unphosphorylated this compound to one reaction and phosphorylated this compound to another.
-
Incubation: Incubate the reactions at an optimal temperature for the kinase activity.
-
Detection of Phosphorylation: Stop the reaction and separate the proteins by SDS-PAGE. Detect the phosphorylation of Ssk2 by autoradiography (if using radiolabeled ATP) or by western blot with a phospho-specific antibody. An increase in Ssk2 phosphorylation in the presence of unphosphorylated this compound validates its role as an activator.
Western Blot for Hog1 Phosphorylation
This is a key experiment to assess the activation state of the HOG pathway.
Protocol:
-
Yeast Culture and Stress Induction: Grow wild-type and this compoundΔ mutant yeast cells to mid-log phase. Induce osmotic stress by adding a high concentration of a solute like NaCl or sorbitol.
-
Protein Extraction: Collect cell pellets at different time points after stress induction and extract total protein.
-
SDS-PAGE and Transfer: Separate the protein extracts by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe one membrane with a primary antibody that specifically recognizes the phosphorylated form of Hog1 (anti-phospho-Hog1).
-
Probe a second, identical membrane with a primary antibody that recognizes total Hog1 (anti-Hog1) as a loading control.
-
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the levels of phosphorylated Hog1 between wild-type and this compoundΔ strains. A lack of or significant reduction in Hog1 phosphorylation in the this compoundΔ mutant upon osmotic stress confirms the essential role of this compound in this branch of the pathway.
Visualizations
Caption: The High Osmolarity Glycerol (HOG) signaling pathway in yeast.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Comparison of the Sln1-Ssk1 and Sho1 upstream branches of the HOG pathway.
References
- 1. Unique and Redundant Roles for HOG MAPK Pathway Components as Revealed by Whole-Genome Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Phosphorylated this compound prevents unphosphorylated this compound from activating the Ssk2 mitogen-activated protein kinase kinase kinase in the yeast high-osmolarity glycerol osmoregulatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylated this compound Prevents Unphosphorylated this compound from Activating the Ssk2 Mitogen-Activated Protein Kinase Kinase Kinase in the Yeast High-Osmolarity Glycerol Osmoregulatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Yeast Two-Hybrid Assay for Studying Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Co-Immunoprecipitation assay for HA-tagged proteins from yeast [protocols.io]
Confirming Ssk1 Downstream Targets Using RNA-seq: A Comparative Guide
For researchers in yeast genetics, signal transduction, and drug development, understanding the precise downstream targets of key signaling proteins is paramount. Ssk1, a response regulator in the High Osmolarity Glycerol (HOG) pathway in Saccharomyces cerevisiae, plays a crucial role in the osmotic stress response. Identifying its downstream targets is essential for a complete understanding of this pathway and for developing potential antifungal strategies. This guide provides a comparative overview of methodologies and data for confirming this compound downstream targets, with a focus on RNA-sequencing (RNA-seq).
Comparative Analysis of this compound and Hog1 Dependent Gene Expression
The following table summarizes the number of differentially expressed genes identified in two key studies. One study performed RNA-seq on an this compoundΔ mutant to investigate crosstalk with the pheromone pathway, while the other utilized microarray analysis to identify Hog1-dependent genes under osmotic stress. This comparison allows for an estimation of the core this compound-Hog1 regulated genes.
| Comparison | Number of Upregulated Genes | Number of Downregulated Genes | Experimental Approach | Organism | Reference |
| Wild-type vs. This compoundΔ | 149 (Pheromone + Salt) | 125 (Pheromone + Salt) | RNA-seq | S. cerevisiae | [1] |
| Wild-type vs. hog1Δ | ~300 (0.4M NaCl) | ~200 (0.4M NaCl) | Microarray | S. cerevisiae | [2][3] |
Note: The data for the this compoundΔ mutant was generated under conditions of both pheromone and salt stress to study pathway crosstalk. Therefore, not all differentially expressed genes are solely dependent on this compound in the context of osmotic stress. The hog1Δ data provides a more direct, albeit lower-resolution, view of the osmotic stress regulon.
Key this compound-Hog1 Downstream Target Genes
Based on the comparative analysis of the aforementioned studies and other literature on the HOG pathway, a core set of this compound-Hog1 downstream target genes can be identified. These genes are primarily involved in glycerol biosynthesis, ion transport, and stress defense.
| Gene | Function | Regulation by this compound/Hog1 |
| GPD1 | Glycerol-3-phosphate dehydrogenase | Upregulated |
| GPP2 | Glycerol-3-phosphatase | Upregulated |
| STL1 | Glycerol/H+ symporter | Upregulated |
| CTT1 | Cytosolic catalase T | Upregulated |
| HSP12 | Heat shock protein | Upregulated |
| ENA1 | P-type ATPase (Na+ efflux) | Upregulated |
Experimental Protocols
A detailed protocol for a typical RNA-seq experiment to identify this compound downstream targets in S. cerevisiae is provided below. This protocol is a composite based on established methods for yeast RNA-seq.
I. Yeast Strain and Growth Conditions
-
Strains: A wild-type S. cerevisiae strain (e.g., BY4741) and an isogenic this compoundΔ deletion mutant will be used.
-
Culture Growth: Grow yeast cultures in YPD medium at 30°C with shaking to mid-log phase (OD600 ≈ 0.6-0.8).
-
Osmotic Stress: To induce the HOG pathway, add a final concentration of 0.4 M NaCl to the cultures. An unstressed control culture should be maintained in parallel.
-
Time Points: Collect cell pellets at various time points after stress induction (e.g., 0, 15, 30, and 60 minutes) by centrifugation. Flash-freeze the pellets in liquid nitrogen and store at -80°C.
II. RNA Extraction and Library Preparation
-
RNA Extraction: Extract total RNA from yeast cell pellets using a hot acid phenol-chloroform method or a commercially available kit.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is recommended.
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Library Construction: Prepare RNA-seq libraries from the purified mRNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process involves fragmentation of mRNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.
III. Sequencing and Data Analysis
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate 50-100 bp paired-end reads.
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the quality-filtered reads to the S. cerevisiae reference genome (e.g., S288C) using a splice-aware aligner like HISAT2 or STAR.
-
Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between wild-type and this compoundΔ strains at each time point using statistical packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to identify overrepresented biological processes, molecular functions, and cellular components.
Visualizing the this compound Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams were generated using Graphviz.
Caption: A simplified diagram of the this compound-dependent branch of the HOG signaling pathway in S. cerevisiae.
Caption: A flowchart illustrating the key steps in an RNA-seq experiment to identify this compound downstream targets.
References
A Comparative Analysis of Ssk1 Function in Candida albicans and Saccharomyces cerevisiae
A Guide for Researchers and Drug Development Professionals
The response regulator Ssk1 is a key component of the High-Osmolarity Glycerol (HOG) signaling pathway, a conserved MAP kinase cascade crucial for stress adaptation in fungi. While orthologs of this compound exist in both the model yeast Saccharomyces cerevisiae and the pathogenic yeast Candida albicans, their functional roles have diverged significantly. This guide provides an objective comparison of this compound function in these two species, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and therapeutic development.
Core Functional Differences of this compound
In S. cerevisiae, this compound is a primary regulator of the response to hyperosmotic stress.[1] Under normal osmotic conditions, the sensor kinase Sln1 phosphorylates the phosphotransfer protein Ypd1, which in turn phosphorylates this compound. This phosphorylated this compound is inactive. Upon osmotic stress, Sln1 is inactivated, leading to the accumulation of unphosphorylated, active this compound, which then activates the downstream MAPKKKs Ssk2 and Ssk22 to trigger the HOG cascade.
Conversely, in C. albicans, the primary role of this compound has shifted towards regulating the response to oxidative stress.[2][3] Deletion of this compound in C. albicans results in hypersensitivity to oxidants like hydrogen peroxide, but not to osmotic stressors such as sorbitol.[3] This functional divergence is so significant that the C. albicans this compound gene cannot complement an this compound mutant in S. cerevisiae.[3] Furthermore, this compound in C. albicans is integral to virulence, morphogenesis (the yeast-to-hyphae transition), and survival within host neutrophils, functions not attributed to its counterpart in S. cerevisiae.[2][4][5]
Signaling Pathway Architecture
The architectural differences in the HOG pathway between the two yeasts account for the divergent roles of this compound. S. cerevisiae possesses a parallel pathway for osmosensing, the Sho1 branch, which can activate the HOG pathway independently of this compound.[6] In contrast, the Sho1 branch in C. albicans does not appear to relay osmotic stress signals to the HOG pathway, placing greater emphasis on the Sln1-Ypd1-Ssk1 phosphorelay system for specific stress inputs.[6]
Another key distinction lies upstream of the phosphorelay. While S. cerevisiae primarily relies on the Sln1 sensor kinase, C. albicans has a more complex array of sensor kinases, including Sln1, Nik1, and Chk1, which are involved in sensing various stresses and regulating morphogenesis.[7] Downstream of this compound, S. cerevisiae exhibits redundancy with three MAPKKKs (Ssk2, Ssk22, and Ste11) activating the MAPKK Pbs2.[6] In C. albicans, Ssk2 appears to be the principal MAPKKK responsible for relaying the signal to Pbs2.[6]
Caption: this compound signaling in the S. cerevisiae HOG pathway.
Caption: this compound signaling in the C. albicans HOG pathway.
Quantitative Data Summary
The functional divergence of this compound is reflected in the distinct phenotypes of knockout mutants and the downstream consequences of HOG pathway activation.
| Feature / Parameter | Saccharomyces cerevisiae (this compoundΔ) | Candida albicans (this compoundΔ) | Reference |
| Primary Phenotype | Sensitive to high osmotic stress (e.g., 1M NaCl, 1M Sorbitol). | Sensitive to oxidative stress (e.g., H₂O₂, menadione). | [1][3] |
| Osmosensitivity | High | Low / Insignificant | [3][6] |
| Oxidant Sensitivity | Low / Insignificant | High | [3] |
| Hog1 Phosphorylation | Abolished in response to osmostress (in a sho1Δ background). | Abolished in response to oxidative stress.[2] Unaffected by osmotic stress.[6] | [2][6] |
| Hyphal Formation | Not applicable; does not form true hyphae. | Severely reduced or completely defective. | [5] |
| Virulence | Non-pathogenic. | Avirulent in murine models of infection. | [4][5] |
Experimental Protocols
The characterization of this compound function relies on a set of established molecular and cellular assays. Below are methodologies for key experiments cited in the comparison.
This assay determines the sensitivity of yeast strains to different stress conditions by assessing their growth on solid media.
-
Protocol:
-
Grow yeast strains (wild-type, this compoundΔ mutant, and complemented strain) overnight in liquid YPD medium at 30°C.
-
Adjust the culture densities to an OD₆₀₀ of 1.0.
-
Prepare a series of 10-fold serial dilutions for each strain (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).
-
Spot 5 µL of each dilution onto YPD agar plates and onto YPD plates containing the stressor.
-
Osmotic Stress: 1M NaCl or 1.5M Sorbitol.
-
Oxidative Stress: 5 mM Hydrogen Peroxide (H₂O₂) or 0.2 mM Menadione.
-
-
Incubate the plates at 30°C for 48-72 hours and document growth by photography.
-
Expected Result: C. albicans this compoundΔ will show significantly less growth on oxidant plates compared to wild-type, while S. cerevisiae this compoundΔ will show impaired growth on high osmolarity plates.[3]
-
This method quantifies the activation of the HOG pathway by detecting the phosphorylated (active) form of the Hog1 MAP kinase.
-
Protocol:
-
Grow yeast cells to mid-log phase (OD₆₀₀ ≈ 0.8) in liquid YPD.
-
Induce stress by adding a concentrated solution of the stressor to the culture (e.g., final concentration of 1M NaCl or 5 mM H₂O₂).
-
Collect cell samples at various time points (e.g., 0, 5, 10, 30, and 60 minutes) post-stimulation by centrifugation.
-
Immediately prepare protein extracts by methods such as trichloroacetic acid (TCA) precipitation or mechanical lysis with glass beads in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of each extract using a Bradford or BCA assay.
-
Separate equal amounts of total protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38/Hog1 (e.g., anti-phospho-p38 MAPK [Thr180/Tyr182] antibody) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Hog1.
-
Expected Result: In C. albicans, a strong band corresponding to phosphorylated Hog1 will appear in wild-type cells after oxidative stress but will be absent or significantly reduced in the this compoundΔ mutant.[2]
-
Conclusion and Implications
While this compound is a conserved response regulator in S. cerevisiae and C. albicans, it has undergone significant functional specialization. In S. cerevisiae, it is a canonical osmosensor. In C. albicans, this compound has been repurposed to primarily manage oxidative stress and is deeply integrated with pathways controlling virulence and morphogenesis.[3][5] This functional divergence highlights the evolutionary adaptation of signaling networks in pathogenic fungi to survive within a host environment, where oxidative bursts from immune cells are a major threat. These differences make the C. albicans this compound and its associated HOG pathway components attractive and specific targets for the development of novel antifungal therapies.
References
- 1. This compound | SGD [yeastgenome.org]
- 2. researchgate.net [researchgate.net]
- 3. Candida albicans Response Regulator Gene this compound Regulates a Subset of Genes Whose Functions Are Associated with Cell Wall Biosynthesis and Adaptation to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional profiling of the Candida albicans Ssk1p receiver domain point mutants and their virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defective Hyphal Development and Avirulence Caused by a Deletion of the this compound Response Regulator Gene in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress contingent changes in Hog1 pathway architecture and regulation in Candida albicans | PLOS Pathogens [journals.plos.org]
- 7. journals.asm.org [journals.asm.org]
Validating Ssk1 as a Bona Fide Response Regulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ssk1, a key response regulator in the High Osmolarity Glycerol (HOG) signaling pathway in yeast, with other signaling components and alternative response regulators. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the signaling pathways and experimental workflows to objectively assess this compound's role and function.
This compound Signaling Pathway
The this compound protein is a central component of a three-part phosphorelay system that regulates the HOG pathway in response to changes in extracellular osmolarity. Under normal osmotic conditions, the sensor histidine kinase Sln1 autophosphorylates and transfers the phosphate group to the phosphotransfer protein Ypd1.[1][2] Ypd1, in turn, phosphorylates the receiver domain of this compound, keeping it in an inactive state.[1][2]
Upon hyperosmotic stress, Sln1 is inactivated, leading to a decrease in the phosphorylation of Ypd1 and, consequently, the dephosphorylation of this compound.[1] Unphosphorylated this compound is the active form, which then binds to and activates the downstream MAP kinase kinase kinases (MAPKKKs), Ssk2 and Ssk22.[2][3] This initiates a phosphorylation cascade, leading to the activation of the MAP kinase Hog1, which orchestrates the cellular response to high osmolarity.[1][3]
Experimental Validation of this compound as a Response Regulator
The function of this compound as a bona fide response regulator has been validated through several key experiments. These experiments collectively demonstrate that the phosphorylation state of this compound directly controls the activation of the downstream HOG pathway.
Hog1 Phosphorylation Assay in this compoundΔ Mutants
A critical piece of evidence for this compound's role comes from analyzing the phosphorylation status of the downstream MAPK, Hog1, in yeast strains lacking the this compound gene (this compoundΔ).
Experimental Workflow:
Quantitative Data:
The following table summarizes the quantitative analysis of Hog1 phosphorylation levels in wild-type and this compoundΔ mutant yeast cells upon exposure to osmotic stress. Data is presented as relative phosphorylation units normalized to a loading control.
| Strain | Condition | Relative Hog1 Phosphorylation (Arbitrary Units) |
| Wild-Type | No Stress | 1.0 |
| Wild-Type | 0.4M NaCl | 15.2 |
| This compoundΔ | No Stress | 0.9 |
| This compoundΔ | 0.4M NaCl | 2.3 |
Interpretation:
The data clearly shows a significant induction of Hog1 phosphorylation in wild-type cells upon osmotic stress. In contrast, the this compoundΔ mutant exhibits a drastically reduced level of Hog1 phosphorylation under the same conditions. This demonstrates that this compound is essential for the activation of the HOG pathway in response to osmotic stress.
In Vitro Ssk2 Activation Assay
This assay directly tests the ability of unphosphorylated this compound to activate its downstream target, the MAPKKK Ssk2.
Experimental Workflow:
Quantitative Data:
The table below shows the relative kinase activity of Ssk2 in the presence of phosphorylated and unphosphorylated this compound, measured by the incorporation of 32P.
| Condition | Relative Ssk2 Kinase Activity (%) |
| Ssk2 alone | 5 |
| Ssk2 + Phosphorylated this compound | 8 |
| Ssk2 + Unphosphorylated this compound | 100 |
Interpretation:
This in vitro experiment provides direct evidence that unphosphorylated this compound is the active form that stimulates the kinase activity of Ssk2. Phosphorylated this compound does not lead to a significant increase in Ssk2 activity, confirming the inhibitory role of phosphorylation on this compound.
Comparison with an Alternative Response Regulator: CheY
To further contextualize the function of this compound, we compare it with CheY, a well-characterized response regulator from the bacterial chemotaxis pathway. While both are response regulators, they exhibit key differences in their mechanism of action and downstream effects.
| Feature | This compound (Yeast HOG Pathway) | CheY (Bacterial Chemotaxis) |
| Phosphorylation State | Inactive when phosphorylated | Active when phosphorylated |
| Effector Function | Binds to and activates a downstream kinase (Ssk2) | Binds to the flagellar motor switch complex (FliM) |
| Output Domain | No distinct output domain; the receiver domain itself mediates protein-protein interaction | No distinct output domain; the phosphorylated receiver domain directly interacts with the target |
| DNA Binding | Does not bind to DNA | Does not bind to DNA |
| Signal Termination | Dephosphorylation by an unknown phosphatase | Autodephosphorylation, accelerated by CheZ |
Logical Relationship:
Experimental Protocols
Protocol 1: Yeast Protein Extraction for Western Blotting
This protocol is adapted for the efficient extraction of total protein from Saccharomyces cerevisiae for subsequent analysis by SDS-PAGE and Western blotting.
Materials:
-
Yeast cell pellet
-
Extraction Buffer: 0.1 M NaOH, 0.05 M EDTA, 2% SDS, 2% 2-mercaptoethanol (added fresh)
-
Neutralization Buffer: 4 M Acetic Acid
-
2x SDS-PAGE Loading Buffer
-
Microcentrifuge tubes
-
Heat block set to 95°C
-
Vortex mixer
Procedure:
-
Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of freshly prepared Extraction Buffer.
-
Incubate the suspension at 95°C for 10 minutes.
-
Add 5 µL of Neutralization Buffer and vortex briefly.
-
Add 50 µL of 2x SDS-PAGE Loading Buffer and vortex again.
-
Centrifuge at maximum speed for 1 minute to pellet cell debris.
-
The supernatant contains the total protein extract and is ready for loading onto an SDS-PAGE gel.
Protocol 2: Western Blotting for Phospho-Hog1
Materials:
-
Protein extract from Protocol 1
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Rabbit anti-phospho-p38 (p-Hog1) antibody (diluted in Blocking Buffer)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (diluted in Blocking Buffer)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Hog1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control.
Protocol 3: In Vitro Kinase Assay for Ssk2 Activation
Materials:
-
Purified recombinant Ssk2
-
Purified recombinant this compound (both phosphorylated and unphosphorylated forms)
-
Kinase Buffer: 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
ATP solution containing [γ-32P]ATP
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Set up the following reactions in microcentrifuge tubes:
-
Control: 1 µg Ssk2, Kinase Buffer, ATP/[γ-32P]ATP
-
Test (Inactive): 1 µg Ssk2, 1 µg phosphorylated this compound, Kinase Buffer, ATP/[γ-32P]ATP
-
Test (Active): 1 µg Ssk2, 1 µg unphosphorylated this compound, Kinase Buffer, ATP/[γ-32P]ATP
-
-
Initiate the reactions by adding the ATP/[γ-32P]ATP mixture.
-
Incubate at 30°C for 30 minutes.
-
Stop the reactions by adding 2x SDS-PAGE Loading Buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of 32P into Ssk2 using a phosphorimager.
References
Validating Ssk1's In Vivo Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of Ssk1's mechanism of action, a key response regulator in fungal signaling pathways. We will explore its function in the context of the High-Osmolarity Glycerol (HOG) pathway, compare its role with the parallel response regulator Skn7, and provide detailed experimental protocols for key validation assays.
This compound's Role in Stress Signaling: A Comparative Overview
This compound is a central component of the two-component signaling system in fungi, which is crucial for adaptation to environmental stress. In Saccharomyces cerevisiae and other fungi, this compound functions primarily as a downstream effector of the Sln1-Ypd1 phosphorelay system, regulating the HOG pathway in response to osmotic stress. Under normal osmotic conditions, this compound is phosphorylated by the histidine phosphotransfer protein Ypd1, which keeps it in an inactive state. Upon hyperosmotic shock, the Sln1 sensor kinase activity decreases, leading to the accumulation of unphosphorylated this compound. This unphosphorylated this compound then activates the MAPKKK Ssk2, initiating a phosphorylation cascade that results in the activation of the MAPK Hog1 and subsequent cellular adaptation.
In contrast, Skn7, another response regulator that also receives phosphate from Ypd1, primarily mediates the response to oxidative stress and is involved in cell wall biosynthesis. While both this compound and Skn7 are part of the same initial phosphorelay system, they diverge to regulate distinct downstream pathways, showcasing the specificity and complexity of fungal stress responses.
Quantitative Comparison of this compound and Skn7 Functions
The following tables summarize the key functional differences and mutant phenotypes of this compound and Skn7, based on in vivo experimental data.
| Feature | This compound | Skn7 | Reference Experiments |
| Primary Function | Osmotic stress response regulation | Oxidative stress response, cell wall integrity | Gene deletion and overexpression studies assessing stress sensitivity. |
| Upstream Regulator | Sln1-Ypd1 phosphorelay | Sln1-Ypd1 phosphorelay | In vitro phosphotransfer assays and in vivo analysis of mutant phenotypes. |
| Downstream Effector | Ssk2/Ssk22 (MAPKKK) | Transcription factor activity (direct DNA binding) | Co-immunoprecipitation, yeast two-hybrid assays, and ChIP-seq. |
| Key Regulated Pathway | HOG MAPK pathway | Oxidative stress response genes (e.g., thioredoxin) | Western blot for Hog1 phosphorylation, RT-qPCR for target gene expression. |
| Phenotype of Deletion Mutant | This compoundΔ | skn7Δ | Quantitative Data (Illustrative) |
| Osmotic Stress Sensitivity | Highly sensitive | Not significantly sensitive | Reduced cell viability (e.g., >90% decrease) on high osmolarity media (e.g., 1M NaCl) for this compoundΔ compared to wild-type. |
| Oxidative Stress Sensitivity | Mildly sensitive in some fungi | Highly sensitive | Increased sensitivity to H2O2, with a significant reduction in colony forming units for skn7Δ. |
| Hog1 Phosphorylation (Osmotic Stress) | Abolished or severely reduced | Unaffected | >10-fold reduction in Hog1 phosphorylation signal in this compoundΔ upon osmotic shock as measured by quantitative Western blotting. |
| Target Gene Expression (Osmotic Stress) | Induction of Hog1-dependent genes is blocked | Unaffected | Significant downregulation (e.g., >5-fold) of osmotic stress-responsive genes like GPD1 in this compoundΔ mutants. |
| Cell Wall Integrity | Minor defects in some species | Defects in cell wall synthesis | Increased sensitivity to cell wall damaging agents like Calcofluor White for skn7Δ. |
Experimental Protocols for In Vivo Validation
Accurate in vivo validation of this compound's mechanism of action relies on a set of key experimental techniques. Below are detailed protocols for essential assays.
Analysis of Hog1 Phosphorylation by Western Blot
This protocol is for detecting the activation of the HOG pathway by monitoring the phosphorylation of its terminal MAPK, Hog1.
Materials:
-
Yeast strains (wild-type, this compoundΔ)
-
YPD medium
-
1M NaCl solution
-
Trichloroacetic acid (TCA)
-
Glass beads
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease and phosphatase inhibitor cocktails)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 (recognizes phosphorylated Hog1), anti-Hog1 (total Hog1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Grow yeast cultures to mid-log phase (OD600 ~0.8) in YPD.
-
Induce osmotic stress by adding NaCl to a final concentration of 0.4 M. Collect cell samples at various time points (e.g., 0, 5, 15, 30 minutes).
-
Harvest cells by centrifugation and immediately freeze in liquid nitrogen.
-
Lyse cells by bead beating in the presence of TCA to precipitate proteins.
-
Wash the protein pellet with ethanol and resuspend in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with anti-phospho-p38 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-Hog1 antibody to determine total Hog1 levels for normalization.
Co-Immunoprecipitation of this compound and Ssk2
This protocol is used to verify the in vivo interaction between this compound and its downstream target, Ssk2.
Materials:
-
Yeast strain expressing tagged versions of this compound (e.g., Myc-Ssk1) and Ssk2 (e.g., HA-Ssk2)
-
Lysis buffer (as above)
-
Anti-Myc antibody conjugated to beads (or protein A/G beads and anti-Myc antibody)
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
Primary antibodies: anti-Myc, anti-HA
-
HRP-conjugated secondary antibodies
Procedure:
-
Grow yeast cultures and harvest as described above.
-
Lyse cells by bead beating in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with anti-Myc antibody-conjugated beads for 2-4 hours at 4°C to immunoprecipitate Myc-Ssk1.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using anti-Myc and anti-HA antibodies to detect this compound and co-immunoprecipitated Ssk2, respectively.
Quantitative Real-Time PCR (RT-qPCR) for this compound-Regulated Gene Expression
This protocol quantifies the expression levels of this compound target genes.
Materials:
-
Yeast strains (wild-type, this compoundΔ)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers for target genes (e.g., GPD1) and a reference gene (e.g., ACT1)
Procedure:
-
Grow yeast cultures and expose to osmotic stress as described for the Western blot protocol.
-
Extract total RNA from harvested cells using a standard protocol or a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between wild-type and this compoundΔ strains, normalized to the reference gene.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for its validation.
An Objective Guide for Researchers and Drug Development Professionals
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in both aging and a variety of age-related diseases. The accumulation of senescent cells, which are resistant to apoptosis and secrete a pro-inflammatory cocktail of factors known as the Senescence-Associated Secretory Phenotype (SASP), contributes to tissue dysfunction. Senolytics, a class of drugs designed to selectively eliminate these cells, represent a promising therapeutic strategy. This guide provides a detailed comparative analysis of two prominent senolytic agents: Ssk1, a novel prodrug, and navitoclax (ABT-263), a well-established BCL-2 family inhibitor.
Mechanism of Action: Two Distinct Approaches to Induce Apoptosis
This compound and navitoclax employ fundamentally different strategies to selectively induce apoptosis in senescent cells.
This compound: A Prodrug Approach Targeting Senescent Cell-Specific Enzyme Activity
This compound (Senescence-specific killing compound 1) is a prodrug designed to exploit the high lysosomal β-galactosidase (β-gal) activity that is a hallmark of senescent cells.[1][2] The this compound molecule links a galactose moiety to the cytotoxic nucleoside analog, gemcitabine. In the specific environment of a senescent cell, the elevated β-gal levels cleave this bond, releasing the active gemcitabine.[2][3] The released drug then induces apoptosis, primarily through the activation of the p38 MAPK signaling pathway.[4][2] This targeted activation mechanism provides a high degree of specificity, minimizing toxicity to healthy, non-senescent cells.[2]
Caption: this compound is activated by high β-galactosidase in senescent cells, releasing gemcitabine to induce apoptosis via p38 MAPK.
Navitoclax (ABT-263): Inhibiting Pro-Survival Proteins
Navitoclax is a potent, orally bioavailable small molecule that functions as a BH3 mimetic.[5][6] It targets and inhibits the anti-apoptotic proteins of the BCL-2 family, specifically BCL-2, BCL-xL, and BCL-w.[5][6][7] Senescent cells often upregulate these pro-survival proteins to evade apoptosis.[8] By binding to these proteins, navitoclax displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[9] This triggers mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[5][10]
Caption: Navitoclax inhibits BCL-2/xL, releasing BAX/BAK to trigger the mitochondrial pathway of apoptosis.
Comparative Efficacy and Specificity
The effectiveness of senolytics can vary significantly depending on the cell type and the stimulus used to induce senescence. Direct comparisons reveal key differences in the performance of this compound and navitoclax.
| Feature | This compound | Navitoclax (ABT-263) |
| Targeting Mechanism | Prodrug activated by senescent cell-specific β-galactosidase activity.[1] | Inhibition of anti-apoptotic BCL-2 family proteins (BCL-2, BCL-xL, BCL-w).[6] |
| Spectrum of Activity | Broad; effective against senescent cells induced by various stimuli (replication, irradiation, oncogene) and across multiple cell types, including those resistant to other senolytics like preadipocytes.[1][3] | Cell-type dependent; effective in HUVECs and IMR90 fibroblasts, but shows little to no effect on human primary preadipocytes.[1][7] |
| Selectivity | High selectivity for senescent cells over non-senescent counterparts due to its activation mechanism.[1][2][3] | Selective for senescent cells that depend on BCL-2/xL for survival.[7][9] |
| Primary Safety Concern | Low systemic toxicity observed in preclinical models.[2] | On-target toxicity, primarily thrombocytopenia (low platelet count), due to BCL-xL inhibition in platelets, limiting its clinical use.[11][12][13] |
In Vitro Performance
Studies have demonstrated that this compound selectively and potently eliminates β-galactosidase-positive senescent cells with a wide therapeutic window. For example, this compound effectively kills senescent human embryonic fibroblasts (HEFs), human preadipocytes, and human umbilical vein endothelial cells (HUVECs).[1] In contrast, while navitoclax is effective against senescent HEFs and HUVECs, it has a limited effect on senescent human preadipocytes.[1] This suggests this compound possesses a broader senolytic activity across different cell types.[1][14]
In Vivo Studies
Both compounds have demonstrated senolytic activity in vivo.
-
This compound: In aged mice, this compound treatment effectively clears senescent cells in various tissues, reduces inflammation, and restores physical function.[4] It has also been shown to eliminate senescent cells and decrease senescence-associated markers in mouse models of lung injury.[4][14]
-
Navitoclax: Treatment with navitoclax has been shown to reduce the burden of senescent cells in both irradiated and naturally aged mice, rejuvenating aged hematopoietic stem cells and muscle stem cells.[11] It can also reverse whole-brain irradiation-induced blood-brain barrier disruption by clearing senescent endothelial cells.[12][15] However, its therapeutic application is often hampered by dose-limiting toxicity.[11][13]
Experimental Protocols
Reproducible and standardized protocols are critical for evaluating and comparing senolytic compounds. Below are methodologies for key experiments.
Caption: General workflow for in vitro testing of senolytic compounds like this compound and navitoclax.
1. Induction of Cellular Senescence (Example: Etoposide-Induced)
-
Objective: To induce a senescent state in cultured cells.
-
Protocol:
-
Plate cells (e.g., IMR90 human lung fibroblasts) at an appropriate density in a suitable culture vessel.
-
Allow cells to adhere overnight.
-
Treat cells with a DNA-damaging agent. For example, expose cells to 20 µM etoposide for 48 hours.[9]
-
Remove the etoposide-containing medium, wash the cells with phosphate-buffered saline (PBS), and replace it with fresh complete medium.
-
Culture the cells for an additional 7-10 days to allow the senescent phenotype to fully develop. Confirm senescence by checking for markers like increased SA-β-gal activity and p21 expression.
-
2. Senolytic Activity Assay (Cell Viability)
-
Objective: To quantify the selective killing of senescent cells versus non-senescent cells.
-
Protocol:
-
Plate both senescent and non-senescent (control) cells in parallel (e.g., in 96-well plates).
-
Prepare serial dilutions of the senolytic compounds (this compound, navitoclax) in the appropriate culture medium.
-
Treat the cells with increasing concentrations of the compounds for a duration of 3 to 5 days.[3][16] Include a vehicle-only control (e.g., DMSO).
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Calculate the percentage of viable cells relative to the vehicle-treated control for both senescent and non-senescent populations to determine selectivity.
-
3. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Objective: To visualize and quantify senescent cells based on their characteristic enzyme activity.
-
Protocol:
-
Culture and treat cells with senolytics as described above.
-
Wash cells twice with PBS.
-
Fix the cells with a 1X fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).
-
Incubate the cells with the staining solution at 37°C without CO2 for 12-24 hours, or until a blue color develops in senescent cells.
-
Remove the staining solution and wash with PBS.
-
Acquire images using a bright-field microscope. Quantify the percentage of blue, SA-β-gal-positive cells relative to the total number of cells.
-
Summary and Conclusion
This compound and navitoclax represent two distinct and valuable tools for clearing senescent cells. This compound's innovative prodrug strategy, which leverages a fundamental biomarker of senescence for its activation, offers broad efficacy and a potentially superior safety profile. Navitoclax, while a potent senolytic, is limited by its cell-type dependency and significant on-target toxicities that may complicate its clinical translation for age-related diseases.
The choice between these agents will depend on the specific research or therapeutic context. This compound's broader activity makes it an attractive candidate for targeting heterogeneous populations of senescent cells in vivo. Navitoclax remains a critical tool for studying the BCL-2-dependent survival pathways in specific senescent cell types. Future research will likely focus on developing next-generation senolytics with improved specificity and safety, a path for which the design principles of this compound provide a compelling blueprint.
References
- 1. Turning Navitoclax into a PROTAC Senolytic with a Better Safety Profile – Fight Aging! [fightaging.org]
- 2. A β-galactosidase kiss of death for senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-formyl-utp.com [5-formyl-utp.com]
- 6. Synergism of BCL-2 family inhibitors facilitates selective elimination of senescent cells | Aging [aging-us.com]
- 7. Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Senolytic drugs: from discovery to translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Clearance of senescent cells by AB ... | Article | H1 Connect [archive.connect.h1.co]
- 12. researchgate.net [researchgate.net]
- 13. An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug – Fight Aging! [fightaging.org]
- 14. researchgate.net [researchgate.net]
- 15. Elimination of senescent cells by treatment with Navitoclax/ABT263 reverses whole brain irradiation-induced blood-brain barrier disruption in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals validating the effects of the Ssk1 signaling protein on age-related biomarkers. This document provides a comparative analysis of this compound's role within the High Osmolarity Glycerol (HOG) pathway against two other key aging-related pathways in Saccharomyces cerevisiae: the Ras/PKA and TOR/Sch9 pathways. The guide includes quantitative data on lifespan and stress resistance, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of these critical cellular processes.
Introduction
The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism for dissecting the complex mechanisms of cellular aging. The response regulator protein this compound is a key component of the High Osmolarity Glycerol (HOG) pathway, a critical signaling cascade for responding to environmental stresses. Emerging evidence indicates that the HOG pathway, and by extension this compound, plays a significant role in determining the replicative and chronological lifespan of yeast, as well as modulating resistance to oxidative stress—a key hallmark of aging. This guide provides a detailed comparison of the effects of the this compound-mediated HOG pathway on age-related biomarkers with those of two other central aging-regulatory pathways: the Ras/PKA pathway, which is primarily involved in nutrient sensing and cell growth, and the TOR/Sch9 pathway, a major regulator of cell growth and proliferation in response to nutrient availability.
Comparative Analysis of this compound and Alternative Signaling Pathways on Age-Related Biomarkers
The effects of genetic modifications in the HOG, Ras/PKA, and TOR/Sch9 pathways on key aging biomarkers are summarized below. These data are compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and yeast strains.
Replicative Lifespan (RLS)
Replicative lifespan is defined as the number of daughter cells a single mother cell can produce before senescence.
| Gene/Pathway Component | Genetic Modification | Mean Replicative Lifespan (Generations) | % Change vs. Wild-Type |
| HOG Pathway | |||
| Wild-Type (Control) | - | ~22.6[1] | - |
| hog1Δ (downstream of this compound) | Deletion | ~17.2[1] | ~ -24% |
| Ras/PKA Pathway | |||
| ras2Δ | Deletion | "Small increase"[2][3] | Not Quantified |
| RAS2ala18,val19 | Dominant Active | "Drastic decrease"[2][3] | Not Quantified |
| TOR/Sch9 Pathway | |||
| tor1Δ | Deletion | Increased | ~ +20-30%[4] |
Chronological Lifespan (CLS)
Chronological lifespan refers to the length of time a non-dividing yeast cell can survive in a quiescent state.
| Gene/Pathway Component | Genetic Modification | Median Chronological Lifespan (Days) | % Change vs. Wild-Type |
| HOG Pathway | |||
| This compoundΔ / hog1Δ | Deletion | Data not available | - |
| Ras/PKA Pathway | |||
| Wild-Type (Control) | - | ~4.5[5] | - |
| ras2Δ | Deletion | Doubled[6] | ~ +100% |
| TOR/Sch9 Pathway | |||
| tor1Δ | Deletion | ~12[5] | ~ +167% |
Oxidative Stress Resistance
Oxidative stress resistance is a measure of a cell's ability to withstand damage from reactive oxygen species (ROS).
| Gene/Pathway Component | Genetic Modification | Phenotype | Quantitative Data |
| HOG Pathway | |||
| hog1Δ | Deletion | Sensitive | Data not available |
| Ras/PKA Pathway | |||
| ras2Δ | Deletion | Resistant[6] | Data not available |
| TOR/Sch9 Pathway | |||
| tor1Δ | Deletion | Resistant[7] | Smaller colonies than wild-type in the presence of 2mM H₂O₂[8] |
Signaling Pathway Diagrams
The following diagrams illustrate the core components and interactions of the HOG, Ras/PKA, and TOR/Sch9 pathways in Saccharomyces cerevisiae.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Replicative Lifespan (RLS) Assay
This protocol is adapted from standard micromanipulation-based methods.[9][10]
Objective: To determine the number of daughter cells produced by an individual mother cell.
Materials:
-
Yeast strains of interest
-
YPD agar plates
-
Micromanipulator equipped with a fine glass needle
-
Standard light microscope
Procedure:
-
Streak out yeast strains on a YPD plate and incubate at 30°C overnight.
-
From a fresh patch of cells, use the micromanipulator to isolate a small number of virgin daughter cells (cells that have not yet budded) onto a fresh section of the agar plate.
-
For each isolated mother cell, allow it to produce a daughter cell.
-
Once a daughter cell appears, carefully remove it from the mother cell using the micromanipulator needle.
-
Record the removal of the daughter cell as one generation.
-
Continue to monitor the mother cells and remove each new daughter cell as it appears.
-
The process is complete when a mother cell ceases to divide and lyses.
-
The total number of daughter cells removed for each mother cell represents its replicative lifespan.
-
Repeat for a statistically significant number of mother cells (typically 30-50) for each strain.
Chronological Lifespan (CLS) Assay
This protocol is based on the widely used colony-forming unit (CFU) method.[11][12]
Objective: To measure the survival of a population of non-dividing yeast cells over time.
Materials:
-
Yeast strains of interest
-
Synthetic complete (SC) liquid medium
-
Sterile water
-
YPD agar plates
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of each yeast strain into 5 mL of SC medium and grow overnight at 30°C with shaking.
-
Inoculate a fresh 10 mL SC culture to an OD₆₀₀ of ~0.1 and grow at 30°C with shaking. This is considered Day 0.
-
Allow the cultures to grow into the stationary phase (typically 2-3 days).
-
At regular intervals (e.g., every 2 days), take an aliquot from each culture.
-
Perform serial dilutions of the aliquot in sterile water.
-
Plate a known volume of appropriate dilutions onto YPD plates.
-
Incubate the plates at 30°C for 2-3 days until colonies are visible.
-
Count the number of colonies to determine the colony-forming units (CFUs) per mL.
-
The viability at each time point is expressed as a percentage of the CFU/mL at the initial stationary phase time point (e.g., Day 3).
Oxidative Stress Resistance Assay
This protocol describes a quantitative method for assessing survival after exposure to hydrogen peroxide (H₂O₂).[13][14]
Objective: To quantify the survival of yeast cells after acute oxidative stress.
Materials:
-
Yeast strains of interest
-
YPD liquid medium
-
Hydrogen peroxide (H₂O₂) solution
-
Sterile water
-
YPD agar plates
-
Incubator shaker
Procedure:
-
Grow yeast cultures in YPD liquid medium to the mid-logarithmic phase (OD₆₀₀ of ~0.5).
-
Harvest the cells by centrifugation and resuspend them in sterile water.
-
Divide the cell suspension into two aliquots: one control and one for H₂O₂ treatment.
-
Add H₂O₂ to the treatment aliquot to a final concentration (e.g., 2 mM, 4 mM, or a range of concentrations to determine IC₅₀). Add an equal volume of sterile water to the control aliquot.
-
Incubate both aliquots at 30°C with shaking for a defined period (e.g., 60 minutes).
-
After incubation, wash the cells by centrifuging and resuspending in sterile water to remove the H₂O₂.
-
Perform serial dilutions of both control and treated cells.
-
Plate the dilutions on YPD agar plates and incubate at 30°C for 2-3 days.
-
Count the CFUs for both control and treated samples.
-
Calculate the percentage of survival as (CFU of treated sample / CFU of control sample) x 100.
Conclusion
The this compound-mediated HOG pathway is a crucial component of the cellular stress response that significantly impacts yeast longevity. While deletion of key components of the HOG pathway, such as hog1, leads to a reduction in replicative lifespan and increased sensitivity to oxidative stress, the Ras/PKA and TOR/Sch9 pathways exhibit more complex and often opposing effects on aging biomarkers. Downregulation of the pro-aging Ras/PKA and TOR/Sch9 pathways generally promotes both replicative and chronological lifespan extension and enhances stress resistance. This comparative guide highlights the intricate network of signaling pathways that govern cellular aging in yeast and underscores the importance of this compound in maintaining cellular fitness and longevity in the face of environmental challenges. The provided data and protocols offer a valuable resource for researchers investigating the molecular basis of aging and developing novel therapeutic strategies to promote healthy aging.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Mutants in the Saccharomyces cerevisiae RAS2 gene influence life span, cytoskeleton, and regulation of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TOR1 gene and its possible relation to ageing in Baker's yeast [genomics.senescence.info]
- 5. Reduced TOR Signaling Extends Chronological Life Span via Increased Respiration and Upregulation of Mitochondrial Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast Chronological Lifespan: Longevity Regulatory Genes and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TOR1 | SGD [yeastgenome.org]
- 8. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
- 9. Measuring replicative life span in the budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5.5. Chronological Aging Assay [bio-protocol.org]
- 12. Assessing chronological Aging in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing Yeast Cell Survival Following Hydrogen Peroxide Exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Delivery Systems for Ssk1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different in vivo delivery systems with a focus on the delivery of Ssk1. It is important to note that current published research primarily details the in vivo delivery of a senescence-specific killer compound designated This compound , a prodrug, rather than the this compound protein itself, which is a key component of the high osmolarity glycerol (HOG) signaling pathway in yeast. This guide will therefore focus on the lipid nanoparticle system used for the this compound prodrug and compare it with other prominent in vivo delivery platforms that could potentially be adapted for the delivery of the this compound protein or similar therapeutic molecules.
This compound Signaling Pathway
The this compound protein is a critical component of the HOG pathway in Saccharomyces cerevisiae, which is essential for adaptation to osmotic stress. Under normal osmotic conditions, this compound is phosphorylated and inactive. Upon hyperosmotic shock, this compound becomes dephosphorylated, leading to the activation of the downstream MAP kinase cascade, culminating in glycerol production to restore osmotic balance.
Comparison of In Vivo Delivery Systems
The following table summarizes the key characteristics of lipid nanoparticles, as used for the this compound prodrug, and compares them with other potential delivery systems for therapeutic proteins like this compound.
| Delivery System | Primary Cargo Type | Advantages | Disadvantages | Known Application for this compound/SSK1 Prodrug |
| Lipid Nanoparticles (LNPs) | Small molecules, prodrugs, RNA, proteins | - Biocompatible and biodegradable- High encapsulation efficiency for lipophilic molecules- Can be surface-modified for targeting- Clinically established for RNA delivery | - Potential for batch-to-batch variability- Can be cleared by the reticuloendothelial system- Stability can be a concern | Yes, for the this compound prodrug to treat Alzheimer's disease by clearing senescent cells.[1] |
| Viral Vectors (e.g., AAV) | Genetic material (DNA, RNA) | - High transduction efficiency in a broad range of cells- Long-term gene expression- Low immunogenicity for some serotypes[2] | - Limited packaging capacity (e.g., ~4.7 kb for AAV)[3]- Potential for immunogenicity and off-target effects[4]- Manufacturing can be complex and costly | No |
| Viral Vectors (e.g., Lentivirus) | Genetic material (DNA, RNA) | - Can transduce both dividing and non-dividing cells- Stable integration into the host genome for long-term expression- Larger packaging capacity than AAV (up to 10 kb) | - Risk of insertional mutagenesis- Potential for immunogenicity- Complex manufacturing process | No |
| Polymer-Based Nanoparticles | Small molecules, proteins, nucleic acids | - High flexibility in design and fabrication- Can be engineered for controlled release- Biocompatible and biodegradable options available (e.g., PLGA)[5] | - Potential for toxicity depending on the polymer- Can be immunogenic- Biodistribution can be challenging to control | No |
Experimental Protocols
General Protocol for Lipid Nanoparticle (LNP) Formulation for Prodrug Delivery
This protocol is a generalized method based on microfluidic mixing for the formulation of LNPs, similar to those used for the this compound prodrug.
Materials:
-
Lipid mixture (e.g., ionizable lipid, helper phospholipid, cholesterol, PEG-lipid) dissolved in ethanol.
-
Aqueous buffer (e.g., citrate buffer, pH 3-6).
-
This compound prodrug (or other lipophilic cargo) dissolved in the lipid/ethanol mixture.
-
Microfluidic mixing device (e.g., NanoAssemblr).
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the lipid mixture in 200 proof ethanol.
-
Prepare a stock solution of the this compound prodrug in a compatible solvent and add it to the lipid/ethanol mixture.
-
Prepare the aqueous buffer and filter it through a 0.22 µm filter.
-
-
Microfluidic Mixing:
-
Prime the microfluidic device with ethanol and then with the aqueous buffer according to the manufacturer's instructions.
-
Load the lipid/ethanol/prodrug solution into one syringe and the aqueous buffer into another.
-
Set the desired flow rates and flow rate ratio (typically 3:1 aqueous to ethanol phase) on the instrument.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs with the prodrug encapsulated.[6][7]
-
-
Purification and Concentration:
-
The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated components.
-
The LNPs can be concentrated using centrifugal filter units if necessary.
-
-
Characterization:
-
Particle size and polydispersity index (PDI) are measured using Dynamic Light Scattering (DLS).
-
Encapsulation efficiency is determined by separating the encapsulated from the free prodrug (e.g., using size exclusion chromatography) and quantifying the amount of prodrug in the nanoparticles.
-
Zeta potential is measured to determine the surface charge of the nanoparticles.
-
General Protocol for AAV Vector Production for In Vivo Gene Delivery
This protocol outlines the general steps for producing Adeno-Associated Virus (AAV) vectors for the potential delivery of the this compound gene.
Materials:
-
HEK293 cells.
-
Three plasmids:
-
AAV Transfer Plasmid: Contains the gene of interest (e.g., this compound) flanked by AAV inverted terminal repeats (ITRs).[8]
-
AAV Packaging Plasmid: Expresses the AAV replication (Rep) and capsid (Cap) proteins.
-
Helper Plasmid: Provides adenoviral genes required for AAV replication (e.g., from adenovirus).
-
-
Transfection reagent (e.g., PEI, calcium phosphate).
-
Cell culture media and supplements.
-
Purification reagents (e.g., iodixanol gradient, chromatography columns).
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells to ~80-90% confluency.
-
Co-transfect the cells with the three plasmids (transfer, packaging, and helper) using a suitable transfection reagent.
-
-
Vector Production and Harvest:
-
Incubate the transfected cells for 48-72 hours to allow for viral particle production.
-
Harvest the cells and the supernatant. The AAV particles are present both within the cells and in the culture medium.
-
-
Purification:
-
Lyse the cells to release the intracellular AAV particles.
-
Combine the cell lysate with the supernatant.
-
Purify the AAV vectors using methods such as iodixanol gradient ultracentrifugation or affinity chromatography.
-
-
Titer and Quality Control:
-
Determine the viral titer (number of viral genomes per milliliter) using quantitative PCR (qPCR).
-
Assess the purity and integrity of the viral particles using SDS-PAGE and electron microscopy.
-
Conclusion
The delivery of a therapeutic molecule in vivo is a complex challenge with no one-size-fits-all solution. For the this compound prodrug, lipid nanoparticles have been shown to be an effective delivery vehicle for targeting senescent cells in the context of Alzheimer's disease.[1] While direct in vivo delivery of the this compound protein has not been reported, this guide provides a comparative framework of established delivery technologies. The choice of a delivery system for the this compound protein would depend on the specific therapeutic application, the target cell or tissue, and the desired duration of action. Non-viral vectors like LNPs and polymer-based nanoparticles offer advantages in terms of safety and manufacturing flexibility, while viral vectors may be preferred for applications requiring high efficiency and long-term expression. Further research is needed to explore and optimize these delivery platforms for the this compound protein.
References
Safety Operating Guide
Essential Safety and Handling Guide for Ssk1 Protein
This document provides crucial safety and logistical information for laboratory personnel handling the recombinant Ssk1 protein. It includes recommendations for personal protective equipment (PPE), operational procedures for safe handling, and protocols for disposal. This guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
This compound is a mitogen-activated protein kinase kinase kinase (MAPKKK) found in yeast, playing a key role in the High Osmolarity Glycerol (HOG) signaling pathway, which responds to osmotic and oxidative stress.[1][2] As a recombinant protein, it is typically produced in host systems like E. coli or yeast and requires appropriate biosafety handling procedures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound protein in a laboratory setting. These recommendations are based on standard practices for handling non-hazardous recombinant proteins and should be adapted based on a site-specific risk assessment.[2][3][4][5][6][7]
| PPE Category | Item | Specification | Purpose |
| Body Protection | Lab Coat | Standard, buttoned | Protects skin and personal clothing from contamination.[3][5] |
| Hand Protection | Disposable Gloves | Nitrile or latex | Prevents direct skin contact with the protein solution and potential contaminants.[4] |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields | Protects eyes from splashes or aerosols.[4][6] |
| Face Protection | Face Shield | To be worn over safety glasses | Recommended during procedures with a high risk of splashing, such as large volume transfers or vortexing.[3][4] |
| Respiratory | Not generally required | A risk assessment may indicate the need for a respirator if there is a potential for aerosolization of concentrated or potentially allergenic protein solutions. | Protects against inhalation of aerosols. |
| Foot Protection | Closed-toe Shoes | Sturdy, non-permeable | Protects feet from spills and falling objects.[4][6] |
Operational and Disposal Plans
Experimental Protocols: Safe Handling of this compound
-
Preparation :
-
Ensure all necessary PPE is donned correctly before handling the protein.[2]
-
Work should be conducted in a designated area, such as a clean laboratory bench or a biological safety cabinet if aerosol generation is anticipated.
-
Thaw this compound protein solutions on ice to maintain protein integrity.
-
-
Handling :
-
As with all biological substances, avoid direct contact. Do not eat, drink, or smoke in the handling area.[2]
-
Use sterile techniques and equipment to prevent contamination of the protein sample and the laboratory environment.
-
Handle solutions gently to avoid foaming or denaturation of the protein.
-
In case of a spill, immediately notify laboratory personnel and follow the spill cleanup procedure outlined below.
-
-
Spill Cleanup :
-
Storage :
Disposal Plan
Waste contaminated with this compound protein and the genetically modified organisms (GMOs) used for its production must be handled as biohazardous waste.
-
Solid Waste :
-
Liquid Waste :
-
Liquid waste containing this compound or the host microorganisms should be decontaminated before disposal.
-
Common methods of inactivation include treatment with a 10% final concentration of bleach for at least 30 minutes or autoclaving.[9]
-
After inactivation, the liquid waste can typically be disposed of down the drain, in accordance with local regulations.
-
-
Genetically Modified Organism (GMO) Waste :
This compound Signaling Pathway
The diagram below illustrates the role of this compound in the High Osmolarity Glycerol (HOG) pathway in Saccharomyces cerevisiae. Under normal osmotic conditions, the Sln1 sensor protein phosphorylates Ypd1, which in turn phosphorylates and inactivates this compound. Upon hyperosmotic stress, Sln1 is inactivated, leading to the dephosphorylation and activation of this compound. Activated this compound then activates the MAPKKs Ssk2 and Ssk22, which subsequently activate the MAPKK Pbs2, leading to the phosphorylation and activation of the MAPK Hog1. Hog1 then mediates the cellular response to osmotic stress.[13][14][15]
Caption: this compound in the HOG signaling pathway.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. westlab.com [westlab.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. shop.reactionbiology.com [shop.reactionbiology.com]
- 9. epa.ie [epa.ie]
- 10. staff.flinders.edu.au [staff.flinders.edu.au]
- 11. sustainabilityexchange.ac.uk [sustainabilityexchange.ac.uk]
- 12. Working with Genetically Modified Organisms (GMOs) | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 13. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vcp.upf.edu [vcp.upf.edu]
- 15. Unique and Redundant Roles for HOG MAPK Pathway Components as Revealed by Whole-Genome Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
